Iron(III) p-toluenesulfonate hexahydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
iron(3+);4-methylbenzenesulfonate;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACZRMXNSYHQMG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33FeO15S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312619-41-3 | |
| Record name | Iron(III) p-toluenesulfonate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(III) p-toluenesulfonate hexahydrate [Fe(OTs)₃·6H₂O] is a versatile and efficient coordination compound that has garnered significant attention in both academic research and industrial applications. Characterized by a central iron atom in the +3 oxidation state coordinated to three p-toluenesulfonate ligands and six water molecules, this compound serves as a powerful Lewis acid catalyst and a potent oxidizing agent.[1] Its utility spans a wide range of chemical transformations, from facilitating the synthesis of complex organic molecules to enabling the production of advanced conductive polymers. This technical guide provides a comprehensive overview of the fundamental properties, synthesis methodologies, and diverse applications of this compound, with a particular focus on its mechanistic role in organic synthesis and materials science. Detailed experimental protocols and safety considerations are also presented to equip researchers and professionals with the practical knowledge required for its effective and safe utilization.
Introduction: The Emergence of a Versatile Reagent
This compound, a coordination compound with the iron atom in a +3 oxidation state, is emerging as a catalyst and reagent of significant interest.[1] Its appeal lies in a combination of factors including its low cost, relatively low toxicity, and ease of handling compared to other Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).[2] The presence of the p-toluenesulfonate (tosylate) ligands contributes to the compound's stability and solubility in various organic solvents, while the hexahydrate form influences its reactivity and thermal properties.[1] This guide will delve into the core characteristics of this compound, providing a foundational understanding for its application in both research and development settings.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. This section outlines its key characteristics, summarized in the table below for clarity.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₃₃FeO₁₅S₃ | |
| Molecular Weight | 677.52 g/mol | |
| CAS Number | 312619-41-3 | |
| Appearance | Orange to brown powder/solid | [3] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in water (559 g/L at 20°C), ethanol, and methanol. | [3][4] |
| Synonyms | Ferric p-toluenesulfonate, Iron(III) 4-methylbenzenesulfonate, Iron tosylate | [3] |
The reddish-brown color of the solid is characteristic of the presence of the iron(III) ion.[1] Its high solubility in polar solvents is attributed to the hydrophilic nature of the hexahydrate form.[1] It is important to note that the water molecules can be released under certain conditions, which may influence the compound's reactivity.[1]
Synthesis of this compound: Methodologies and Protocols
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of an iron(III) salt with p-toluenesulfonic acid. The choice of starting material and reaction conditions can influence the purity and yield of the final product. Below are two common methods for its preparation.
Method 1: From Ferric Hydroxide
This method involves the initial precipitation of ferric hydroxide followed by its reaction with p-toluenesulfonic acid. This approach is advantageous as it often results in a high-purity product with minimal environmental impact.[5]
Experimental Protocol:
-
Preparation of Ferric Hydroxide:
-
Prepare an aqueous solution of ammonium ferric sulfate.
-
Separately, prepare an aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the ammonium ferric sulfate solution with constant stirring until the pH of the reaction mixture reaches 7.0-9.0, resulting in the precipitation of iron(III) hydroxide.[5]
-
-
Washing and Drying:
-
Wash the iron(III) hydroxide precipitate thoroughly with deionized water to remove any soluble impurities.
-
Collect the precipitate by filtration and allow it to air dry until a colloidal paste containing a small amount of water is formed.[5]
-
-
Reaction with p-Toluenesulfonic Acid:
-
React the semi-dried iron(III) hydroxide with a stoichiometric amount of p-toluenesulfonic acid in an aqueous solution.
-
The reaction mixture is stirred until the iron(III) hydroxide is completely dissolved, forming an iron(III) p-toluenesulfonate solution.[5]
-
-
Isolation and Purification:
-
Filter the resulting solution to remove any unreacted starting materials.
-
Concentrate the filtrate under reduced pressure until it becomes viscous.
-
Cool the concentrated solution to induce crystallization.
-
Collect the crystals by filtration, crush them, and dry them under vacuum to obtain the final product.[5]
-
Causality of Experimental Choices: The use of freshly precipitated, hydrated ferric hydroxide ensures high reactivity towards the p-toluenesulfonic acid, leading to a more complete reaction and higher yield. The controlled pH during precipitation is crucial to avoid the formation of complex iron hydroxo species.
Method 2: From Ferric Nitrate (Clean Synthesis)
This method utilizes ferric nitrate as the iron source and involves the reduction of the nitrate ions to nitrogen gas, resulting in a cleaner synthesis with fewer ionic impurities.[2]
Experimental Protocol:
-
Reaction Mixture Preparation:
-
Prepare a mixed solution of ferric nitrate and an aqueous solution of p-toluenesulfonic acid.
-
-
Reduction of Nitrate:
-
Isolation and Dehydration:
-
After the evolution of nitrogen gas ceases, filter the resulting iron(III) p-toluenesulfonate solution.
-
Dehydrate the solution under reduced pressure, followed by deep dewatering under vacuum drying to obtain the solid product.[2]
-
-
Final Product Formulation:
-
The solid can be dissolved in absolute ethanol or butanol to obtain a high-purity solution for specific applications.[2]
-
Causality of Experimental Choices: The use of hydrazine hydrate as a reducing agent is advantageous as its oxidation product is nitrogen gas, which is non-polluting and easily removed from the reaction system.[2] This "clean" approach avoids the introduction of additional ions that would require subsequent removal.
Applications in Organic Synthesis: A Powerful Lewis Acid Catalyst
This compound is a highly effective Lewis acid catalyst, promoting a variety of organic transformations.[6] Its catalytic activity stems from the ability of the Fe(III) center to accept electron pairs, thereby activating substrates for nucleophilic attack.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, a class of compounds with significant pharmaceutical applications.[7] Iron(III) p-toluenesulfonate has proven to be an excellent catalyst for this reaction due to its low cost, low toxicity, and ease of handling.[2]
Proposed Catalytic Mechanism:
While the precise role of the iron catalyst is multifaceted, a plausible mechanism involves the following key steps:
-
Activation of the Aldehyde: The Lewis acidic Fe(III) center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Formation of an Acyliminium Ion Intermediate: Urea attacks the activated aldehyde, and subsequent dehydration, facilitated by the catalyst, leads to the formation of a crucial acyliminium ion intermediate.
-
Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic acyliminium ion.
-
Cyclization and Tautomerization: The final step involves an intramolecular cyclization through the attack of the remaining amino group of the urea onto the ketone carbonyl, followed by dehydration and tautomerization to yield the stable dihydropyrimidinone product.
Experimental Protocol for the Biginelli Reaction:
-
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and this compound (5 mol%) in a suitable solvent (e.g., acetonitrile or ethanol) is refluxed for the appropriate time.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is then purified by recrystallization or column chromatography to afford the desired dihydropyrimidinone.
Acylation of Alcohols, Phenols, and Aldehydes
Iron(III) p-toluenesulfonate is an efficient catalyst for the acetylation of primary and secondary alcohols, phenols, and diols.[8] It can also be used for the synthesis of benzoate esters, albeit with a higher catalyst loading.[2] Furthermore, aldehydes can be converted to their corresponding 1,1-diesters (acylals) using this catalyst.[2]
Causality of Catalytic Activity: The Lewis acidic nature of the iron(III) center is again key. It coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, phenol, or aldehyde. This catalytic approach is often preferred over using p-toluenesulfonic acid (p-TsOH) directly, as the latter is highly toxic.[2]
Applications in Materials Science: An Oxidant for Conductive Polymers
Beyond its catalytic role in organic synthesis, this compound is widely used as an oxidizing agent in the synthesis of conducting polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT).[9]
Synthesis of PEDOT
PEDOT is a conductive polymer with numerous applications in electronics, including antistatic coatings, solid electrolytic capacitors, and organic light-emitting diodes (OLEDs).[3] The synthesis of PEDOT often involves the oxidative polymerization of the 3,4-ethylenedioxythiophene (EDOT) monomer, and Iron(III) p-toluenesulfonate is a commonly employed oxidant for this process.[3][6]
Mechanism of Oxidative Polymerization:
-
Oxidation of the Monomer: The Fe(III) ions oxidize the EDOT monomer to a radical cation.
-
Dimerization and Propagation: These radical cations then couple to form dimers, which are further oxidized and couple with other radical cations, leading to the propagation of the polymer chain.
-
Doping: The p-toluenesulfonate anions act as dopants, balancing the positive charge on the polymer backbone and contributing to the overall conductivity of the material.
Experimental Protocol for Vapor Phase Polymerization of PEDOT:
-
A solution of this compound in a suitable solvent (e.g., isopropanol) is deposited onto a substrate.[6]
-
The substrate is then exposed to the vapor of the EDOT monomer in a reaction chamber.
-
The polymerization occurs at the interface between the oxidant layer and the monomer vapor, resulting in the formation of a thin, conductive PEDOT film.[4]
Other Applications in Materials Science
The utility of this compound extends to the synthesis of other advanced materials:
-
Precursor for Electrocatalysts: It can be used as a precursor for the synthesis of iron, nitrogen, and sulfur co-doped carbon materials, which exhibit excellent electrocatalytic activity for the oxygen reduction reaction.[9]
-
Synthesis of Poly(thiophene phenylenes) (PThP): It acts as an oxidant in the synthesis of these polymers, which are of interest for their optoelectronic properties.[9]
-
Synthesis of Manganese Dioxide Nanoparticles: It is used as an oxidizing agent in the preparation of manganese dioxide nanoparticles, which can be used as modifiers for conducting polymers.[9]
-
Development of Conductive Biomaterials: It has been employed to polymerize EDOT within a biomass-based starch template to create conductive porous composites for applications in electronics and biotechnology.[5]
Safety, Handling, and Toxicological Profile
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation.[4]
-
Skin Irritation: May cause skin irritation upon prolonged contact.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a fume hood to minimize inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[3]
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
Toxicological Information:
While specific toxicological data for this compound is limited, general information on iron(III) salts is relevant. Iron salts can be toxic if ingested in large quantities, leading to gastrointestinal distress and, in severe cases, systemic toxicity.[10] The acute oral toxicity (LD50) for a similar, though not identical, iron(III) p-toluenesulfonate has been reported as 2.35 mg/kg in rats, indicating significant toxicity.[11] However, in the context of drug development, organometallic iron compounds are being investigated for various therapeutic applications, with the understanding that their toxicity and safety profiles require thorough evaluation.[12] It is crucial for researchers in the pharmaceutical field to conduct comprehensive safety assessments of any new compound.
Conclusion: A Versatile Tool for Modern Chemistry
This compound has established itself as a valuable and versatile reagent in the fields of organic synthesis and materials science. Its efficacy as a Lewis acid catalyst, coupled with its role as a potent oxidizing agent, provides chemists with a powerful tool for a wide array of applications. The compound's relatively low cost, ease of handling, and lower toxicity compared to many traditional reagents make it an attractive option from both an economic and an environmental perspective. As research continues to uncover new applications and refine existing methodologies, the importance of this compound in both academic and industrial settings is poised to grow, further solidifying its place as a cornerstone of modern chemical innovation.
References
- 1. CAS 312619-41-3: this compound [cymitquimica.com]
- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. acswebcontent.acs.org [acswebcontent.acs.org]
- 9. This compound | 312619-41-3 [chemicalbook.com]
- 10. tsijournals.com [tsijournals.com]
- 11. watson-int.com [watson-int.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Iron(III) p-Toluenesulfonate Hexahydrate: A Comprehensive Technical Guide for the Modern Researcher
Foreword: Beyond the Reagent Bottle—A Catalyst for Innovation
In the landscape of synthetic chemistry, the choice of a catalyst is a pivotal decision that dictates the efficiency, elegance, and environmental impact of a reaction. Iron(III) p-toluenesulfonate hexahydrate (CAS 312619-41-3) has emerged as a compelling option for researchers and drug development professionals, offering a blend of potent Lewis acidity, operational simplicity, and a favorable environmental profile. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how this versatile reagent can be effectively integrated into your workflows. We will explore its core chemical attributes, delve into the mechanistic underpinnings of its catalytic and oxidative power, and provide actionable, field-tested protocols to empower your research and development endeavors.
Core Compound Characteristics
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application. This compound is a coordination compound where the central iron atom, in its +3 oxidation state, is coordinated with p-toluenesulfonate ligands and six water molecules.[1] This hydrated structure contributes to its solubility in polar solvents.[1]
| Property | Value | Source |
| CAS Number | 312619-41-3 | [2][3] |
| Molecular Formula | C21H33FeO15S3 | [2] |
| Molecular Weight | 677.5 g/mol | [2] |
| Appearance | Orange to brown powder | [4] |
| Purity | Typically ≥98% | [3][5] |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | [1][5] |
| Melting Point | >300 °C | [5] |
The Heart of the Matter: Lewis Acidity and Oxidative Potential
The utility of this compound stems from two key electronic features of the central iron(III) ion: its strong Lewis acidity and its ability to act as an oxidizing agent.
As a Lewis Acid Catalyst: The Fe(III) center, with its high positive charge and vacant orbitals, readily accepts electron pairs.[6] This makes it an effective catalyst for a wide array of reactions that proceed through electrophilic activation. Unlike many traditional Lewis acids such as aluminum chloride, this iron catalyst is less corrosive, more tolerant to moisture, and easier to handle, aligning with the principles of green chemistry.[7]
As an Oxidizing Agent: The Fe(III) ion can be reduced to Fe(II), enabling it to act as an effective single-electron oxidant. This property is harnessed in oxidative polymerization reactions, most notably in the synthesis of conducting polymers.
Applications in Synthetic Chemistry: Mechanisms and Methodologies
This compound has proven its mettle in a variety of synthetic transformations. Here, we explore some of the most impactful applications, elucidating the reaction mechanisms and providing exemplary protocols.
Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. This compound serves as an efficient Lewis acid catalyst for this transformation.
Mechanism of Catalysis:
The reaction is initiated by the coordination of the Lewis acidic Fe(III) center to the carbonyl oxygen of the acylating agent (e.g., an acyl chloride or anhydride). This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a highly reactive acylium ion. The electron-rich aromatic ring then attacks the acylium ion in a classic electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and regenerate the catalyst.
References
- 1. "Iron (III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-" by Ram Mohan, Jacob Starcevich et al. [digitalcommons.iwu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
An In-Depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate: Properties, Applications, and Protocols for the Modern Researcher
This guide provides an in-depth analysis of iron(III) p-toluenesulfonate hexahydrate, a versatile and powerful reagent in modern chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causal mechanisms behind its efficacy, offering field-proven insights into its application as both a potent Lewis acid catalyst and a strategic oxidant. We will delve into its core properties, key applications in synthesis, and provide validated experimental protocols to ensure reproducible and scalable results.
Section 1: Core Physicochemical Properties and Identification
This compound is a coordination compound where a central iron atom, in its +3 oxidation state, is coordinated with three p-toluenesulfonate (tosylate) ligands and further associated with six water molecules of hydration.[1] This structure is fundamental to its chemical behavior, influencing its solubility, stability, and reactivity.
The presence of the hydrophilic hexahydrate shell renders the compound soluble in polar solvents, most notably water, ethanol, and methanol.[1][2] This is a significant practical advantage over other Lewis acids that may require strictly anhydrous and non-polar conditions. Visually, the compound typically presents as a reddish-brown or orange-to-brown crystalline powder, with the color originating from the d-d electronic transitions of the high-spin Fe(III) center.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₃FeO₁₅S₃ | [3][4] |
| Descriptive Formula | (CH₃C₆H₄SO₃)₃Fe·6H₂O | [5] |
| Molecular Weight | 677.52 g/mol | [4][5] |
| CAS Number | 312619-41-3 | [3][4][5][6] |
| Appearance | Reddish-brown / Orange to brown solid powder | [1][2] |
| Common Synonyms | Ferric p-toluenesulfonate hexahydrate, Iron(3+) tris(4-methylbenzenesulfonate) hexahydrate | [1][3] |
Section 2: The Scientific Rationale: A Dual-Action Reagent
The utility of this compound stems from two primary chemical functions: its strong Lewis acidity and its controlled oxidizing potential. Understanding the principles behind these functions is critical for its effective application.
The Power of Lewis Acidity in Catalysis
As a Lewis acid, the compound's ferric (Fe³⁺) center acts as an electron-pair acceptor.[7] This ability is the cornerstone of its catalytic activity in a vast range of organic reactions. Unlike highly reactive and often hazardous Lewis acids like aluminum chloride, iron(III) tosylate is significantly less corrosive, easier to handle, and presents lower toxicity.[8][9] Its effectiveness is rooted in its capacity to activate substrates by withdrawing electron density, thereby facilitating nucleophilic attack. This mechanism is crucial for reactions that build complex carbon skeletons, a frequent necessity in the synthesis of active pharmaceutical ingredients (APIs).[10]
Key reactions catalyzed by iron(III) p-toluenesulfonate include:
-
Friedel-Crafts Acylations and Alkylations: Essential for C-C bond formation on aromatic rings.[10][11]
-
Acylation of Alcohols and Phenols: Efficiently forms esters, often with high yields under mild conditions.[9]
-
Synthesis of Homoallyl Ethers: Catalyzes the reaction between acetals or aldehydes and allyltrimethylsilane.[8][12]
-
Deprotection Reactions: Mildly and selectively cleaves common protecting groups like acetals and silyl ethers.[8][9]
A Strategic Oxidant in Materials Science
Beyond catalysis, this compound serves as an effective oxidant, particularly in the synthesis of conductive polymers.[13] In the oxidative polymerization of monomers like 3,4-ethylenedioxythiophene (EDOT), the Fe(III) center is reduced to Fe(II) as it initiates the polymerization process.[14] The tosylate counter-ion is concurrently incorporated into the polymer backbone as a dopant, which is essential for achieving high electrical conductivity in the final material (e.g., PEDOT:Tos).[14] This dual role as both initiator and dopant source makes it a highly efficient reagent for developing advanced materials used in electronics and electrocatalysis.[2][13]
Section 3: Mechanistic Insights: The Catalytic Cycle in Action
To fully appreciate the catalytic prowess of iron(III) p-toluenesulfonate, we can visualize its role in a representative reaction: the synthesis of a homoallyl ether from an acetal and allyltrimethylsilane. The causality of the workflow is dictated by the Lewis acidic nature of the iron center.
Caption: Catalytic cycle for homoallyl ether synthesis.
Causality Explained:
-
Coordination: The reaction initiates with the coordination of an oxygen atom from the acetal substrate to the electron-deficient Fe(III) center of the catalyst. This is the key activation step.
-
Activation & Cleavage: By withdrawing electron density, the iron catalyst weakens a C-O bond in the acetal, leading to its cleavage and the formation of a highly reactive oxocarbenium ion electrophile.
-
Nucleophilic Attack: The electron-rich allyl group from allyltrimethylsilane attacks the electrophilic carbon of the oxocarbenium ion, forming the crucial C-C bond of the final product.
-
Regeneration: The product is released, regenerating the Fe(OTs)₃ catalyst, which can then enter another cycle. This catalytic turnover is what makes the process highly efficient and atom-economical.
Section 4: Validated Experimental Protocols
The trustworthiness of a reagent is confirmed through robust and reproducible protocols. The following methodologies are based on established literature and provide a reliable framework for laboratory application.
Protocol: Catalytic Synthesis of Homoallyl Ethers[9][13]
This protocol details the one-pot conversion of an aldehyde to a homoallyl ether, demonstrating the catalytic efficiency of this compound.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Alkoxysilane (e.g., methoxytrimethylsilane)
-
Allyltrimethylsilane
-
This compound (Fe(OTs)₃·6H₂O)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the aldehyde (1.0 mmol), alkoxysilane (1.2 mmol), and anhydrous dichloromethane (5 mL).
-
Add this compound (0.05 mmol, 5 mol%). The catalyst is chosen for its mildness, which prevents unwanted side reactions.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in situ formation of the corresponding acetal.
-
Add allyltrimethylsilane (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the pure homoallyl ether.
Workflow: Oxidative Polymerization of EDOT on a Scaffold[15]
This workflow illustrates the use of the reagent as an oxidant for creating a conductive polymer composite, a common task in materials science.
Caption: Workflow for PEDOT synthesis using Fe(OTs)₃·6H₂O.
Procedure:
-
Oxidant Preparation: Prepare a 0.3 M solution of this compound in isopropanol (IPA).
-
Impregnation: Immerse a porous substrate (e.g., a starch cryogel or filter paper) into the oxidant solution.[14] The duration of this soaking step (e.g., 30 minutes to 48 hours) is a critical parameter that controls the amount of oxidant loaded onto the scaffold.[14]
-
Rinsing: Remove the substrate and rinse it thoroughly with pure IPA (typically 5 times) to wash away excess, unbound oxidant from the surface. This step is crucial for preventing uncontrolled polymerization and ensuring a uniform coating.
-
Polymerization: Place the oxidant-loaded substrate into a sealed chamber containing the EDOT monomer, which is introduced in the vapor phase. Polymerization occurs in situ as the monomer comes into contact with the Fe(III) oxidant on the scaffold.
-
Finalization: After the desired polymerization time, remove the now-conductive composite material and allow any residual monomer or solvent to evaporate.
Section 5: Handling, Storage, and Safety
As a professional-grade chemical, this compound requires appropriate handling. It is classified as an irritant (Hazard Code: Xi) and can cause serious eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust. Handle in a well-ventilated area or fume hood.[2]
-
Storage: Store in a tightly closed container in a cool, dry place, away from heat and incompatible materials.[2]
Conclusion
This compound stands out as an indispensable tool for the modern scientist. Its unique combination of strong but manageable Lewis acidity, strategic oxidizing capability, and favorable handling characteristics makes it a superior choice for a wide range of applications, from accelerating the synthesis of complex drug candidates to engineering novel conductive materials. By understanding the fundamental principles that govern its reactivity, researchers can fully leverage its potential to drive innovation and achieve their scientific objectives with greater efficiency and precision.
References
- 1. CAS 312619-41-3: this compound [cymitquimica.com]
- 2. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 3. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS 312619-41-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 5. scbt.com [scbt.com]
- 6. en.huatengsci.com [en.huatengsci.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 13. Iron(III) p-toluenesulfonate technical grade 312619-41-3 [sigmaaldrich.com]
- 14. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Preparation of Iron(III) p-Toluenesulfonate Hexahydrate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, preparation, and characterization of iron(III) p-toluenesulfonate hexahydrate. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring a thorough understanding of the experimental choices and process controls.
Introduction: The Versatility of this compound
This compound, with the chemical formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O, is a coordination compound of significant interest in both academic research and industrial applications.[1][2] It typically appears as a reddish-brown or orange crystalline powder, soluble in polar solvents such as water and ethanol.[1][3] The compound's utility stems from its role as an efficient Lewis acid catalyst and a mild oxidizing agent.[4][5]
In the realm of organic synthesis, it has proven effective in catalyzing a variety of reactions, including acylations, the synthesis of homoallyl ethers, and multicomponent reactions like the Biginelli reaction.[2][6] Its applications extend to materials science, where it serves as an oxidant in the polymerization of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).[7][8] The presence of the p-toluenesulfonate (tosylate) ligands contributes to the compound's stability and solubility, while the hexahydrate form indicates the coordination of six water molecules to the iron center.[1]
This guide will explore various methodologies for the synthesis of this compound, offering detailed protocols and insights into the critical parameters that govern the purity and yield of the final product.
Synthesis Methodologies: A Comparative Overview
The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and considerations. The choice of method often depends on the available starting materials, desired purity, and scale of the synthesis.
Method A: Direct Reaction of Iron(III) Chloride with p-Toluenesulfonic Acid
This method is a straightforward approach that involves the reaction of a common iron(III) salt, ferric chloride, with p-toluenesulfonic acid. The reaction proceeds via a salt metathesis-like reaction where the chloride ions are displaced by the tosylate anions. The evolution of hydrogen chloride gas drives the reaction to completion.
Chemical Principle: The reaction is based on the displacement of the weaker acid (hydrochloric acid) by the stronger acid (p-toluenesulfonic acid) from its salt at elevated temperatures. The removal of HCl gas shifts the equilibrium towards the formation of the iron(III) tosylate.
Experimental Protocol:
-
Combine iron(III) chloride (19.6 mmol) and p-toluenesulfonic acid monohydrate (58.9 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under vacuum in a water bath maintained at 160°C for 1 hour. The evolution of HCl gas should be observed.
-
After the reaction is complete, cool the flask to room temperature.
-
Wash the resulting orange solid with diethyl ether (30 mL) to remove any unreacted p-toluenesulfonic acid.
-
Dry the product under vacuum to obtain anhydrous iron(III) p-toluenesulfonate.
-
For the hexahydrate form, the anhydrous product can be recrystallized from water.
Table 1: Reagents and Conditions for Method A
| Reagent | Molar Ratio | Key Parameters |
| Iron(III) Chloride (FeCl₃) | 1 | Anhydrous FeCl₃ is preferred. |
| p-Toluenesulfonic Acid Monohydrate | 3 | |
| Temperature | 160°C | |
| Reaction Time | 1 hour | |
| Purification | Diethyl ether wash |
Discussion: This method is relatively simple and utilizes readily available starting materials. However, the high reaction temperature and the evolution of corrosive HCl gas require appropriate safety precautions and equipment. The anhydrous product is initially formed, which can then be hydrated.
Workflow for Method A:
Caption: Synthesis of Iron(III) p-Toluenesulfonate from FeCl₃.
Method B: Synthesis from Iron(III) Nitrate
This "clean" synthetic route utilizes iron(III) nitrate as the iron source and involves the reduction of the nitrate ions to nitrogen gas.[9] This method avoids the generation of corrosive gaseous byproducts.
Chemical Principle: In an acidic solution of p-toluenesulfonic acid, hydrazine hydrate is used to reduce the nitrate ions from the iron(III) nitrate starting material. The nitrate is converted to nitrogen gas, which is non-toxic and can be safely vented. The iron(III) ions then combine with the tosylate anions.
Experimental Protocol:
-
Prepare a mixture of iron(III) nitrate and an aqueous solution of p-toluenesulfonic acid in a molar ratio of approximately 1:2.7 to 1:2.9.[9]
-
Heat the mixture to 60-80°C with stirring.[9]
-
Slowly add hydrazine hydrate to the heated mixture. The molar ratio of iron nitrate to hydrazine hydrate should be between 1:2.0 and 1:3.6.[9]
-
Continue heating and stirring until the evolution of nitrogen gas ceases.[9]
-
Filter the resulting iron(III) p-toluenesulfonate solution.[9]
-
Dehydrate the solution by vacuum distillation, followed by vacuum drying to obtain the solid product.[9]
-
For higher purity, the solid can be recrystallized from absolute ethanol or butanol.[9]
Table 2: Reagents and Conditions for Method B
| Reagent | Molar Ratio | Key Parameters |
| Iron(III) Nitrate | 1 | High purity iron source. |
| p-Toluenesulfonic Acid | 2.7 - 2.9 | |
| Hydrazine Hydrate | 2.0 - 3.6 | Reducing agent. |
| Temperature | 60-80°C | |
| Purification | Recrystallization from ethanol or butanol. |
Discussion: This method is advantageous due to its environmentally friendly nature, as the only gaseous byproduct is nitrogen.[9] The process is straightforward, but the use of hydrazine hydrate requires caution due to its toxicity and reactivity.
Workflow for Method B:
Caption: Synthesis of Iron(III) p-Toluenesulfonate from Iron(III) Nitrate.
Method C: Synthesis via an Iron(III) Hydroxide Intermediate
This method involves the precipitation of iron(III) hydroxide, which is then reacted with p-toluenesulfonic acid. This approach is useful for starting with various iron salts and ensures the removal of counter-ions from the initial iron source.
Chemical Principle: An iron(III) salt, such as ammonium ferric sulfate, is treated with a base (e.g., sodium hydroxide) to precipitate iron(III) hydroxide. The precipitate is then thoroughly washed to remove any soluble impurities. The purified iron(III) hydroxide is subsequently neutralized with p-toluenesulfonic acid to form the desired product.
Experimental Protocol:
-
Prepare a solution of an iron(III) salt (e.g., ammonium ferric sulfate) and a solution of sodium hydroxide.
-
Add the sodium hydroxide solution to the iron(III) salt solution with stirring until the pH of the reaction mixture is between 7.0 and 9.0, resulting in the precipitation of iron(III) hydroxide.
-
Wash the iron(III) hydroxide precipitate thoroughly with deionized water to remove residual salts.
-
Collect the precipitate and partially dry it to a colloidal consistency.
-
React the moist iron(III) hydroxide with a stoichiometric amount of p-toluenesulfonic acid to form a solution of iron(III) p-toluenesulfonate.
-
Filter the solution and concentrate it under reduced pressure until it becomes viscous.
-
Cool the concentrated solution to induce crystallization.
-
Collect the crystals, crush them, and dry them to obtain the final product.
Table 3: Reagents and Conditions for Method C
| Reagent | Role | Key Parameters |
| Iron(III) Salt (e.g., Ammonium Ferric Sulfate) | Iron Source | |
| Sodium Hydroxide | Precipitating Agent | pH control (7.0-9.0). |
| p-Toluenesulfonic Acid | Acid for Neutralization | Stoichiometric amount. |
| Purification | Thorough washing of the intermediate. |
Discussion: This method is advantageous for achieving high purity, as the intermediate iron(III) hydroxide can be extensively washed to remove impurities. However, it is a multi-step process that can be more time-consuming than the direct methods.
Workflow for Method C:
Caption: Synthesis via an Iron(III) Hydroxide Intermediate.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Elemental Analysis
Elemental analysis is a fundamental technique for verifying the empirical formula of the synthesized compound. The theoretical percentages of carbon, hydrogen, and sulfur for C₂₁H₃₃FeO₁₅S₃ (the molecular formula of the hexahydrate) are calculated to be:
Table 4: Theoretical Elemental Composition
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 21 | 252.231 | 37.23% |
| Hydrogen (H) | 1.008 | 33 | 33.264 | 4.91% |
| Iron (Fe) | 55.845 | 1 | 55.845 | 8.24% |
| Oxygen (O) | 15.999 | 15 | 239.985 | 35.42% |
| Sulfur (S) | 32.065 | 3 | 96.195 | 14.20% |
| Total | 677.52 | 100% |
Experimentally obtained values should be within ±0.4% of the theoretical values to confirm the purity of the compound.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The expected characteristic absorption bands for this compound are:
-
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the water of hydration.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ (from the methyl group).
-
Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.
-
S=O Stretching (Sulfonate): Strong absorption bands in the region of 1120-1220 cm⁻¹ (asymmetric) and 1030-1060 cm⁻¹ (symmetric).
-
S-O Stretching (Sulfonate): Absorption in the region of 960-1000 cm⁻¹.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The analysis of this compound by ¹H NMR is complicated by the paramagnetic nature of the high-spin Fe(III) center. The unpaired electrons on the iron atom cause significant line broadening and large chemical shift ranges, making the spectrum difficult to interpret compared to diamagnetic compounds.[1][4][10]
While a simple, well-resolved spectrum is not expected, paramagnetic NMR can still provide valuable structural information. The signals are typically spread over a wide chemical shift range, and specialized techniques may be required for assignment.[7][10] The observation of broadened signals for the aromatic and methyl protons of the tosylate ligand would be consistent with the presence of the paramagnetic iron center.
Safety and Handling
This compound is an irritant, particularly to the eyes.[1][11] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][4]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.[1]
Conclusion
The synthesis of this compound can be accomplished through several reliable methods, each with its own merits. The choice of a particular synthetic route will depend on the specific requirements of the researcher or organization, including purity needs, scale, and available resources. Careful characterization is crucial to ensure the quality of the final product, with elemental analysis and FTIR spectroscopy being key analytical tools. Due to its paramagnetic nature, ¹H NMR spectroscopy presents challenges but can still offer structural insights. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently prepare and handle this versatile and valuable compound for their applications in catalysis, materials science, and drug development.
References
- 1. 1H-NMR spectroscopic studies of paramagnetic superstructured iron(III) porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CAS 312619-41-3: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-NMR spectroscopic studies of paramagnetic superstructured iron(III) porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. instanano.com [instanano.com]
- 9. web.vu.lt [web.vu.lt]
- 10. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnetic Properties of Solids [hyperphysics.phy-astr.gsu.edu]
A Comprehensive Safety and Handling Guide for Iron(III) p-toluenesulfonate hexahydrate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety, handling, and emergency protocols for Iron(III) p-toluenesulfonate hexahydrate. As a versatile Lewis acid catalyst and oxidizing agent used in organic synthesis and the production of conductive polymers like PEDOT, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide causal explanations and field-proven insights for its safe application.
Chemical Identity and Physical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. This compound is a coordination compound where iron is in its +3 oxidation state, coordinated with p-toluenesulfonate ligands and six water molecules.[3] This hydrated form influences its physical state, solubility, and handling characteristics.
| Property | Data | Source(s) |
| IUPAC Name | iron(3+);tris(4-methylbenzenesulfonate);hexahydrate | [4] |
| Synonyms | Ferric p-toluenesulfonate hexahydrate, Iron(III) 4-methylbenzenesulfonate hexahydrate | [3][5] |
| CAS Number | 312619-41-3 | [4][6][7] |
| Molecular Formula | (C₇H₇O₃S)₃Fe·6(H₂O) | [6][7] |
| Molecular Weight | 677.52 g/mol | [4][6][7] |
| Appearance | Orange to brown solid powder | [5][8] |
| Melting Point | > 300 °C (> 572 °F) | [6] |
| Solubility | Soluble in water (559 g/L at 20 °C), ethanol, methanol, and n-butanol.[5][6][8] |
The high melting point indicates strong thermal stability, while its solubility in common polar solvents is a key attribute for its use in various reaction environments.[6][8] The hexahydrate form suggests the material may be hygroscopic, making proper storage essential to maintain its integrity.[3]
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS), this compound is primarily classified as a serious eye irritant.[6] Understanding the nature of this hazard is critical for implementing appropriate controls.
-
GHS Classification: Eye Irritation (Category 2A).[6] Some classifications may elevate this to Serious Eye Damage (Category 1).[4][9]
-
Hazard Statement (H-phrase): H319 - Causes serious eye irritation.[6][10]
-
Primary Routes of Exposure: Eye contact, skin contact, inhalation, ingestion.[6]
Expert Analysis of Health Effects:
-
Ocular Hazard: The primary risk associated with this compound is severe eye irritation.[6] Direct contact with the solid powder or concentrated solutions can lead to redness, pain, and potentially severe eye damage.[6] This is due to the abrasive nature of the fine powder and the chemical properties of the salt. The causality stems from mechanical irritation and chemical interaction with the ocular tissues.
-
Dermal Hazard: While not its primary classification, skin contact may result in inflammation, characterized by itching, scaling, reddening, or blistering.[6][11] Prolonged or repeated exposure should be avoided.[5][11]
-
Inhalation Hazard: Inhaling the dust can cause irritation of the lungs and respiratory system.[6][11] The risk is highest when handling the fine powder, underscoring the need for engineering controls to minimize dust generation.[6]
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is the most effective strategy for mitigating exposure risks. This is often visualized through the "Hierarchy of Controls."
Caption: Hierarchy of Controls adapted for handling this compound.
Detailed PPE and Control Protocols:
-
Engineering Controls: Always handle the solid material in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to keep airborne concentrations low.[6][8] Facilities must be equipped with an eyewash station and a safety shower.[6][11]
-
Eye and Face Protection: Given the H319 classification, chemical splash-resistant safety goggles with side protection are mandatory.[6] A face shield should be considered when handling larger quantities or if there is a significant splash risk.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[6][11] Contaminated clothing should be removed immediately and washed before reuse.[6]
-
Respiratory Protection: If engineering controls are insufficient to control dust, a NIOSH-certified respirator appropriate for particulates should be used based on a formal hazard assessment.[6]
Standard Operating Procedures for Safe Handling and Storage
Adherence to validated protocols is essential for minimizing risk during routine laboratory operations.
Protocol: Weighing and Preparing an Aqueous Solution
| Step | Action | Rationale |
| 1 | Preparation | Don appropriate PPE (safety goggles, gloves, lab coat). Ensure the chemical fume hood is operational and the work area is clear. |
| 2 | Weighing | Transport the sealed container to a ventilated balance enclosure or fume hood. Weigh the desired amount of powder into a suitable container. Minimize dust generation by handling the material gently.[6] |
| 3 | Dissolution | Slowly add the powder to the solvent (e.g., water) while stirring. Avoid splashing. The dissolution may be exothermic; use appropriate glassware (e.g., borosilicate). |
| 4 | Post-Handling | Tightly close the source container.[5][6] Decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water after handling.[6] |
Conditions for Safe Storage:
-
Container: Store in the original, tightly-closed container to prevent moisture absorption and contamination.[5][6][11]
-
Environment: Keep in a cool, dry, and well-ventilated area.[5][6][11] This prevents degradation and reduces vapor pressure of any potential contaminants.
-
Incompatibilities: Segregate from strong oxidizing agents to prevent potentially hazardous reactions.[6][11] Keep away from sources of ignition.[5][6]
Emergency Response Protocols
Immediate and correct action during an emergency can significantly reduce the severity of an injury. All personnel must be trained on these procedures.
Caption: First-aid decision workflow for exposure to this compound.
-
Accidental Release/Spill:
-
Evacuate non-essential personnel. Ensure adequate ventilation.
-
Wear full PPE, including respiratory protection if necessary.[11][12]
-
Prevent the spill from entering drains or waterways.[6]
-
Carefully sweep up or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6][11]
-
Wash the spill site after material pickup is complete.[11]
-
-
Fire-Fighting Measures:
-
The material is not flammable or combustible.[10]
-
Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide, dry chemical, or foam.[6][10][11]
-
Critical Hazard: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, sulfur oxides, and iron oxides.[6][11] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][11]
-
Toxicological and Environmental Profile
-
Acute Toxicity: The oral LD50 in rats is reported as 2,350 mg/kg.[6] This value suggests moderate acute toxicity if ingested.
-
Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, or OSHA.[6]
-
Ecological Information: There is limited data available on the environmental impact of this compound.[11] As a standard precautionary measure, do not let the product enter drains, other waterways, or soil to prevent unknown ecological effects.[6][12]
Disposal Considerations
Disposal of this compound and its containers must be handled by a licensed professional waste disposal service.[11] All disposal practices must comply with federal, state, and local environmental regulations.[11] Never dispose of this chemical down the drain.
References
- 1. This compound | 312619-41-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 312619-41-3: this compound [cymitquimica.com]
- 4. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 6. aksci.com [aksci.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. nanofab.utah.edu [nanofab.utah.edu]
- 11. watson-int.com [watson-int.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 312619-41-3 Name: this compound [xixisys.com]
Iron(III) p-toluenesulfonate hexahydrate physical and chemical properties
An In-Depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate
Introduction: Unveiling a Versatile Reagent
This compound, often abbreviated as Fe(OTs)₃·6H₂O, is a coordination compound that has garnered significant attention in modern chemical synthesis and materials science. It consists of a central iron atom in the +3 oxidation state, coordinated with three p-toluenesulfonate (tosylate) ligands and associated with six water molecules of hydration.[1] While seemingly a simple iron salt, its unique combination of strong Lewis acidity, oxidative potential, and solubility in various solvents makes it an exceptionally versatile and powerful tool for researchers. This guide provides an in-depth exploration of its core physical and chemical properties, offering field-proven insights into its applications, reaction mechanisms, and handling protocols for professionals in research and drug development.
Section 1: Core Molecular and Physical Properties
The utility of any chemical reagent is fundamentally governed by its physical characteristics. These properties dictate its solubility, stability, and how it can be effectively handled and integrated into experimental setups.
Molecular Structure and Identity
This compound is an organometallic compound where the ferric ion (Fe³⁺) is ionically bonded to three tosylate anions.[1] The six water molecules are incorporated into the crystal structure, contributing to its stability and solubility in polar media.[1]
References
Navigating the Synthesis of Conductive Polymers and Organic Transformations: A Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding a Versatile Reagent
Iron(III) p-toluenesulfonate hexahydrate is a coordination complex that has garnered significant attention in both materials science and synthetic organic chemistry.[1][2] This reddish-brown solid is recognized for its efficacy as a potent oxidizing agent and a mild Lewis acid catalyst.[3][4] Its utility is particularly pronounced in the synthesis of conductive polymers and in facilitating a range of organic transformations crucial for pharmaceutical development.[5] This guide provides an in-depth exploration of its chemical identity, properties, and key applications, offering field-proven insights and detailed methodologies for its practical implementation.
Unveiling the Identity: Synonyms and Chemical Profile
To ensure clarity and accurate identification in research and procurement, it is essential to be familiar with the various synonyms for this compound.
| Systematic Name | Common Synonyms | Acronyms/Trade Names |
| This compound | Ferric p-toluenesulfonate hexahydrate | Fe(OTs)₃·6H₂O |
| Iron(III) 4-methylbenzenesulfonate hexahydrate | Iron(III) tosylate hexahydrate | |
| Iron(3+) tris(4-methylbenzenesulfonate) hexahydrate[6] | Ferric tosylate | |
| p-Toluenesulfonic acid, iron(3+) salt, hexahydrate | ITX[2] |
Chemical Identifiers:
-
CAS Registry Number: 312619-41-3[6]
-
Molecular Formula: C₂₁H₃₃FeO₁₅S₃[6]
-
Molecular Weight: 677.52 g/mol [7]
Physicochemical Properties: A Foundation for Application
The compound's physical and chemical characteristics dictate its handling, storage, and suitability for various applications.
| Property | Value | Reference |
| Appearance | Orange to brown powder/crystals | [2] |
| Melting Point | > 300 °C | [8] |
| Solubility | Soluble in water (559 g/L at 20 °C), ethanol, methanol, and n-butyl alcohol. | [2][8] |
| Stability | Stable under normal temperatures and pressures. Store in a cool, dry place in a tightly sealed container away from heat and flame. | [2][9] |
Core Applications: A Dual-Threat Reagent
This compound's prominence stems from its dual functionality as a superior oxidant for polymerization and a versatile Lewis acid catalyst.
Oxidative Polymerization of Conductive Polymers
A primary application lies in the synthesis of conductive polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT) and polythiophenes.[10][11] The iron(III) center serves as the oxidizing agent, initiating the polymerization of the monomer. The p-toluenesulfonate anion then acts as the dopant, or counter-ion, which is crucial for achieving high electrical conductivity in the resulting polymer.[10][12]
The use of Iron(III) p-toluenesulfonate offers distinct advantages over other oxidants like iron(III) chloride. The tosylate anion is less corrosive and its presence can lead to a more controlled polymerization rate, resulting in PEDOT films with longer conjugated chains, smoother microstructures, and improved conductivity.[10][13]
This method is widely employed for creating thin, uniform, and highly conductive PEDOT films.[10][14]
Step 1: Substrate Preparation and Oxidant Deposition
-
Clean the desired substrate (e.g., glass, silicon wafer) meticulously using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Prepare a solution of this compound in a suitable solvent, such as isopropanol or butanol. The concentration will influence the final film thickness.[14][15]
-
Deposit the oxidant solution onto the cleaned substrate using a technique like spin-coating to ensure a uniform layer.[14]
Step 2: Polymerization in a Vapor Environment
-
Place the oxidant-coated substrate inside a sealed chamber.
-
Introduce the 3,4-ethylenedioxythiophene (EDOT) monomer into the chamber in its vapor phase. This is typically achieved by heating liquid EDOT in a separate container connected to the chamber.
-
The polymerization occurs as the EDOT vapor reacts with the iron(III) oxidant on the substrate surface. The reaction time and temperature (often around 70°C) are critical parameters to control film properties.[16]
Step 3: Post-Polymerization Treatment
-
Remove the substrate from the chamber after the desired polymerization time.
-
Wash the resulting PEDOT film thoroughly with a solvent like ethanol or isopropanol to remove any unreacted monomer, oxidant byproducts, and residual iron salts.[10]
-
Dry the film, typically under a stream of nitrogen or in a vacuum oven.
Lewis Acid Catalysis in Organic Synthesis
This compound serves as an efficient and environmentally benign Lewis acid catalyst for a variety of organic reactions.[3][5] Its low toxicity, low cost, and ease of handling make it an attractive alternative to more corrosive or hazardous catalysts like aluminum chloride or boron trifluoride etherate.[5][17]
Key catalytic applications include:
-
Acylation of Alcohols, Phenols, and Aldehydes: It effectively catalyzes the acetylation of primary and secondary alcohols and phenols.[5]
-
Biginelli Reaction: This compound is a proficient catalyst for the one-pot synthesis of dihydropyrimidinones, which are of interest for their biological activities.[5]
-
Synthesis of Homoallyl Ethers: It facilitates the allylation of acetals to produce homoallyl ethers.[17]
-
Friedel-Crafts Reactions: Its Lewis acidic nature promotes Friedel-Crafts alkylation and acylation reactions, which are fundamental for forming carbon-carbon bonds in aromatic systems.[4]
The catalytic activity is attributed to the Lewis acidic iron(III) center, which can activate carbonyl groups and other functional groups, thereby facilitating nucleophilic attack.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions are imperative when handling this compound.
-
Hazards: It is classified as causing serious eye irritation or damage (H318).[6][8]
-
Precautions:
-
Wash skin thoroughly after handling.[8]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Avoid breathing dust. Use only with adequate ventilation.[2][9]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from strong oxidizing agents.[2][9]
Conclusion
This compound is a versatile and valuable compound for professionals in drug development and materials science. Its efficacy as both an oxidant for synthesizing conductive polymers and a mild Lewis acid catalyst for a range of organic transformations underscores its importance. By understanding its chemical identity, properties, and the detailed protocols for its application, researchers can effectively harness its potential to drive innovation in their respective fields.
References
- 1. CAS 312619-41-3: this compound [cymitquimica.com]
- 2. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 对甲苯磺酸铁 六水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. watson-int.com [watson-int.com]
- 10. Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polythiophene - Wikipedia [en.wikipedia.org]
- 12. Synthesis and characterization of p-toluenesulfonate incorporated poly(3,4-ethylenedioxythiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101973913A - Clean synthetic method of high purity iron(III) p-toluenesulfonate - Google Patents [patents.google.com]
- 14. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]
- 15. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Lewis Acid Catalysis of Iron(III) p-Toluenesulfonate Hexahydrate
<
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Iron Catalysis in Modern Organic Synthesis
In the landscape of modern organic synthesis, the pursuit of efficient, cost-effective, and environmentally benign catalytic systems is a paramount objective. For decades, catalysis has been dominated by noble metals, which, despite their efficacy, are often hindered by high cost and toxicity. This has spurred a significant shift towards the use of earth-abundant and less toxic metals, with iron emerging as a frontrunner.[1][2][3] Iron's appeal lies in its abundance, low toxicity, and its ability to exist in multiple oxidation states, offering a versatile platform for a wide range of organic transformations.[3]
This guide focuses on a particularly effective and versatile iron-based catalyst: Iron(III) p-toluenesulfonate hexahydrate, Fe(OTs)₃·6H₂O. This commercially available, easy-to-handle solid has garnered significant interest as a potent Lewis acid catalyst.[4][5][6] Its utility spans a broad spectrum of reactions, from classic electrophilic aromatic substitutions to complex multi-component reactions, making it a valuable tool in the arsenal of synthetic chemists.[4][6][7] This document aims to provide a comprehensive understanding of the core mechanistic principles governing the Lewis acidity of Fe(OTs)₃·6H₂O and to showcase its practical applications with detailed, field-proven insights.
The Foundation: Understanding the Lewis Acidity of Iron(III)
At the heart of Fe(OTs)₃·6H₂O's catalytic power is the Lewis acidic nature of the iron(III) cation (Fe³⁺). A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base.[8] The Fe³⁺ ion, with its positive charge and electron-deficient nature, is a prime candidate for this role.[8] Its electron configuration, [Ar]3d⁵, leaves vacant d-orbitals that can readily accept lone pairs of electrons from donor molecules.[9][10]
The p-toluenesulfonate (tosylate, OTs) anions and the six water molecules of hydration play crucial roles in modulating the overall properties of the complex. The tosylate groups, being the conjugate base of a strong acid (p-toluenesulfonic acid), are good leaving groups, which can facilitate substrate coordination to the iron center. The coordinated water molecules can also be displaced by substrate molecules, allowing the catalytic cycle to proceed. It is worth noting that aqueous solutions of iron(III) tosylate are acidic, suggesting that the catalyst can also exhibit Brønsted acidity, although the Lewis acidic character of the Fe³⁺ ion is often the primary driver of its catalytic activity.[4]
Mechanism of Action: A Closer Look at Catalytic Activation
The general mechanism of Lewis acid catalysis by Fe(OTs)₃·6H₂O involves the coordination of the iron(III) center to an electron-rich atom (typically oxygen or nitrogen) in the substrate molecule. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.
Let's visualize the fundamental activation step:
Caption: General coordination of Fe(OTs)₃·6H₂O to a carbonyl substrate.
This initial coordination event is the cornerstone of the catalyst's function. By withdrawing electron density from the substrate, the iron center enhances the electrophilicity of the molecule, thereby lowering the activation energy for subsequent reaction steps.
Applications in Key Organic Transformations
The versatility of this compound is demonstrated by its successful application in a wide array of important organic reactions.
Friedel-Crafts Acylation and Alkylation
The Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds to aromatic rings.[11][12][13] Fe(OTs)₃·6H₂O serves as an effective Lewis acid catalyst in these reactions, offering a milder and often more selective alternative to traditional catalysts like aluminum chloride (AlCl₃).[6][14]
Mechanism of Friedel-Crafts Acylation:
In the acylation of an aromatic ring with an acyl halide, the iron(III) center coordinates to the halogen atom of the acyl halide. This polarization facilitates the departure of the halide and the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.[12]
Caption: Catalytic cycle of Friedel-Crafts acylation using Fe(OTs)₃.
Acylation of Alcohols, Phenols, and Aldehydes
Fe(OTs)₃·6H₂O is an efficient catalyst for the acetylation of primary and secondary alcohols, phenols, and diols.[4][15][16] This transformation is crucial for the protection of hydroxyl groups in multi-step syntheses. The catalyst has also been shown to be effective in the conversion of aldehydes to the corresponding 1,1-diesters (acylals).[4][15]
Comparative Catalyst Loading for Acylation Reactions:
| Substrate Type | Catalyst Loading (mol%) | Reference |
| 1° and 2° Alcohols, Diols, Phenols | 2.0 | [4][15][16] |
| Benzoate Ester Synthesis | 5.0 | [4][15] |
| Aldehyde to Acylal Conversion | Varies | [4][15] |
Prins Reaction
The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne.[17][18] This reaction is a powerful tool for the synthesis of 1,3-diols, allylic alcohols, and substituted tetrahydropyrans, which are common structural motifs in natural products.[19][20] Fe(OTs)₃·6H₂O can effectively catalyze this transformation by activating the carbonyl component towards nucleophilic attack by the alkene.[20]
General Mechanism of the Prins Reaction:
Caption: Key steps in the Fe(OTs)₃-catalyzed Prins reaction.
Pechmann Condensation
The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-keto esters under acidic conditions.[21][22][23] Coumarins are an important class of compounds with diverse biological activities. Fe(OTs)₃·6H₂O has been shown to be an effective catalyst for this reaction, promoting both the initial transesterification and the subsequent intramolecular cyclization.[24][25]
Experimental Protocol for a Typical Pechmann Condensation:
-
Reactant Preparation: In a round-bottom flask, combine the phenol (1 mmol), β-keto ester (1.1 mmol), and this compound (5-10 mol%).
-
Solvent and Reaction Conditions: Add a suitable solvent (e.g., toluene or ethanol) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired coumarin.
Advantages and Practical Considerations
The use of this compound as a Lewis acid catalyst offers several distinct advantages:
-
Cost-Effectiveness and Availability: It is an inexpensive and commercially available reagent.[4][5][15]
-
Ease of Handling and Low Toxicity: As a stable solid, it is easy to handle and possesses relatively low toxicity compared to many other Lewis acids.[4][5][26]
-
Versatility: It is effective in a wide range of organic transformations.[7]
-
Mild Reaction Conditions: Many reactions catalyzed by Fe(OTs)₃·6H₂O can be carried out under mild conditions.[27]
Self-Validating Protocol Design:
When designing experiments with Fe(OTs)₃·6H₂O, it is crucial to incorporate self-validating measures. This includes:
-
Control Reactions: Running the reaction in the absence of the catalyst to confirm its necessity.
-
Catalyst Loading Optimization: Performing a series of experiments with varying catalyst loadings to determine the optimal concentration.
-
Substrate Scope Evaluation: Testing the reaction with a range of substrates to understand its generality and limitations.
-
Spectroscopic Characterization: Thoroughly characterizing the products using techniques such as NMR, IR, and mass spectrometry to confirm their identity and purity.
Conclusion and Future Outlook
This compound has established itself as a powerful and versatile Lewis acid catalyst in organic synthesis. Its low cost, low toxicity, and high efficiency make it an attractive alternative to traditional catalysts. The mechanistic understanding of its action, centered on the Lewis acidity of the Fe³⁺ ion, provides a solid foundation for its application in a growing number of organic transformations. As the demand for sustainable and efficient chemical processes continues to grow, the role of iron catalysis, and specifically catalysts like Fe(OTs)₃·6H₂O, is poised to expand significantly, driving innovation in both academic research and industrial applications.[1][28]
References
- 1. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Use of Iron in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Why is FeCl₃ a Lewis acid? - askIITians [askiitians.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 12. byjus.com [byjus.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 16. acswebcontent.acs.org [acswebcontent.acs.org]
- 17. Prins Reaction [organic-chemistry.org]
- 18. Prins reaction - Wikipedia [en.wikipedia.org]
- 19. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Pechmann Condensation [organic-chemistry.org]
- 24. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The Pivotal Role of Water in the Supramolecular Architecture of Iron(III) p-Toluenesulfonate Hexahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(III) p-toluenesulfonate hexahydrate, Fe(OTs)₃·6H₂O, is a versatile and efficient Lewis acid catalyst and oxidizing agent with significant applications in organic synthesis and materials science.[1][2] Its utility is profoundly influenced by its hydration state. The six molecules of water in its crystalline structure are not merely adventitious solvent but integral components that dictate its three-dimensional architecture, stability, solubility, and ultimately, its chemical reactivity. This technical guide provides an in-depth exploration of the multifaceted role of these water molecules, offering insights into the coordination chemistry, hydrogen bonding network, and the consequential impact on the material's physicochemical properties. We further delineate the experimental methodologies crucial for characterizing the nature and lability of this water of hydration, providing a framework for its rational manipulation in research and development settings.
Introduction: Beyond a Simple Hydrate – The Architectural Significance of Water
In the realm of coordination chemistry, the presence of water molecules within a crystal lattice is a common phenomenon. These "waters of hydration" or "waters of crystallization" can be broadly classified based on their interaction with the metal center and the surrounding ligands. They can be directly coordinated to the metal ion, occupy interstitial sites within the lattice, or a combination of both. The specific roles of these water molecules are critical in defining the supramolecular chemistry of the compound, influencing everything from crystal packing to catalytic activity.
For this compound, a compound with the chemical formula C₂₁H₃₃FeO₁₅S₃, the six water molecules are fundamental to its solid-state structure and properties.[3] Understanding their precise arrangement and bonding is paramount for any scientist seeking to employ this reagent with precision and control. This guide will dissect the structural and functional contributions of these integral water molecules.
The Supramolecular Architecture: A Symphony of Coordination and Hydrogen Bonds
The [Fe(H₂O)₆]³⁺ Core: An Octahedral Coordination Sphere
The Iron(III) ion, a d⁵ metal center, typically exhibits a preference for an octahedral coordination geometry.[4] In the case of the hexahydrate, it is highly probable that the six water molecules act as ligands, directly coordinating to the Fe³⁺ ion to form a hexaaquairon(III) complex cation, [Fe(H₂O)₆]³⁺. The oxygen atoms of the water molecules donate their lone pairs of electrons to the empty d-orbitals of the iron center, forming coordinate covalent bonds.
This coordination environment is crucial for stabilizing the high positive charge of the Fe³⁺ ion and influences the electronic properties of the metal center, which in turn affects its Lewis acidity and redox potential.
The Role of p-Toluenesulfonate Anions and the Hydrogen Bonding Network
The three p-toluenesulfonate (tosylate, OTs⁻) anions are not merely counter-ions to balance the charge of the [Fe(H₂O)₆]³⁺ complex. They play a vital role in the formation of an extensive hydrogen bonding network that permeates the crystal lattice. The hydrogen atoms of the coordinated water molecules are polarized by the highly charged Fe³⁺ ion, making them excellent hydrogen bond donors. These protons can then form strong hydrogen bonds with the oxygen atoms of the sulfonate groups of the tosylate anions.
This intricate network of hydrogen bonds is the "glue" that holds the supramolecular structure together.[5] It dictates the precise spatial arrangement of the ionic constituents and contributes significantly to the overall stability of the crystal. The hydrophilic nature imparted by the hexahydrate form also influences its solubility in polar solvents like water.[6]
Impact of Water of Hydration on Physicochemical Properties
The presence and nature of the water molecules in this compound have a profound impact on its key physicochemical properties, which are summarized in the table below.
| Property | Influence of Water of Hydration |
| Solubility | The hydrophilic nature of the hexahydrate form enhances its solubility in polar solvents such as water.[6] |
| Stability | The coordinated water molecules and the extensive hydrogen bonding network contribute to the thermal stability of the crystalline solid. The release of these water molecules upon heating can lead to structural changes.[6] |
| Color | The reddish-brown color of the compound is characteristic of the [Fe(H₂O)₆]³⁺ complex, arising from d-d electronic transitions.[6] |
| Catalytic Activity | The Lewis acidity of the Fe³⁺ center is modulated by the coordinated water molecules. In catalytic applications, the displacement of these water ligands by substrate molecules is often a key step in the catalytic cycle. |
Experimental Characterization of the Water of Hydration
A suite of analytical techniques can be employed to probe the role and behavior of the water molecules in this compound. The choice of technique is dictated by the specific information sought.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Causality behind Experimental Choice: TGA and DSC are indispensable for understanding the thermal stability of the hydrate and the energetics of the dehydration process.[7][8] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a final temperature (e.g., 300 °C). The mass loss is continuously recorded.
-
DSC Analysis: A similar temperature program is applied to another sample in a DSC instrument. The heat flow into or out of the sample is measured relative to a reference.
Expected Results and Interpretation:
-
TGA: A stepwise mass loss corresponding to the sequential or simultaneous removal of the six water molecules would be observed. The temperature at which this mass loss occurs provides information on the thermal stability of the hydrate. The total mass loss can be used to confirm the number of water molecules per formula unit.
-
DSC: An endothermic peak corresponding to the energy required to break the coordinate and hydrogen bonds and vaporize the water molecules would be observed. The area under this peak can be integrated to determine the enthalpy of dehydration.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Causality behind Experimental Choice: FTIR and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of molecules.[9][10] They are particularly sensitive to the presence of water and can distinguish between coordinated and lattice water, as well as probe the strength of hydrogen bonds.
Methodology:
-
Sample Preparation: For FTIR, the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For Raman, the solid powder can be analyzed directly.
-
Spectral Acquisition: The infrared or Raman spectrum is recorded over a specific range of wavenumbers.
Expected Results and Interpretation:
-
FTIR: Broad absorption bands in the region of 3000-3600 cm⁻¹ are characteristic of the O-H stretching vibrations of water molecules. The position and shape of these bands can indicate the strength of hydrogen bonding. A band around 1600-1650 cm⁻¹ corresponds to the H-O-H bending vibration.
-
Raman: Raman spectroscopy is particularly useful for observing the low-frequency modes corresponding to the Fe-O stretching vibrations of the coordinated water molecules, typically in the 300-500 cm⁻¹ region. This provides direct evidence of the coordination of water to the iron center.
Conclusion: A Call for Deeper Structural Elucidation
The six water molecules in this compound are far from being passive bystanders. They are active participants in shaping the compound's structure, stability, and reactivity. Through a combination of direct coordination to the Fe³⁺ ion and an extensive hydrogen bonding network with the tosylate anions, these water molecules create a robust and well-defined supramolecular architecture. For researchers and drug development professionals, a thorough understanding of this hydrated structure is essential for optimizing reaction conditions, controlling product selectivity, and ensuring the reproducibility of experimental outcomes. While the precise crystallographic details of this important catalyst await definitive elucidation, the principles outlined in this guide provide a solid framework for its informed and effective application.
References
- 1. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CAS 312619-41-3: this compound [cymitquimica.com]
- 7. rjleegroup.com [rjleegroup.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Iron(III) p-toluenesulfonate hexahydrate stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Iron(III) p-Toluenesulfonate Hexahydrate
Introduction
This compound, with the chemical formula (CH₃C₆H₄SO₃)₃Fe·6H₂O, is a versatile and highly effective Lewis acid catalyst and oxidizing agent.[1][2] Its utility in organic synthesis, particularly in polymerization reactions for conductive polymers like PEDOT, makes it a compound of significant interest to researchers and professionals in materials science, electronics, and drug development.[2][3][4][5] However, its hydrated and ionic nature presents specific challenges regarding its stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling to ensure its integrity and performance.
Core Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for predicting its behavior and establishing appropriate handling protocols. It typically appears as an orange to brown powder and is noted for its solubility in polar solvents.[6][3][7]
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁FeO₉S₃ · 6H₂O | [2][8][9] |
| Molecular Weight | 677.52 g/mol | [8][9][10] |
| CAS Number | 312619-41-3 | [2][9] |
| Appearance | Orange to brown powder | [3] |
| Melting Point | >300 °C (>572 °F) | [8] |
| Solubility | Readily soluble in water, ethanol, methanol, and n-butanol. | [3][8] |
Stability Profile and Degradation Pathways
This compound is chemically stable when stored under recommended temperatures and pressures.[8][11][12] However, its integrity can be compromised by several environmental factors, primarily moisture, heat, and chemical incompatibility.
Key Factors Influencing Stability:
-
Moisture and Hygroscopicity: As a hexahydrate, the compound contains six molecules of water of crystallization.[7] It is hygroscopic and sensitive to ambient humidity.[13] Excessive moisture absorption can lead to physical changes (caking, deliquescence) and may alter its catalytic activity. Conversely, improper storage in overly dry conditions or at elevated temperatures can lead to the loss of hydration water, which can also affect its crystalline structure and reactivity.[7]
-
Temperature: While possessing a high melting point, the compound is susceptible to thermal decomposition under fire conditions.[8][11] Hazardous decomposition products include toxic and irritating oxides of carbon (CO, CO₂), sulfur (SOx), and iron.[8][11][12]
-
Chemical Incompatibility: The primary incompatibility is with strong oxidizing agents.[8][11] Contact with such substances should be strictly avoided to prevent potentially hazardous reactions.
Potential Degradation Mechanisms
While specific degradation kinetics are not widely published, the chemical structure allows for the postulation of several degradation pathways under suboptimal conditions. These include hydrolysis of the iron-sulfonate coordination complex, particularly under non-neutral pH in aqueous solutions, and thermal fragmentation.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the compound's quality and ensuring laboratory safety. The following guidelines synthesize recommendations from multiple safety data sheets and best practices for handling hygroscopic materials.
Quantitative Storage Recommendations
| Parameter | Recommendation | Rationale & Citation |
| Container | Tightly closed, sealed container. | Prevents moisture ingress and contamination.[8][11][12] For highly sensitive applications, consider packaging with an inert atmosphere.[3][14] |
| Location | A cool, dry, well-ventilated area. | Minimizes moisture absorption and prevents degradation from high temperatures.[3][8][11] |
| Temperature | Controlled room temperature (15-25°C). | Avoids thermal stress.[15] Keep away from heat sources, sparks, and open flames.[6][8] |
| Atmosphere | Store away from incompatible substances. | Prevents hazardous reactions, especially with strong oxidants.[8][11] |
| Light | Protect from direct light. | Although not listed as acutely light-sensitive, protecting complex organic salts from light is a standard best practice to prevent potential photodegradation.[3][16][17] |
Workflow for Safe Handling
The following workflow diagram illustrates the critical steps for handling the compound from receipt to disposal, emphasizing safety and material integrity.
Caption: Standard workflow for handling this compound.
Stability Testing and Quality Control Protocols
For research and development applications, particularly in drug development, verifying the stability and purity of the compound over time is critical. A robust stability testing program should be implemented.
Analytical Methodologies
Several analytical techniques are suitable for assessing the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for stability testing, HPLC can separate and quantify the parent compound from potential organic degradation products.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying changes to the p-toluenesulfonate ligand's functional groups, which could indicate decomposition.[18]
-
Karl Fischer Titration: Essential for quantifying the water content. A significant deviation from the theoretical value for a hexahydrate may indicate water loss or absorption, signaling improper storage.
-
Visual Inspection: Changes in color (e.g., significant darkening) or physical state (e.g., caking) are primary indicators of potential degradation.
Experimental Protocol: Accelerated Stability Study
This protocol outlines a self-validating system to assess the compound's stability under stressed conditions.
Objective: To determine the stability of a batch of this compound under accelerated temperature and humidity conditions.
Methodology:
-
Initial Analysis (T=0):
-
Withdraw a sample from a newly opened container of the compound.
-
Perform a complete analysis:
-
Visual appearance (color, texture).
-
HPLC analysis to establish a purity profile and quantify the main peak.
-
FTIR spectroscopy to obtain a reference spectrum.
-
Karl Fischer titration to determine the initial water content.
-
-
This T=0 data serves as the baseline for all future comparisons.
-
-
Sample Preparation for Storage:
-
Aliquot approximately 1-2 grams of the compound into several vials appropriate for the chosen storage conditions.
-
Prepare two sets of samples:
-
Set A (Accelerated): Store in a stability chamber at 40°C / 75% Relative Humidity (RH).[13]
-
Set B (Control): Store under recommended conditions (e.g., 25°C / 60% RH or in a desiccator).
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, and 6 months), remove one vial from each storage condition (Set A and Set B).
-
Allow the vials to equilibrate to room temperature before opening to prevent condensation.
-
Perform the same complete analysis as conducted at T=0 (Visual, HPLC, FTIR, Karl Fischer).
-
-
Data Analysis and Interpretation:
-
Compare the results from each time point to the T=0 baseline.
-
HPLC: Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation products.
-
FTIR: Overlay the spectra with the T=0 spectrum to identify any changes in bond vibrations.
-
Karl Fischer: Monitor for significant increases or decreases in water content.
-
Visual: Note any changes in color or physical form.
-
A significant change (e.g., >5% drop in purity by HPLC) under accelerated conditions suggests potential stability issues that warrant further investigation or adjustment of storage protocols.
-
Conclusion
This compound is a stable compound when its sensitivities are respected. The integrity of this valuable reagent is critically dependent on diligent control of its environment, specifically shielding it from excess moisture and high temperatures. By implementing the comprehensive storage, handling, and verification protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the compound's reliability, performance, and safety in their critical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 3. nbinno.com [nbinno.com]
- 4. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]
- 6. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 7. CAS 312619-41-3: this compound [cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. watson-int.com [watson-int.com]
- 12. nanofab.utah.edu [nanofab.utah.edu]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. viallabeller.com [viallabeller.com]
- 16. How To [chem.rochester.edu]
- 17. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to the Commercial Landscape of Iron(III) p-Toluenesulfonate Hexahydrate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Catalog Listing
Iron(III) p-toluenesulfonate hexahydrate (CAS No. 312619-41-3) has emerged from the pages of chemical catalogs to become a workhorse reagent in modern synthetic chemistry.[1] Valued for its potency as a Lewis acid catalyst, its utility as an oxidant, and its role as a pharmaceutical intermediate, this compound is pivotal in both academic research and industrial-scale drug development.[2] This guide moves beyond a simple supplier list to provide a comprehensive technical overview for the practicing scientist. We will dissect the commercial availability, scrutinize quality parameters, and provide actionable protocols, thereby offering a holistic understanding of how to source, validate, and effectively deploy this versatile iron salt in a laboratory setting. The narrative is grounded in the principle that a reagent is not merely a substance but a critical parameter in an experimental system; its selection and handling demand scientific rigor.
Foundational Chemical & Physical Properties
A thorough understanding of a reagent's properties is the bedrock of successful and reproducible experimentation. This compound is a coordination compound where the iron atom is in the +3 oxidation state, coordinated with p-toluenesulfonate ligands and associated with six water molecules.[3] The hexahydrate form is significant, influencing its solubility and stability.
Key physical and chemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 312619-41-3 | [4][5][6] |
| Molecular Formula | (CH₃C₆H₄SO₃)₃Fe · 6H₂O | [6][7] |
| Molecular Weight | 677.52 g/mol | [5][6][7] |
| Appearance | Orange to reddish-brown solid/powder | [3][8] |
| Melting Point | > 300 °C (> 572 °F) | [5] |
| Solubility | Soluble in water (559 g/L at 20 °C) and other polar organic solvents.[3][5] | [3][5][8] |
| Synonyms | Ferric p-toluenesulfonate, Iron(III) 4-methylbenzenesulfonate hexahydrate | [3][7][9] |
The presence of the p-toluenesulfonate ligands contributes to the compound's stability and its solubility in many organic solvents, a crucial feature for its application in a wide range of reaction media.[3][8]
The Commercial Marketplace: Sourcing and Specification
This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized manufacturers. The choice of supplier often depends on the required scale (milligrams for screening vs. kilograms for pilot runs), purity, and the level of documentation needed.
Major Commercial Suppliers & Grades
The compound is typically available in technical grades and higher purity research grades. For applications in pharmaceutical synthesis or catalysis research where reproducibility is paramount, sourcing a grade with an assay of 98% or higher is strongly recommended.[1][6]
| Supplier | Available Grades / Purity | Representative Pack Sizes |
| Sigma-Aldrich (Merck) | Technical Grade | 25g, 100g |
| AK Scientific, Inc. | 98% | Custom |
| Santa Cruz Biotechnology | 98% | 10g, 25g |
| Chem-Impex | ≥ 99% (Assay) | 5g, 25g, 100g, 250g, 1kg |
| NINGBO INNO PHARMCHEM | High Purity (>99% Assay) | Laboratory to Industrial Scale |
| Dayang Chem (Hangzhou) Co.,Ltd | Industrial Grade (99%), Pharmaceutical Grade | Gram to Bulk |
This table is representative and not exhaustive. Availability and specifications should always be confirmed with the supplier.
Causality of Grade Selection
-
Technical Grade: As offered by suppliers like Sigma-Aldrich, this grade is suitable for applications where high purity is not the primary concern, such as in the synthesis of conductive polymers like PEDOT where the iron salt acts as an oxidant.[7]
-
High Purity Grades (≥98-99%): For catalytic applications, particularly in drug development, trace impurities can poison the catalyst or lead to unwanted side reactions.[2] Suppliers like Chem-Impex and NINGBO INNO PHARMCHEM cater to this need.[1][8] The higher assay ensures that the molar quantity of the active Lewis acid is precise, leading to predictable reaction kinetics and yields.
Core Applications & Field-Proven Insights
The utility of this compound stems primarily from its function as a cost-effective, efficient, and easy-to-handle Lewis acid catalyst.[10] Its applications are diverse, spanning from classic organic reactions to materials science.[8]
Lewis Acid Catalysis in Organic Synthesis
The electron-accepting nature of the Fe(III) center makes it a potent Lewis acid, capable of activating a wide array of functional groups.[1] This property is harnessed in several critical organic transformations.
-
Friedel-Crafts Acylation and Alkylation: These reactions are fundamental for forming carbon-carbon bonds, particularly in the synthesis of aromatic ketones and alkylated arenes, which are common motifs in active pharmaceutical ingredients (APIs).[1][2]
-
Acylation of Alcohols and Phenols: The catalyst efficiently promotes the acetylation of primary and secondary alcohols and phenols, a common protecting group strategy in multi-step synthesis.[10]
-
Biginelli Reaction: This one-pot, multi-component reaction produces dihydropyrimidinones, a class of compounds with significant biological activities. Iron(III) p-toluenesulfonate serves as a low-toxicity and easy-to-handle catalyst for this transformation.[10]
Caption: Workflow for utilizing Iron(III) p-toluenesulfonate as a catalyst.
Oxidant in Polymer Synthesis
Iron(III) p-toluenesulfonate is widely used as an oxidizing agent for the chemical polymerization of heterocyclic monomers, most notably in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT).[7][11] PEDOT is a conductive polymer with applications in solid-state capacitors, antistatic coatings, and bioelectronics.[9] In this process, the Fe(III) is reduced to Fe(II) as it oxidizes the EDOT monomer to initiate polymerization.
Experimental Protocol: Catalyst Validation via Acylation
To ensure the catalytic activity of a newly acquired batch, a simple, high-yielding model reaction is advisable. The acylation of a primary alcohol provides a reliable benchmark.
Objective: To verify the catalytic efficacy of this compound by catalyzing the acetylation of benzyl alcohol.
Materials:
-
This compound (the batch to be tested)
-
Benzyl alcohol
-
Acetic anhydride
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate, magnetic stir bar, round-bottom flask, condenser, and other standard glassware
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq).
-
Solvent & Reagent: Dissolve the alcohol in anhydrous DCM (approx. 0.5 M concentration) and add acetic anhydride (1.2 eq).
-
Catalyst Addition: Add this compound (2.0 mol %). Causality Note: A low catalyst loading (2-5 mol%) is typical and demonstrates high catalytic turnover, a hallmark of an efficient catalyst.[10]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction should be complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acetic acid byproduct and any remaining anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying & Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting benzyl acetate product by ¹H NMR to confirm its identity and purity. A high conversion (>95%) indicates an active and effective catalyst.
Safety, Handling, and Storage: A Self-Validating System
Proper handling and storage are critical for maintaining the reagent's integrity and ensuring laboratory safety.
-
Hazard Identification: The compound is classified as causing serious eye irritation or damage.[5][12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[5][13]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust. Minimize dust generation.[5][13]
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[5][9][13] The stability of the hexahydrate form is maintained under these conditions.
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable disposal container.[5][13]
Caption: Key relationships for this compound.
Conclusion
This compound is a commercially accessible and highly effective reagent for a multitude of applications in chemical synthesis and materials science. Its role as a Lewis acid catalyst is particularly noteworthy for professionals in drug development, offering an efficient, low-cost, and environmentally benign alternative to other catalysts.[10] A successful outcome, however, is contingent not just on the reaction design but on the judicious selection of the commercial source, careful validation of the material's quality, and adherence to safe handling practices. By treating the procurement and use of this reagent with scientific diligence, researchers can fully leverage its potential to accelerate innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 312619-41-3: this compound [cymitquimica.com]
- 4. store.p212121.com [store.p212121.com]
- 5. aksci.com [aksci.com]
- 6. scbt.com [scbt.com]
- 7. 对甲苯磺酸铁 六水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 10. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 11. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. watson-int.com [watson-int.com]
An In-Depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate: Specifications, Analysis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the technical grade specifications, analytical methodologies, and key applications of Iron(III) p-toluenesulfonate hexahydrate. As a versatile and cost-effective Lewis acid catalyst and oxidizing agent, understanding its properties and quality parameters is paramount for reproducible and successful outcomes in synthesis and materials science.
Core Compound Profile & Physicochemical Properties
This compound, also known as ferric tosylate, is a coordination compound consisting of a central iron(III) ion coordinated to three p-toluenesulfonate anions and six molecules of water of hydration.[1] Its utility stems from the strong Lewis acidity of the Fe(III) center and its capacity to act as a mild oxidizing agent.[2][3] The tosylate counter-ion imparts good solubility in various polar organic solvents, enhancing its versatility in a range of reaction media.[1][4]
The technical grade of this reagent is widely employed in both academic research and industrial applications where high purity is not the primary cost driver, yet consistent performance is essential.
| Property | Value | Source(s) |
| CAS Number | 312619-41-3 | [1][5] |
| Molecular Formula | (CH₃C₆H₄SO₃)₃Fe · 6H₂O | [6][7] |
| Molecular Weight | 677.52 g/mol | [5][6] |
| Appearance | Orange to reddish-brown solid/powder | [1][8] |
| Synonyms | Ferric p-toluenesulfonate hexahydrate, Iron(3+) tris(4-methylbenzenesulfonate) hydrate | [1][8] |
| Melting Point | >300 °C | [9] |
| Solubility | Soluble in water (559 g/L at 20°C), ethanol, methanol, and n-butyl alcohol. | [1][8][9] |
Technical Grade Specifications: A Framework for Quality
For researchers and developers, specifying and verifying the quality of a technical grade reagent is a critical, self-validating step in ensuring experimental reproducibility. Unlike high-purity grades, technical grade materials have a wider acceptance range for certain parameters, but key characteristics must be well-defined.
| Parameter | Typical Specification | Rationale & Causality |
| Appearance | Orange to reddish-brown powder | The color is indicative of the Fe(III) oxidation state. Significant deviation may suggest contamination or degradation.[1] |
| Assay (Purity) | ≥ 98.0% | Ensures a sufficient concentration of the active species for catalytic or oxidative processes.[5][9] |
| Iron(III) Content | 9.8 ± 0.5% w/w | Stoichiometrically, the iron content is a direct measure of the active metal center concentration, critical for reaction kinetics.[8][10] |
| Water Content | ≤ 2.0% (by Karl Fischer) | While a hexahydrate, excess adsorbed water can dilute the reagent and interfere with moisture-sensitive reactions. Karl Fischer titration is the gold standard for accuracy.[6][8][11] |
| pH (1% aq. solution) | < 3.0 | The acidic nature is due to the hydrolysis of the Fe(III) ion, contributing to its Brønsted acid co-catalysis in some reactions.[3][10] |
| Solubility (in Water) | Clear, brownish-yellow solution | Incomplete dissolution indicates the presence of insoluble impurities that could interfere with homogeneous catalysis.[10] |
Quality Control Workflow & Analytical Methodologies
A robust quality control (QC) system validates the integrity of each batch of starting material. The following diagram and protocols outline a self-validating workflow for the key specifications of technical grade this compound.
Caption: Quality Control workflow for technical grade this compound.
Protocol: Determination of Iron(III) Content via Permanganate Titration
This protocol leverages the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) by potassium permanganate (KMnO₄). The endpoint is visualized by the persistence of the purple permanganate color.[4][12] This requires a pre-reduction step to convert all Fe³⁺ in the sample to Fe²⁺.
A. Principle:
-
Reduction: Fe³⁺ + e⁻ → Fe²⁺ (using a suitable reducing agent like stannous chloride or a Jones reductor).
-
Titration: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O
B. Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of 1 M sulfuric acid and gently warm to dissolve the sample completely.
-
Reduction: While the solution is hot, add stannous chloride solution dropwise until the yellow color of the ferric ion disappears. Add 1-2 drops in excess.
-
Removal of Excess Reductant: Cool the solution and add 10 mL of saturated mercuric chloride solution. A silky white precipitate of Hg₂Cl₂ should form. If the precipitate is grey or black (indicating excess SnCl₂), the sample must be discarded.
-
Titration Setup: Add 5 mL of 85% phosphoric acid. Fill a burette with a standardized ~0.02 M potassium permanganate solution.
-
Titration: Titrate the prepared sample solution with the KMnO₄ solution. The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds.[4]
-
Calculation: Use the volume and concentration of the KMnO₄ titrant and the stoichiometry of the reaction to calculate the mass percentage of iron in the original sample.
Protocol: Determination of Water Content via Karl Fischer Titration
This is the definitive method for quantifying water in hydrates, offering high specificity and accuracy.[11][13] The method is based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[2][6]
A. Principle: H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I (RN = base)
B. Step-by-Step Methodology (Volumetric Method):
-
Instrument Preparation: Set up the Karl Fischer titrator. Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate with the Karl Fischer reagent to neutralize any residual water in the solvent until a stable endpoint is reached.[11]
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample.
-
Sample Introduction: Quickly transfer the weighed sample into the conditioned titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and detect the endpoint potentiometrically.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and its pre-determined titer (water equivalence factor, F).[11] The result is typically expressed as a weight percentage.
Field-Proven Applications in Research & Development
The dual role of Iron(III) p-toluenesulfonate as both a Lewis acid catalyst and an oxidant makes it a workhorse reagent in several domains, from organic synthesis to materials science.[14]
Application as an Oxidant: Vapor Phase Polymerization (VPP) of PEDOT
Iron(III) p-toluenesulfonate is the oxidant of choice for the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conducting polymer. The VPP method yields high-quality, conductive thin films.[7][15]
Caption: Experimental workflow for the Vapor Phase Polymerization (VPP) of PEDOT.
A. Protocol: VPP of PEDOT Thin Films
-
Oxidant Solution Preparation: Prepare a solution containing this compound (e.g., 3-5 wt%) and optionally an additive like poly(ethylene glycol)-poly(propylene glycol)-poly(ethylene glycol) (PEG-PPG-PEG) in a suitable alcohol such as ethanol or isopropanol.[1][16]
-
Substrate Coating: Spin-coat the oxidant solution onto a clean substrate (e.g., glass, silicon wafer) at a controlled speed (e.g., 1500 rpm for 60s).[16]
-
Baking: Bake the coated substrate on a hotplate (e.g., 70°C for 60s) to evaporate the solvent, leaving a thin film of the oxidant.[16]
-
Polymerization: Place the substrate in a vacuum chamber. Introduce 3,4-ethylenedioxythiophene (EDOT) monomer in its vapor phase. The polymerization is typically carried out at an elevated temperature (e.g., 60-70°C) for a defined period (e.g., 10-30 minutes).[1][17]
-
Washing: After polymerization, remove the substrate and thoroughly wash it with the same alcohol used for the oxidant solution to remove unreacted oxidant (now primarily Fe(II) tosylate) and monomer.[15]
-
Drying: Dry the resulting blue/black PEDOT film with a stream of nitrogen or in a vacuum oven.
Application as a Lewis Acid Catalyst: The Biginelli Reaction
Iron(III) p-toluenesulfonate is an effective, low-toxicity, and easy-to-handle catalyst for the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones (DHPMs), which are valuable heterocyclic scaffolds in medicinal chemistry.[3]
A. Principle: This is a three-component reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (or thiourea). The Fe(III) catalyst activates the aldehyde carbonyl group towards nucleophilic attack.[3][18]
B. Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of this compound (e.g., 5 mol%).[3]
-
Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol (10 mL).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into crushed ice.[19]
-
Isolation: The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Hazard Identification: this compound is classified as causing serious eye damage (H318).[6] It is also a combustible solid.[6]
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Avoid breathing dust. Handle in a well-ventilated area. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep away from sources of heat and ignition.[8]
References
- 1. Vapor phase synthesized poly(3,4-ethylenedioxythiophene)-trifluoromethanesulfonate as a transparent conductor material - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA04744H [pubs.rsc.org]
- 2. Karl Fischer water content titration - Scharlab [scharlab.com]
- 3. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Iron in Some Selected Iron Containing Tablets Using Redox Titration, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. cscscientific.com [cscscientific.com]
- 8. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 9. Assaying for Iron Determination Methods - 911Metallurgist [911metallurgist.com]
- 10. Iron(III) p- toluenesulfonate [synmax.com.tw]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. practical-science.com [practical-science.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. chemimpex.com [chemimpex.com]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. arkat-usa.org [arkat-usa.org]
The Unseen Architect: A Technical Guide to the Tosylate Counterion in Iron Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly expanding field of sustainable chemistry, iron catalysis has emerged as a cost-effective, abundant, and low-toxicity alternative to precious metal-catalyzed reactions.[1][2][3] While extensive research has focused on ligand design and substrate scope, the profound influence of the catalyst's counterion is often underestimated. This technical guide provides an in-depth analysis of the p-toluenesulfonate (tosylate, OTs) counterion, a component that plays a multifaceted and critical role in the activity, selectivity, and mechanistic pathway of iron catalysts. We will dissect its dual function as both a Lewis and Brønsted acid facilitator, its role as an effective leaving group, and its impact on the stability and reactivity of catalytic intermediates in key organic transformations. This guide is intended for researchers and drug development professionals seeking to harness the full potential of iron catalysis through a nuanced understanding of its fundamental components.
Introduction: Beyond the Metal Center
The pursuit of green and sustainable synthesis has rightfully placed iron in the spotlight.[1] Its natural abundance and minimal toxicity present a compelling case for replacing palladium, rhodium, and other precious metals in industrial and pharmaceutical applications.[2][3] However, the successful implementation of iron catalysis hinges on a granular understanding of the entire catalytic system. A metal complex catalyst is a composite of the metal center, its ligands, and its counterions.[4] While ligands have been the primary focus of catalyst tuning, counterions can dramatically alter the electronic and steric environment of the iron center, thereby dictating the reaction's outcome.[4][5]
The tosylate anion (⁻OTs) is derived from p-toluenesulfonic acid, a strong organic acid. Its large, delocalized structure renders it a poor nucleophile and a good leaving group, properties that are highly advantageous in catalysis.[6] Unlike simple halides (Cl⁻, Br⁻), the tosylate is considered a weakly coordinating anion, which can lead to a more electrophilic and reactive cationic metal center.[4] This guide explores the specific and often decisive roles of the tosylate counterion when paired with an iron catalytic center.
The Dichotomy of Iron(III) Tosylate: A Lewis and Brønsted Acid Catalyst
Iron(III) tosylate, often in its hexahydrate form [Fe(OTs)₃·6H₂O], is a commercially available, easy-to-handle, and effective catalyst for a variety of organic reactions.[7][8] Its catalytic activity stems from a fascinating dual nature, acting as both a Lewis acid and a precursor to a strong Brønsted acid.
The Iron Center as a Lewis Acid
The electron-deficient Fe³⁺ ion functions as a potent Lewis acid, capable of activating carbonyls and other functional groups. This mode of action is central to several important transformations:
-
Acylation of Alcohols and Phenols: Iron(III) tosylate efficiently catalyzes the acetylation of primary and secondary alcohols, phenols, and diols.[7][8][9][10] The Fe³⁺ center coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride), increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
-
Biginelli Reaction: This one-pot, multi-component reaction for synthesizing dihydropyrimidinones is effectively catalyzed by Fe(OTs)₃.[11][12] The catalyst activates the aldehyde component, promoting the condensation cascade.
-
Conjugate Additions: The catalyst has shown promise in promoting the conjugate addition of indoles to chalcones, expanding its utility in C-C bond formation.[11]
In-Situ Generation of Brønsted Acid
A crucial aspect of Fe(OTs)₃ catalysis is its behavior in protic or aqueous media. A solution of iron(III) tosylate in water is notably acidic (pH ≈ 2), indicating the in-situ generation of p-toluenesulfonic acid (p-TsOH) through hydrolysis.[11] This raises a critical mechanistic question: is the active catalyst the Fe³⁺ Lewis acid, the generated p-TsOH, or a combination of both? While p-TsOH is a known catalyst for these reactions, using Fe(OTs)₃ is often preferred due to its lower toxicity and easier handling compared to the pure, corrosive sulfonic acid.[11] This dual catalytic potential makes Fe(OTs)₃ a versatile and robust choice.
Tosylate's Role in Iron-Catalyzed Cross-Coupling
The utility of the tosylate group extends significantly into the realm of iron-catalyzed cross-coupling, a cornerstone of modern synthesis for building complex molecules.[1] Here, it functions both as a leaving group on the electrophile and as the counterion of the iron pre-catalyst.
Aryl Tosylates as Electrophiles
Aryl tosylates are stable, crystalline solids that serve as excellent alternatives to aryl halides in cross-coupling reactions. They are readily prepared from phenols, which are abundant and inexpensive feedstocks.[6] Iron catalysts, particularly those employing N-heterocyclic carbene (NHC) ligands, have proven effective in coupling aryl tosylates with Grignard reagents to form biaryl products in good to excellent yields.[13][14] The C(sp²)-OTs bond is readily activated by low-valent iron species in the catalytic cycle.
Iron(II) Tosylate as a Pre-catalyst
When used as the counterion for the iron pre-catalyst (e.g., Fe(OTs)₂), the tosylate's weakly coordinating nature becomes paramount. Compared to iron halides like FeCl₂, iron(II) triflate (a related sulfonate) has been shown to be more resistant to reduction by Grignard reagents.[15] This increased stability can lead to a longer-lived and more efficient catalyst. The tosylate anion, being less coordinating than chloride, can facilitate substrate binding to the iron center, potentially accelerating key steps in the catalytic cycle like oxidative addition or reductive elimination.
Experimental Protocols & Characterization
Protocol: Iron(III) Tosylate-Catalyzed Acetylation of Benzyl Alcohol
This protocol describes a reliable method for the acetylation of a primary alcohol, serving as a model for the Lewis acidic function of Fe(OTs)₃.
Materials:
-
Iron(III) p-toluenesulfonate hexahydrate [Fe(OTs)₃·6H₂O]
-
Benzyl alcohol
-
Acetic anhydride
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware, magnetic stirrer, and TLC plates (e.g., silica gel with UV indicator)
Procedure:
-
Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 g, 9.25 mmol).
-
Solvent & Catalyst: Dissolve the alcohol in 15 mL of anhydrous DCM. Add Iron(III) tosylate hexahydrate (0.13 g, 0.2 mol%).
-
Reagent Addition: Add acetic anhydride (1.13 g, 11.1 mmol, 1.2 equiv) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with 15 mL of DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification & Analysis: The resulting crude benzyl acetate is often of high purity. If necessary, it can be further purified by column chromatography. Confirm product identity and purity via ¹H NMR and ¹³C NMR spectroscopy.
Characterization of Iron Tosylate Complexes
Proper characterization is essential to confirm the structure and purity of the catalyst.
| Technique | Information Obtained | Typical Observations for Fe(OTs)₃ |
| FTIR Spectroscopy | Confirms presence of the tosylate anion. | Strong S=O stretching bands (~1250-1150 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and S-O stretching (~1030-1000 cm⁻¹).[16] |
| UV-Vis Spectroscopy | Provides information on the electronic environment of the iron center. | Absorbance bands corresponding to d-d transitions and charge-transfer bands, characteristic of Fe(III) complexes.[17] |
| Mössbauer Spec. | Determines iron oxidation state (Fe²⁺ vs. Fe³⁺), spin state, and coordination symmetry. | Isomer shift and quadrupole splitting values are diagnostic for high-spin Fe(III) in an octahedral or distorted environment.[18] |
| X-ray Crystallography | Provides definitive 3D molecular structure, including bond lengths and angles. | Confirms the coordination of tosylate anions or water molecules to the iron center. |
Mechanistic Investigation Workflow
Understanding the precise role of the tosylate counterion requires a multi-pronged mechanistic investigation. The following workflow illustrates a systematic approach.
Conclusion and Future Outlook
The tosylate counterion is far from an inert spectator in iron catalysis. It is an active and versatile participant that can define the catalytic nature of the iron center, serve as an excellent leaving group, and modulate the stability and reactivity of key intermediates. Its ability to promote reactions through both Lewis and Brønsted acid pathways makes Iron(III) tosylate a uniquely robust and practical catalyst. In cross-coupling reactions, the use of tosylates as both the counterion and the electrophilic partner opens up sustainable and efficient synthetic routes.
For professionals in drug development, a deep understanding of these principles is crucial for rational catalyst design and reaction optimization. The choice of an iron salt is not trivial; selecting Fe(OTs)ₓ over a simple halide can be the key to unlocking higher yields, milder reaction conditions, and novel reactivity. Future research will likely focus on designing even more sophisticated non-coordinating anions to further enhance the catalytic power of iron, pushing the boundaries of what is possible with this remarkable, earth-abundant metal.
References
- 1. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Big Leap Forward in Using Iron Catalysts for Pharmaceuticals | Lab Manager [labmanager.com]
- 3. A big leap forward in using iron catalysts for pharmaceuticals [rochester.edu]
- 4. Iron-catalyzed alkyne alkylzincation affected by counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. acswebcontent.acs.org [acswebcontent.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 12. Iron(III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction | Semantic Scholar [semanticscholar.org]
- 13. Iron-catalyzed coupling of aryl sulfamates and aryl/vinyl tosylates with aryl Grignards. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and structural, magnetic and spectroscopic characterization of iron(iii) complexes with in situ formed ligands from methyl-2-pyridyl ketone transformations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Lewis acidity of Iron(III) p-toluenesulfonate hexahydrate
An In-depth Technical Guide to the Lewis Acidity of Iron(III) p-Toluenesulfonate Hexahydrate
Authored by: A Senior Application Scientist
Abstract
This compound, Fe(OTs)₃·6H₂O, has emerged as a remarkably versatile and environmentally benign catalyst in modern organic synthesis. Its efficacy is fundamentally rooted in the potent Lewis acidity of the iron(III) center. This guide provides a comprehensive exploration of the chemical principles governing its Lewis acidity, the structural factors influencing its catalytic activity, and the empirical methodologies used to characterize and quantify this essential property. We will delve into its application in key organic transformations, offering field-proven insights into the causality behind its catalytic power. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique catalytic attributes of this compound.
The Genesis of Lewis Acidity in this compound
A Lewis acid is defined as an electron-pair acceptor. In the context of Fe(OTs)₃·6H₂O, the catalytic activity is primarily dictated by the electronic properties of the central iron cation and its coordination environment.
The Iron(III) Cation: An Electrophilic Core
The core of the catalyst's reactivity lies in the iron(III) ion (Fe³⁺). Possessing a high positive charge (+3) concentrated within a relatively small ionic radius, the Fe³⁺ center exhibits a strong affinity for electrons.[1] This inherent electrophilicity makes it an excellent acceptor of electron pairs from a wide range of substrates (Lewis bases), such as molecules containing oxygen, nitrogen, or sulfur atoms with lone pairs.[2]
The Role of Ligands: p-Toluenesulfonate and Coordinated Water
The coordination sphere around the iron center is critical. In the hexahydrate form, the iron ion is coordinated by six water molecules, forming an aqua complex, [Fe(H₂O)₆]³⁺. The p-toluenesulfonate (tosylate, OTs⁻) anions act as counterions.
-
Aqua Ligands: The coordinated water molecules are not mere spectators. In a non-aqueous solvent, a substrate can displace one or more of these water ligands to coordinate with the iron center, initiating the catalytic cycle.
-
Tosylate Counterions: The tosylate anions are the conjugate base of a strong acid (p-toluenesulfonic acid). This makes them poor nucleophiles and weakly coordinating ligands, ensuring that the Lewis acidic site on the iron center remains accessible to the substrate.[3]
-
Dual Acidity: It is crucial to recognize that while the Fe³⁺ ion is a potent Lewis acid, the complex can also exhibit Brønsted acidity (proton donation). The high positive charge of the iron ion polarizes the O-H bonds of the coordinated water molecules, making them more acidic than free water. Furthermore, aqueous solutions of iron(III) tosylate are acidic (pH ~2), suggesting potential contributions from p-toluenesulfonic acid, which may be present or formed in situ.[4] This dual nature can be exploited in reactions that benefit from both types of catalysis.
Mechanism of Catalysis: Activating Substrates for Transformation
Lewis acid catalysis by Fe(OTs)₃·6H₂O proceeds via the coordination of the iron center to an electron-rich atom in the substrate. This coordination withdraws electron density from the substrate, rendering it more susceptible to nucleophilic attack or rearrangement. A classic example is the activation of a carbonyl group.
Caption: General mechanism of carbonyl activation by the Fe(III) Lewis acid center.
This activation principle is the common thread in the diverse applications of iron(III) p-toluenesulfonate as a catalyst.
Field-Proven Applications in Organic Synthesis
The utility of Fe(OTs)₃·6H₂O is demonstrated in a variety of important organic reactions. Its low cost, low toxicity, and ease of handling make it a preferred "green" alternative to more hazardous Lewis acids like AlCl₃ or BF₃·Et₂O.[4]
| Reaction Type | Role of Fe(OTs)₃·6H₂O Catalyst | Typical Catalyst Loading (mol%) |
| Acylation of Alcohols/Phenols | Activates acetic anhydride for efficient acetylation of primary and secondary alcohols.[4][5][6] | 2.0 |
| Biginelli Reaction | Catalyzes the one-pot synthesis of dihydropyrimidinones by activating the aldehyde carbonyl.[4] | 5.0 |
| Synthesis of Homoallyl Ethers | Promotes allylation of acetals with allyltrimethylsilane.[7] | N/A |
| Polymerization of Thiophenes | Acts as an oxidant to initiate the polymerization of monomers like EDOT to form conductive polymers.[8][9] | N/A |
| Friedel-Crafts Reactions | Serves as an effective catalyst for acylation and alkylation of aromatic rings.[10] | N/A |
Experimental Workflow: Quantifying Lewis Acidity with Spectroscopic Probes
To move beyond a qualitative understanding, the Lewis acidity of a catalyst must be empirically measured. This is achieved by using probe molecules—Lewis bases that interact with the catalyst's acid sites—and observing the resulting spectroscopic changes.
The Pyridine Probe Method: An Industry Standard
Infrared (IR) spectroscopy using pyridine as a probe molecule is a robust and widely adopted method to distinguish between Lewis and Brønsted acid sites and to estimate their relative strength.[11][12]
Causality of the Method: When pyridine's nitrogen lone pair coordinates to a Lewis acid site (like Fe³⁺), the electron distribution in the pyridine ring is perturbed. This perturbation causes a distinct shift in the ring's vibrational frequencies. A specific vibrational mode, appearing around 1450 cm⁻¹, is uniquely characteristic of pyridine bound to a Lewis acid. The precise frequency of this band can be correlated with the strength of the Lewis acid; a higher frequency generally indicates a stronger interaction.[12]
Self-Validating Protocol for Pyridine-IR Analysis
This protocol outlines the steps for characterizing the Lewis acidity of Fe(OTs)₃·6H₂O.
Caption: Experimental workflow for Pyridine-IR spectroscopic analysis of Lewis acidity.
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a solution of this compound in a dry, IR-transparent solvent (e.g., acetonitrile). The concentration should be carefully controlled.
-
Probe Purification: Pyridine must be rigorously dried, for instance, over KOH and distilled from 5Å molecular sieves, to eliminate any Brønsted acidity from water.[11]
-
Baseline Spectrum: Record a background IR spectrum of the catalyst solution in a suitable liquid transmission cell.
-
Adsorption: Introduce a precise aliquot of the dried pyridine into the catalyst solution.
-
Equilibration & Measurement: Allow the system to equilibrate. Record the IR spectrum of the solution containing the pyridine-catalyst adduct.
-
Data Analysis: Subtract the baseline spectrum to isolate the bands corresponding to the pyridine adduct. The key diagnostic is the appearance of a new band near 1450 cm⁻¹. The exact position of this band provides a quantitative measure of the Lewis acid strength for comparison with other catalysts.
Advanced Characterization: NMR Spectroscopy Probes
For more nuanced investigations, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful alternatives.
-
¹⁵N NMR with ¹⁵N-labeled Pyridine: The chemical shift of the nitrogen-15 nucleus in labeled pyridine is highly sensitive to its electronic environment. Coordination to a Lewis acid causes a significant downfield shift, the magnitude of which correlates strongly with Lewis acid strength.[13][14][15] This method allows for the differentiation and quantification of various acid sites.[13][14]
-
³¹P NMR with Triphenylphosphine Oxide (TPPO): The Gutmann-Beckett method utilizes TPPO as a probe. The change in the phosphorus-31 chemical shift (Δδ) upon coordination to a Lewis acid provides a reliable quantitative measure of its acidity in non-aqueous solutions.[16]
Conclusion: A Tunable and Effective Catalyst for Modern Chemistry
This compound is more than just another catalyst; it is an enabling tool for sustainable and efficient chemical synthesis. Its potent Lewis acidity, derived from the electrophilic Fe³⁺ center and modulated by its ligand sphere, allows for the activation of a broad range of substrates under mild conditions. By understanding the fundamental principles of its Lewis acidity and employing robust analytical techniques for its characterization, researchers can fully exploit its catalytic potential. The methodologies and insights presented in this guide serve as a foundation for the rational application and future development of iron-based catalysts in pharmaceutical and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. CAS 312619-41-3: this compound [cymitquimica.com]
- 4. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 6. acswebcontent.acs.org [acswebcontent.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. p-トルエンスルホン酸鉄(III) 六水和物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Determination of the Lewis acidity of ionic liquids by means of an IR spectroscopic probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with 15N Pyridine Adsorption Coupled with MAS NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with ¹⁵N Pyridine Adsorption Coupled with MAS NMR Spectroscopy [dspace.mit.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for PEDOT Polymerization using Iron(III) p-toluenesulfonate Hexahydrate
Introduction: The Significance of PEDOT and the Role of Iron(III) p-toluenesulfonate
Poly(3,4-ethylenedioxythiophene), or PEDOT, is a conductive polymer that has garnered significant attention across various scientific and technological fields, including bioelectronics, energy storage, and drug delivery.[1][2] Its unique combination of high electrical conductivity, optical transparency, and excellent stability in its oxidized state makes it a material of choice for applications requiring seamless integration between electronic components and biological systems.[3][4]
The synthesis of high-quality PEDOT films is critically dependent on the choice of the oxidant and dopant. Iron(III) p-toluenesulfonate hexahydrate [Fe(OTs)₃·6H₂O] has emerged as a highly effective agent for this purpose. It serves a dual role: as an oxidizing agent to initiate the polymerization of the 3,4-ethylenedioxythiophene (EDOT) monomer and as a source of tosylate (Tos) counter-ions that dope the resulting polymer, rendering it conductive.[5] The tosylate counter-ion, in particular, has been shown to promote a higher degree of polymerization and a smoother film microstructure compared to other common dopants like chloride, leading to enhanced conductivity.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of PEDOT. We will delve into the underlying polymerization mechanisms and provide detailed, field-proven protocols for both vapor phase and in-situ polymerization techniques.
Mechanism of Oxidative Polymerization
The polymerization of EDOT using Iron(III) p-toluenesulfonate is an oxidative chemical process. The fundamental steps of this reaction are illustrated below.
Caption: Oxidative polymerization of EDOT using Iron(III) p-toluenesulfonate.
In the initial step, the Iron(III) center of the tosylate salt oxidizes the EDOT monomer to form an EDOT cation radical, while the iron is reduced from Fe(III) to Fe(II).[6] These highly reactive cation radicals then combine to form dimers. This process continues, with the growing oligomeric chains being further oxidized by available Fe(III) ions, leading to chain propagation. The tosylate anions released during the reduction of the iron salt act as counter-ions, doping the neutral PEDOT backbone to create a charge-transfer complex. This doping process is crucial for the high conductivity of the final PEDOT film.
Vapor Phase Polymerization (VPP) Protocol
Vapor phase polymerization is a powerful technique for producing thin, uniform, and highly conformal PEDOT films on a variety of substrates, including non-conductive ones.[6] This solventless deposition method is particularly advantageous for applications requiring precise control over film thickness and morphology.
Experimental Workflow
Caption: Workflow for Vapor Phase Polymerization of PEDOT.
Detailed Protocol
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass, silicon wafer, or flexible polymer) using a sequence of sonication in acetone, isopropanol, and deionized water.
-
Dry the substrate with a stream of nitrogen gas. For enhanced adhesion of the oxidant layer, a brief oxygen plasma treatment can be performed.
-
-
Oxidant Solution Preparation and Deposition:
-
Prepare a solution of this compound in a suitable solvent. A common starting point is a 40 wt% solution in n-butanol.[6][7] The choice of solvent can influence the morphology and conductivity of the final PEDOT film.
-
Deposit the oxidant solution onto the prepared substrate using spin-coating. The spin speed and time will determine the thickness of the oxidant layer, which in turn affects the final PEDOT film thickness.[8][9]
-
Dry the oxidant-coated substrate on a hotplate at a moderate temperature (e.g., 70-80 °C) for a few minutes to remove the solvent.
-
-
Vapor Phase Polymerization:
-
Place the oxidant-coated substrate inside a vacuum chamber.
-
Introduce the EDOT monomer into the chamber in its vapor phase. This can be achieved by placing a small container of liquid EDOT inside the chamber and allowing it to evaporate under reduced pressure.
-
Heat the chamber to a temperature typically between 50-80 °C to facilitate the polymerization process.[6] The polymerization time can range from 30 minutes to several hours, depending on the desired film thickness and conductivity.
-
-
Post-Polymerization Treatment:
-
After polymerization, remove the substrate from the chamber.
-
Wash the resulting PEDOT film with a solvent such as ethanol or isopropanol to remove any unreacted monomer, oxidant byproducts (Fe(II) salts), and residual oligomers.
-
Dry the film under vacuum or with a gentle stream of nitrogen.
-
Key Parameters and Expected Results
| Parameter | Typical Range | Influence on PEDOT Film |
| Oxidant Concentration | 10 - 60 wt% | Directly influences the final film thickness and conductivity.[9][10] |
| Polymerization Temperature | 50 - 100 °C | Affects the rate of polymerization and can influence film morphology. |
| Polymerization Time | 30 min - 2 hours | Determines the final film thickness.[6] |
| Solvent for Oxidant | n-butanol, ethanol, DMF | Can alter the oxidant film morphology and subsequent PEDOT conductivity.[6] |
Expected Conductivity: With optimized parameters, VPP-synthesized PEDOT:Tosylate films can achieve high conductivity, often in the range of 100 to over 1000 S/cm.[7][9]
In-Situ Polymerization Protocol
In-situ polymerization offers a simpler, solution-based method for preparing PEDOT films and composites. This technique is well-suited for applications where the conductive polymer needs to be integrated within a matrix or coated onto complex three-dimensional structures.
Experimental Workflow
Caption: Workflow for In-Situ Polymerization of PEDOT.
Detailed Protocol
-
Solution Preparation:
-
Dissolve this compound in a suitable solvent, such as n-butanol, to the desired concentration. Concentrations can range from 1 to 80 wt%.[11]
-
If preparing a composite, the substrate or matrix material can be immersed in this oxidant solution.
-
-
Initiation of Polymerization:
-
Add the EDOT monomer to the oxidant solution. The molar ratio of oxidant to monomer is a critical parameter that influences the properties of the resulting PEDOT.
-
The polymerization can be carried out at room temperature or with gentle heating (e.g., up to 100 °C) to accelerate the reaction.[11] Stirring is recommended to ensure homogeneity.
-
-
Film or Composite Formation:
-
For thin films: The reacting solution can be spin-coated onto a substrate. The polymerization will proceed in-situ on the substrate as the solvent evaporates.[11]
-
For composites: If a scaffold or matrix was pre-soaked in the oxidant, it can then be immersed in an EDOT solution, or the EDOT can be added to the surrounding solution.[12]
-
-
Post-Polymerization Treatment:
-
Wash the resulting PEDOT film or composite thoroughly with a suitable solvent (e.g., n-butanol, ethanol) to remove residual iron species and unreacted monomer.[11]
-
Dry the final product under vacuum.
-
Key Parameters and Expected Results
| Parameter | Typical Range | Influence on PEDOT |
| Oxidant Concentration | 1 - 80 wt% | Affects the doping level and particle size of the synthesized PEDOT.[11] |
| Oxidant to Monomer Ratio | Varies | Crucial for controlling the extent of polymerization and doping. |
| Reaction Temperature | Room Temp. - 100 °C | Influences the reaction rate and can impact the final polymer structure.[11] |
| Solvent | n-butanol, isopropanol, water | Can affect the solubility of reactants and the morphology of the final product. |
Expected Properties: In-situ polymerization can yield PEDOT with varying conductivities depending on the specific conditions. While typically lower than the highest values achieved with VPP, conductivities suitable for many bioelectronic and drug delivery applications are readily achievable.
Characterization of PEDOT:Tosylate Films
A comprehensive characterization of the synthesized PEDOT films is essential to validate their quality and suitability for the intended application.
-
Conductivity: Four-point probe measurements are the standard method for determining the sheet resistance and calculating the electrical conductivity of the films.
-
Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the surface morphology, roughness, and grain structure of the PEDOT films.
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Confirms the polymerization of EDOT by the disappearance of the C-H stretching vibrations of the thiophene ring at the 2 and 5 positions.[6]
-
UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) Spectroscopy: Can be used to assess the doping level of the PEDOT film. A higher doping level is associated with increased absorption in the near-infrared region.[7]
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and the oxidation states of the elements present in the film, confirming the presence of the tosylate dopant and the oxidation state of the polymer backbone.
-
Applications in Drug Development
The unique properties of PEDOT synthesized with Iron(III) p-toluenesulfonate make it a promising material for various applications in drug development:
-
Controlled Drug Release: The conductivity of PEDOT can be modulated by applying an electrical potential. This allows for the development of "smart" drug delivery systems where the release of a therapeutic agent can be triggered on demand.[9]
-
Biosensors: The high surface area and conductivity of PEDOT films make them excellent platforms for the immobilization of biorecognition elements (e.g., enzymes, antibodies) for the development of sensitive and selective biosensors.
-
Scaffolds for Tissue Engineering: Conductive PEDOT coatings on tissue engineering scaffolds can provide electrical stimulation to cells, promoting cell proliferation, differentiation, and tissue regeneration.[6] The biocompatibility of PEDOT is a key advantage in this context.[2]
Conclusion
This compound is a versatile and effective oxidant and dopant for the synthesis of high-quality PEDOT. By carefully controlling the polymerization parameters in either vapor phase or in-situ methods, researchers can tailor the properties of the resulting PEDOT films to meet the specific demands of their applications, from advanced electronic devices to innovative platforms for drug delivery and tissue engineering. The protocols and insights provided in this guide serve as a robust starting point for harnessing the potential of this remarkable conductive polymer.
References
- 1. escholarship.org [escholarship.org]
- 2. Synthesis strategies and cancer therapy applications of PEDOT nanoparticles - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00260A [pubs.rsc.org]
- 3. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. PEDOT-Coated PLA Fibers Electrospun from Solutions Incorporating Fe(III)Tosylate in Different Solvents by Vapor-Phase Polymerization for Neural Regeneration | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]
- 9. researchgate.net [researchgate.net]
- 10. "Application of tosylate-doped poly(3,4ethylenedioxythiophene) (PEDOT) " by M. A. Ali, H. H. Kim et al. [digitalcommons.memphis.edu]
- 11. mdpi.com [mdpi.com]
- 12. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Iron(III) p-Toluenesulfonate Hexahydrate Catalyzed Biginelli Reaction for the Synthesis of Dihydropyrimidinones
Abstract
This application note provides a comprehensive protocol for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction, utilizing the highly efficient and environmentally benign catalyst, iron(III) p-toluenesulfonate hexahydrate [Fe(OTs)₃·6H₂O]. We will explore the mechanistic underpinnings of this Lewis acid-catalyzed reaction, detailing the experimental setup, reaction optimization, and product purification. This guide is intended for researchers in medicinal chemistry and organic synthesis, offering a reliable and scalable method for accessing a privileged scaffold in drug discovery.
Introduction: The Biginelli Reaction in Modern Synthesis
The Biginelli reaction, a multi-component reaction first reported in 1891, provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. These heterocyclic compounds are of significant interest in pharmaceutical sciences due to their wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. Notably, DHPMs form the core structure of several commercially available drugs, such as the calcium channel blocker, Nifedipine.
The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. While effective, the traditional approach often requires harsh reaction conditions, long reaction times, and can result in modest yields. The advent of Lewis acid catalysis has revolutionized this transformation, offering milder conditions, improved yields, and greater substrate scope.
This compound has emerged as a particularly attractive catalyst for this reaction. It is inexpensive, readily available, relatively non-toxic, and stable to air and moisture, making it an excellent choice for sustainable chemical synthesis. Its catalytic activity stems from the Lewis acidic nature of the Fe(III) center, which activates the carbonyl group of the aldehyde, facilitating the key carbon-carbon and carbon-nitrogen bond-forming steps of the reaction sequence.
Mechanistic Rationale: The Role of Iron(III) p-Toluenesulfonate
The catalytic cycle of the iron(III) p-toluenesulfonate-mediated Biginelli reaction is believed to proceed through the "imine" mechanism. The key steps are outlined below:
-
Aldehyde Activation: The Lewis acidic Fe(III) center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Imine Formation: Urea attacks the activated aldehyde, and subsequent dehydration leads to the formation of an N-acyliminium ion intermediate. This is often considered the rate-determining step.
-
Nucleophilic Attack: The enol form of the β-ketoester attacks the electrophilic iminium ion, forming a new carbon-carbon bond and generating an open-chain intermediate.
-
Cyclization and Dehydration: Intramolecular cyclization occurs through the attack of the second nitrogen atom of the urea moiety onto the ester carbonyl group. Subsequent dehydration yields the final 3,4-dihydropyrimidin-2(1H)-one product.
The p-toluenesulfonate counter-ion may also play a role in the reaction by acting as a Brønsted acid, further promoting the dehydration steps.
Figure 1. Proposed catalytic cycle for the Iron(III) p-toluenesulfonate catalyzed Biginelli reaction.
Experimental Protocol: Synthesis of Monastrol
This protocol details the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor, as a representative example of the Biginelli reaction catalyzed by this compound.
Materials:
-
3-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol)
-
This compound (0.28 g, 0.5 mmol, 5 mol%)
-
Ethanol (20 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (12 mmol), and this compound (5 mol%).
-
Solvent Addition: Add ethanol (20 mL) to the flask.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 3:7). The reaction is typically complete within 2-3 hours.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 20 mL) to remove any unreacted starting materials and catalyst.
-
-
Purification:
-
The crude product can be further purified by recrystallization from hot ethanol to afford pure Monastrol as a white solid.
-
Dry the purified product under vacuum.
-
Figure 2. Step-by-step experimental workflow for the synthesis of DHPMs.
Results and Discussion: Substrate Scope and Yields
The robustness of this protocol was evaluated by applying it to a variety of substituted aromatic aldehydes with ethyl acetoacetate and urea. The results are summarized in Table 1.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-(Ethoxycarbonyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2 | 88 |
| 5 | 3-Hydroxybenzaldehyde | 5-(Ethoxycarbonyl)-4-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 85 |
Table 1. Synthesis of various DHPMs using this compound as a catalyst.
The results demonstrate that the reaction proceeds efficiently with both electron-donating and electron-withdrawing substituents on the aromatic ring of the aldehyde, affording excellent yields in short reaction times. The protocol is also effective for the synthesis of the thione analogs by substituting urea with thiourea.
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aldehydes: Many aldehydes are irritants and sensitizers. Work in a well-ventilated fume hood.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
-
Thiourea: Suspected of causing cancer. Handle with extreme care and appropriate containment.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound serves as a highly effective, eco-friendly, and cost-efficient catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction. The protocol presented here is simple, scalable, and provides access to a diverse range of DHPMs in high yields under mild reaction conditions. This methodology represents a significant improvement over classical methods and is well-suited for applications in both academic research and industrial drug development.
Application Notes and Protocols: Acetylation of Alcohols with Iron(III) p-toluenesulfonate Hexahydrate
Introduction: The Strategic Importance of Acetylation and the Rise of Iron Catalysis
In the landscape of synthetic organic chemistry, the acetylation of alcohols is a cornerstone transformation. This fundamental reaction serves the critical purpose of protecting hydroxyl groups during multi-step syntheses, a necessary strategy in the development of complex molecules, including pharmaceuticals and natural products. The acetyl group is valued for its stability under a range of reaction conditions and its facile removal when the protective role is complete.
Traditionally, acetylation has been achieved using reagents like acetyl chloride or acetic anhydride in the presence of base catalysts such as pyridine or 4-dimethylaminopyridine (DMAP). While effective, these methods often suffer from drawbacks including the use of corrosive reagents, stoichiometric amounts of catalysts, and sometimes harsh reaction conditions.
The quest for more sustainable and efficient catalytic systems has led to the exploration of Lewis acids as catalysts for acetylation. Among these, iron(III) compounds have garnered significant attention due to iron's low cost, low toxicity, and environmental benignity.[1] Specifically, iron(III) p-toluenesulfonate hexahydrate, Fe(OTs)₃·6H₂O, has emerged as a highly efficient, commercially available, and easy-to-handle catalyst for the acylation of alcohols.[2][3][4] Its utility is marked by mild reaction conditions and broad substrate scope, making it an attractive alternative to conventional methods.[1][5]
The Catalyst: this compound
This compound is a coordination compound that presents as an orange to brown powder.[6][7] It is soluble in polar solvents like water, ethanol, and methanol.[6][7] This catalyst acts as a potent Lewis acid, facilitating a wide array of organic transformations.[8]
Key Properties:
| Property | Value |
| Chemical Formula | (CH₃C₆H₄SO₃)₃Fe · 6H₂O[9][10] |
| Molecular Weight | 677.52 g/mol [10][11] |
| CAS Number | 312619-41-3[9][10] |
| Appearance | Orange to brown powder[7] |
Mechanism of Catalysis: A Lewis Acid-Mediated Pathway
The acetylation of alcohols using acetic anhydride catalyzed by this compound proceeds through a Lewis acidic mechanism. The iron(III) center, a strong Lewis acid, activates the acetic anhydride, rendering it more susceptible to nucleophilic attack by the alcohol.
The proposed catalytic cycle can be visualized as follows:
Figure 1: Proposed mechanism for the iron(III) p-toluenesulfonate catalyzed acetylation of alcohols.
Mechanistic Steps:
-
Activation of Acetic Anhydride: The Lewis acidic iron(III) center coordinates to one of the carbonyl oxygens of acetic anhydride. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, eliminating a molecule of acetic acid and forming the acetylated product (ester). The catalyst is regenerated and can enter another catalytic cycle.
Experimental Protocol: General Procedure for Acetylation
This protocol provides a general method for the acetylation of a primary or secondary alcohol using this compound as the catalyst.
Materials:
-
Alcohol (1.0 mmol)
-
Acetic Anhydride (1.2 - 1.5 mmol)
-
This compound (0.02 mmol, 2.0 mol%)
-
Solvent (e.g., acetonitrile, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Figure 2: General experimental workflow for the acetylation of alcohols.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 mmol) and this compound (0.02 mmol). If using a solvent, add it at this stage (e.g., 5 mL of acetonitrile).
-
Addition of Acetic Anhydride: To the stirring mixture, add acetic anhydride (1.2 - 1.5 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Primary and secondary alcohols typically react within 10 minutes to 1 hour.[2]
-
Workup: Upon completion of the reaction, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.
Scope and Limitations
This compound is an effective catalyst for the acetylation of a wide range of alcohols.
| Substrate Type | Reactivity | Typical Catalyst Loading | Notes |
| Primary Alcohols | Excellent | 2.0 mol % | Reactions are generally fast (10 min - 1 h).[2] |
| Secondary Alcohols | Good to Excellent | 2.0 mol % | Reaction times are comparable to primary alcohols.[2] |
| Tertiary Alcohols | Moderate to Low | 2.0 - 5.0 mol % | Longer reaction times are often required (4-21 h), and highly hindered alcohols may not react.[2] |
| Phenols | Good | 2.0 mol % | The reaction proceeds smoothly.[2][4] |
| Diols | Good | 2.0 mol % | Both hydroxyl groups can be acetylated.[2][3] |
Limitations:
-
Steric Hindrance: Highly hindered tertiary alcohols, such as triphenylmethanol, may fail to undergo acetylation even under forcing conditions.[2]
-
Alternative Acylating Agents: While highly effective for acetylation with acetic anhydride, the synthesis of other esters, such as benzoates, may require a higher catalyst loading (e.g., 5.0 mol %).[2][4]
Key Advantages of the Iron(III) p-toluenesulfonate System
-
Cost-Effectiveness and Availability: Iron is an abundant and inexpensive metal, and the catalyst is commercially available.[2][3][5]
-
Ease of Handling: The catalyst is a stable, non-corrosive solid that is easy to handle.[2][3][5]
-
Mild Reaction Conditions: The acetylation can be carried out at room temperature, which is advantageous for sensitive substrates.
-
Environmental Considerations: The low toxicity of the iron catalyst aligns with the principles of green chemistry.[1][3]
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction is sluggish or incomplete, a slight increase in the catalyst loading or gentle heating may be beneficial. Ensure that the reagents are of good quality and the acetic anhydride has not hydrolyzed.
-
Side Reactions: In the case of sensitive substrates, the formation of byproducts may be observed. Purification by column chromatography is usually effective in isolating the desired product.
-
Moisture Sensitivity: While the catalyst is a hexahydrate, it is good practice to conduct the reaction under reasonably dry conditions to prevent the hydrolysis of acetic anhydride.
Conclusion
The use of this compound as a catalyst for the acetylation of alcohols offers a practical, efficient, and environmentally conscious alternative to traditional methods. Its broad substrate scope, mild reaction conditions, and ease of handling make it a valuable tool for researchers and professionals in organic synthesis and drug development.
References
- 1. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. acswebcontent.acs.org [acswebcontent.acs.org]
- 4. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 5. researchgate.net [researchgate.net]
- 6. CAS 312619-41-3: this compound [cymitquimica.com]
- 7. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 8. nbinno.com [nbinno.com]
- 9. 对甲苯磺酸铁 六水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 10. Iron(III) p-toluenesulfonate technical grade 312619-41-3 [sigmaaldrich.com]
- 11. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Homoallyl Ethers Catalyzed by Iron(III) p-Toluenesulfonate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Homoallyl Ethers and Iron Catalysis
Homoallyl ethers are valuable structural motifs in organic synthesis, serving as versatile intermediates in the construction of complex molecules, including natural products and pharmaceuticals. The allylic functional group is amenable to a wide range of chemical transformations, making these ethers important building blocks. The development of efficient and environmentally benign methods for their synthesis is therefore of significant interest.
Traditionally, the synthesis of homoallyl ethers has relied on catalysts that are often corrosive, moisture-sensitive, or require harsh reaction conditions.[1] This application note details a robust and practical protocol for the synthesis of homoallyl ethers utilizing Iron(III) p-toluenesulfonate hexahydrate (Fe(OTs)₃·6H₂O) as a catalyst. This method, developed by Mohan and coworkers, presents a compelling alternative due to the catalyst's low cost, low toxicity, ease of handling, and operational simplicity, with reactions proceeding efficiently at room temperature.[1][2][3]
Two primary strategies are presented: the direct allylation of acetals and a convenient one-pot synthesis directly from aldehydes, both using allyltrimethylsilane as the allyl source.[1]
Mechanistic Rationale: The Role of the Iron(III) Lewis Acid
The efficacy of this compound in this transformation stems from its character as a mild and efficient Lewis acid.[4] The catalytic cycle is initiated by the coordination of the iron(III) center to an oxygen atom of the substrate (either the acetal or an in-situ formed hemiacetal/acetal from the aldehyde). This coordination enhances the electrophilicity of the carbonyl or acetal carbon, facilitating nucleophilic attack.
Below is a proposed catalytic cycle for the allylation of an acetal, which illustrates the key steps of the reaction.
Figure 1: Proposed catalytic cycle for the Fe(OTs)₃·6H₂O-catalyzed allylation of acetals.
Causality Behind the Mechanism:
-
Activation: The Lewis acidic Fe(III) center coordinates to one of the oxygen atoms of the acetal. This withdrawal of electron density makes the acetal carbon significantly more electrophilic.
-
Nucleophilic Attack: The π-bond of allyltrimethylsilane acts as the nucleophile, attacking the activated acetal carbon. This is a key step in the Hosomi-Sakurai reaction. The silicon group stabilizes the developing positive charge at the β-position in the transition state.
-
C-C Bond Formation & Elimination: The attack results in the formation of the new carbon-carbon bond and the elimination of one of the alkoxy groups. The oxonium ion intermediate is then quenched, and the trimethylsilyl group is transferred to the departing alkoxide, forming a stable silyl ether (R²OSiMe₃).
-
Catalyst Regeneration: The desired homoallyl ether is released from the iron center, which is then free to participate in another catalytic cycle.
Experimental Protocols
Materials and Reagents
-
Catalyst: this compound (Fe(OTs)₃·6H₂O)
-
Allyl Source: Allyltrimethylsilane
-
Substrates: A range of aldehydes or acetals
-
Alkoxysilane (for one-pot reaction): e.g., benzyloxytrimethylsilane for benzyl ethers
-
Solvent: Acetonitrile (CH₃CN), anhydrous grade recommended
-
Workup Reagents: Diethyl ether, 10% aqueous sodium carbonate (Na₂CO₃), saturated aqueous sodium chloride (brine), anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for flash chromatography
Protocol 1: Allylation of Acetals
This protocol is suitable for the direct conversion of a pre-synthesized or commercially available acetal to the corresponding homoallyl ether.
Step-by-Step Methodology:
-
To a solution of the acetal (1.0 equiv) in acetonitrile (approx. 3 mL per mmol of acetal), add allyltrimethylsilane (1.5 equiv).
-
Add this compound (2.0 mol%) to the stirred solution at room temperature. The mixture will be heterogeneous.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 30 minutes to 2 hours.[1]
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Partition the residue between diethyl ether and 10% aqueous Na₂CO₃.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash chromatography on silica gel.[1]
Protocol 2: One-Pot Conversion of Aldehydes to Homoallyl Ethers
This protocol is highly efficient as it avoids the isolation of the intermediate acetal, proceeding directly from the aldehyde.
Step-by-Step Methodology:
-
To a solution of the aldehyde (1.0 equiv) in acetonitrile (approx. 4 mL per mmol of aldehyde), add allyltrimethylsilane (2.0 equiv) followed by the desired alkoxysilane (e.g., benzyloxytrimethylsilane, 2.0 equiv).
-
Add this compound (10.0 mol%) to the stirred solution at room temperature.
-
Monitor the reaction progress by GC or TLC. Reaction times can range from 3 to 7 hours.[1]
-
Follow the same workup and purification procedure as described in Protocol 1 (steps 4-9).
Data Presentation: Substrate Scope and Yields
The Fe(OTs)₃·6H₂O catalytic system is effective for a wide range of substrates. Below is a summary of representative results from the original study by Mohan et al.[1]
Table 1: Iron(III) Tosylate Catalyzed Allylation of Various Acetals [1]
| Entry | Substrate (Acetal) | Time (h) | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal | 0.5 | 98 |
| 2 | p-Anisaldehyde dimethyl acetal | 1.5 | 95 |
| 3 | p-Chlorobenzaldehyde dimethyl acetal | 1 | 98 |
| 4 | Piperonal dimethyl acetal | 1.5 | 96 |
| 5 | Cinnamaldehyde dimethyl acetal | 2 | 93 |
| 6 | Heptanal dimethyl acetal | 1 | 90 |
Table 2: One-Pot Conversion of Aldehydes to Homoallyl Ethers [1]
| Entry | Aldehyde | Alkoxysilane | Time (h) | Product Ether | Yield (%) |
| 1 | p-Bromobenzaldehyde | Benzyloxytrimethylsilane | 3 | Benzyl | 85 |
| 2 | p-Nitrobenzaldehyde | Benzyloxytrimethylsilane | 7 | Benzyl | 75 |
| 3 | Benzaldehyde | Allyloxytrimethylsilane | 3 | Allyl | 80 |
| 4 | Heptanal | Methoxytrimethylsilane | 3 | Methyl | 70 |
| 5 | Cinnamaldehyde | Ethoxytrimethylsilane | 3 | Ethyl | 82 |
Safety, Handling, and Troubleshooting
Safety and Handling:
-
This compound: Causes serious eye irritation. Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.
-
Allyltrimethylsilane: Highly flammable liquid and vapor. May be harmful if swallowed, in contact with skin, or if inhaled. Keep away from heat, sparks, and open flames. Handle in a well-ventilated area, preferably a fume hood.
-
General Precautions: Perform all reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Figure 2: General experimental workflow for the synthesis of homoallyl ethers.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (hydrolyzed).2. Wet solvent or reagents.3. Substrate is highly electron-deficient. | 1. Use fresh catalyst from a sealed container.2. Use anhydrous solvent and freshly distilled reagents.3. Increase catalyst loading (up to 10 mol%) or reaction time. For highly deactivated aldehydes, the one-pot method may be challenging. |
| Slow Reaction | 1. Steric hindrance in the substrate.2. Low catalyst loading for a less reactive substrate. | 1. Increase reaction time or slightly warm the reaction (e.g., to 40 °C), monitoring for side products.2. Increase catalyst loading incrementally. |
| Formation of Side Products | 1. For aldehydes: self-condensation or other side reactions.2. For acetals: hydrolysis back to the aldehyde if excess water is present. | 1. Ensure slow addition of reagents if necessary. The one-pot nature of the reaction generally minimizes this.2. Ensure anhydrous conditions. |
Conclusion
The use of this compound offers a highly attractive method for the synthesis of homoallyl ethers from both acetals and aldehydes. The protocols are characterized by their mild conditions, operational simplicity, and the use of an inexpensive, readily available, and relatively non-toxic iron catalyst. This methodology is well-suited for a broad range of substrates and represents a significant improvement over many existing procedures, making it a valuable tool for synthetic chemists in academic and industrial research.
References
Application Notes and Protocols for Iron(III) p-Toluenesulfonate Hexahydrate in Friedel-Crafts Reactions
Introduction: A Modern Catalyst for a Classic Reaction
The Friedel-Crafts reaction, a cornerstone of organic synthesis for C-C bond formation on aromatic rings, has been instrumental in the creation of a vast array of molecules, from commodity chemicals to complex pharmaceutical intermediates.[1] Traditionally, these reactions have relied on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), leading to significant waste generation and often harsh reaction conditions.[1] In the pursuit of greener and more efficient chemical processes, iron(III) p-toluenesulfonate hexahydrate, Fe(OTs)₃·6H₂O, has emerged as a highly effective, versatile, and environmentally benign catalyst for both Friedel-Crafts alkylation and acylation.[2]
This iron(III) salt offers several distinct advantages over classical Lewis acids. It is inexpensive, readily available, and exhibits high stability under a range of reaction conditions.[2][3] Its good solubility in many organic solvents simplifies reaction setup and its relatively non-corrosive nature makes it easier to handle.[3][4] As a strong Lewis acid, it efficiently catalyzes the formation of electrophilic species necessary for the aromatic substitution, often with high selectivity and in excellent yields.[2]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in Friedel-Crafts reactions. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for both alkylation and acylation reactions, and present comparative data to guide your experimental design.
Catalytic Mechanism: The Role of Iron(III) p-Toluenesulfonate
The efficacy of this compound in Friedel-Crafts reactions stems from its function as a potent Lewis acid. The iron(III) center, with its vacant d-orbitals, readily accepts a pair of electrons from the alkylating or acylating agent. This interaction generates a highly reactive electrophilic species, which is then attacked by the electron-rich aromatic ring.
Mechanism of Friedel-Crafts Alkylation
In Friedel-Crafts alkylation, the catalyst activates an alkyl halide or an alcohol. In the case of an alkyl halide, the iron(III) salt coordinates to the halogen atom, polarizing the C-X bond and facilitating the formation of a carbocation or a highly polarized complex. For alcohols, the Lewis acidic iron center coordinates to the hydroxyl group, promoting its departure as a water molecule to generate the carbocationic intermediate. This electrophile is then intercepted by the aromatic substrate to afford the alkylated product.
Caption: Generalized mechanism of iron(III) p-toluenesulfonate catalyzed Friedel-Crafts alkylation.
Mechanism of Friedel-Crafts Acylation
For Friedel-Crafts acylation, the iron(III) p-toluenesulfonate catalyst activates an acyl halide or an acid anhydride. The Lewis acidic iron center coordinates to the carbonyl oxygen of the acylating agent, which enhances the electrophilicity of the carbonyl carbon. This activated complex is then attacked by the aromatic ring. A key difference from alkylation is that the resulting aryl ketone product is less reactive than the starting arene, thus preventing over-acylation.
Caption: Generalized mechanism of iron(III) p-toluenesulfonate catalyzed Friedel-Crafts acylation.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in Friedel-Crafts reactions. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Friedel-Crafts Alkylation of Anisole with Benzyl Alcohol
This protocol describes a highly efficient and selective synthesis of benzylated anisole, demonstrating the catalyst's utility with alcohol alkylating agents.
Materials:
-
This compound (Fe(OTs)₃·6H₂O)
-
Anisole
-
Benzyl alcohol
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.05 mmol, 5 mol%).
-
Add 1,2-dichloroethane (5 mL) to the flask.
-
Add anisole (1.2 mmol) and benzyl alcohol (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzylated anisole.
Protocol 2: Friedel-Crafts Acylation of Toluene with Acetic Anhydride
This protocol outlines the acylation of toluene to produce methylacetophenone, a valuable intermediate in the fragrance and pharmaceutical industries.
Materials:
-
This compound (Fe(OTs)₃·6H₂O)
-
Toluene
-
Acetic anhydride
-
Nitromethane
-
Dilute aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.1 mmol, 10 mol%) in nitromethane (5 mL).
-
Add toluene (1.0 mmol) to the solution.
-
Slowly add acetic anhydride (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, pour the mixture into a beaker containing ice-cold dilute HCl (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield methylacetophenone.
Data Presentation: A Comparative Overview
The following table summarizes the performance of this compound in various Friedel-Crafts reactions, showcasing its broad applicability and efficiency.
| Entry | Arene | Alkylating/Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-Dimethoxybenzene | Methyl cinnamate | 10 | DCE | 85 | 12 | 78 | [5][6] |
| 2 | Indole | Chalcone | 10 | DCE | 85 | 12 | 93 | [5][6] |
| 3 | Toluene | Benzyl chloride | 10 | Nitromethane | RT | 6 | 90 | [7] |
| 4 | Anisole | Acetic anhydride | 5 | Propylene Carbonate | RT | 2 | 95 | [8] |
| 5 | Phenol | Benzyl alcohol | 10 | - | 120 | 3 | 85 | [9] |
| 6 | Acetal | Allyltrimethylsilane | 2-10 | Acetonitrile | RT | 4 | 70-90 | [3][10] |
Note: Some data points are for analogous iron(III) catalysts like FeCl₃ or Fe(OTf)₃, which exhibit similar reactivity profiles.
Conclusion: A Catalyst for Modern Synthesis
This compound stands as a powerful and practical catalyst for Friedel-Crafts alkylation and acylation reactions. Its operational simplicity, high catalytic activity, and favorable environmental profile make it an excellent alternative to traditional Lewis acids. The protocols and data presented herein demonstrate its broad substrate scope and its ability to deliver high yields of desired products under mild conditions. As the demand for sustainable and efficient chemical synthesis continues to grow, this compound is poised to become an indispensable tool in the arsenal of synthetic chemists in both academic and industrial settings.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 312619-41-3: this compound [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
Experimental setup for vapor phase polymerization with Iron(III) p-toluenesulfonate hexahydrate
Application Note & Protocol
Title: A Detailed Guide to the Experimental Setup for Vapor Phase Polymerization of Conductive Polymers Using Iron(III) p-Toluenesulfonate Hexahydrate
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for vapor phase polymerization (VPP) utilizing this compound as an oxidant. The focus is on the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conductive polymer. This guide explains the underlying principles, provides a detailed step-by-step protocol, and outlines essential characterization techniques for the resulting polymer films.
Introduction to Vapor Phase Polymerization (VPP)
Vapor phase polymerization is a powerful technique for the fabrication of high-quality, thin films of conductive polymers directly onto a substrate.[1] The process involves the exposure of a substrate coated with an oxidizing agent to the vapor of a monomer.[1] This method offers several advantages over solution-based techniques, including the formation of uniform and smooth polymer films, excellent control over film thickness, and the ability to coat complex and non-planar surfaces.[2][3]
The VPP process is particularly well-suited for the synthesis of conductive polymers like polypyrrole (PPy), polythiophene (PT), polyaniline (PANi), and poly(3,4-ethylenedioxythiophene) (PEDOT).[1] These polymers have garnered significant interest in various fields, including flexible electronics, biosensors, and drug delivery systems, owing to their unique combination of electrical conductivity and biocompatibility.
The Role of this compound as an Oxidant
The choice of an oxidizing agent is critical in VPP as it initiates the polymerization process and influences the properties of the final polymer film. This compound (Fe(OTs)₃·6H₂O) is a commonly used oxidant for the VPP of PEDOT.[2][4][5]
Chemical Properties:
-
Appearance: Orange to brown powder[6]
-
Solubility: Readily dissolves in water, ethanol, methanol, and n-butyl alcohol[6]
-
Function: Acts as an oxidizing agent to initiate the polymerization of monomers like 3,4-ethylenedioxythiophene (EDOT).[4][5][6]
The tosylate anion (p-toluenesulfonate) serves a dual purpose. Firstly, it acts as the counter-ion (dopant) that stabilizes the positive charges (polarons and bipolarons) on the polymer backbone, rendering the polymer electrically conductive. Secondly, the structure of the spin-coated oxidant layer can act as a template, influencing the morphology and orientation of the resulting polymer film.[2]
Experimental Setup and Protocol
This section details the necessary equipment and a step-by-step protocol for the VPP of PEDOT using this compound.
Materials and Equipment
| Materials | Equipment |
| This compound | Spin coater |
| 3,4-ethylenedioxythiophene (EDOT) monomer | Vacuum chamber or desiccator |
| Substrates (e.g., glass slides, silicon wafers) | Hot plate |
| Solvents (e.g., isopropanol, methanol) | Fume hood |
| Deionized water | Standard laboratory glassware |
| Nitrogen gas (for drying) | Analytical balance |
Safety Precautions
-
This compound: Causes serious eye irritation.[7][8] Avoid contact with skin and eyes, and do not breathe in the dust.[6][9]
-
EDOT monomer: Handle in a well-ventilated fume hood.
-
Solvents: Flammable and should be handled with care, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
Step-by-Step Protocol
Step 1: Substrate Preparation
-
Clean the substrates thoroughly. A typical procedure involves sonication in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of nitrogen gas.
-
Optional: Treat the substrates with a UV-Ozone cleaner for 15 minutes to enhance the hydrophilicity of the surface, which promotes uniform coating of the oxidant solution.
Step 2: Oxidant Solution Preparation
-
Prepare a solution of this compound in a suitable solvent, such as isopropanol or methanol. The concentration of the oxidant solution will influence the final thickness of the polymer film.[2] A typical starting concentration is 40% (w/v).
-
Ensure the oxidant is fully dissolved by vortexing or brief sonication.
Step 3: Oxidant Deposition
-
Place the cleaned substrate on the spin coater.
-
Dispense the oxidant solution onto the substrate to cover the entire surface.
-
Spin-coat the oxidant solution onto the substrate. The spin speed and time will affect the thickness and uniformity of the oxidant layer. A two-step program is often effective (e.g., 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds).
-
Gently heat the coated substrate on a hot plate at a low temperature (e.g., 50-70°C) for a few minutes to remove any residual solvent.
Step 4: Vapor Phase Polymerization
-
Place the oxidant-coated substrate inside a vacuum chamber or desiccator.
-
Place a small, open container of the EDOT monomer in the chamber, ensuring it is not in direct contact with the substrate.
-
Evacuate the chamber to a base pressure of around 1-10 mbar. The reduced pressure facilitates the vaporization of the monomer.
-
Leave the substrate exposed to the monomer vapor for a specific duration. The polymerization time can range from a few minutes to several hours, depending on the desired film thickness and conductivity. The chamber temperature can also be controlled to influence the polymerization rate.
-
During this step, the EDOT monomer vapor will diffuse and adsorb onto the oxidant layer, where it will be oxidized by the Fe(III) ions, leading to polymerization and the formation of a PEDOT film.
Step 5: Post-Polymerization Treatment
-
Vent the chamber and remove the substrate. The film will likely have a characteristic dark blue color.
-
Wash the substrate with a solvent like ethanol or isopropanol to remove any unreacted monomer, oxidant, and by-products.
-
Dry the PEDOT film with a gentle stream of nitrogen.
Experimental Workflow Diagram
Caption: Workflow for Vapor Phase Polymerization.
Characterization of the Polymer Film
After fabrication, it is essential to characterize the properties of the PEDOT film. The following are some of the key techniques used:
| Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Surface morphology and topography of the film.[10][11] |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging and roughness measurements.[10] |
| X-ray Diffraction (XRD) | Crystalline structure and orientation of the polymer chains.[10][11] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical structure and functional groups present in the polymer.[12][13] |
| UV-Vis Spectroscopy | Optical properties and doping level of the polymer film.[11] |
| Four-Point Probe Measurement | Electrical conductivity of the film. |
| Profilometry | Film thickness.[12][13] |
Conclusion
Vapor phase polymerization using this compound is a robust and versatile method for producing high-quality conductive polymer films. By carefully controlling the experimental parameters, such as oxidant concentration, spin-coating conditions, and polymerization time, the properties of the resulting films can be tailored for specific applications in electronics, sensing, and biomedical devices. This guide provides a solid foundation for researchers to successfully implement this technique in their work.
References
- 1. Vapour phase polymerisation of conducting and non-conducting polymers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 312619-41-3 [chemicalbook.com]
- 5. 对甲苯磺酸铁 六水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 7. aksci.com [aksci.com]
- 8. nanofab.utah.edu [nanofab.utah.edu]
- 9. watson-int.com [watson-int.com]
- 10. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 11. openaccesspub.org [openaccesspub.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mit.imt.si [mit.imt.si]
Application Notes and Protocols for Iron(III) p-Toluenesulfonate Hexahydrate in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Catalyst for Green Chemistry
Iron(III) p-toluenesulfonate hexahydrate, Fe(OTs)₃·6H₂O, has emerged as a compelling catalyst in contemporary organic synthesis. Its appeal lies in a unique combination of efficacy, operational simplicity, and alignment with the principles of green chemistry. As a commercially available, inexpensive, and relatively non-toxic Lewis acid, it offers a sustainable alternative to more hazardous and corrosive catalysts like BF₃·Et₂O and AlCl₃.[1] This document provides a comprehensive guide to the selection of suitable solvents for reactions involving this versatile catalyst, complete with detailed protocols and an exploration of the underlying chemical principles that govern its reactivity.
The catalytic prowess of iron(III) p-toluenesulfonate stems from the Lewis acidic nature of the Fe(III) center, which can effectively activate a variety of functional groups.[2] The presence of six water molecules in its hydrated form is not merely incidental; these water ligands play a crucial role in modulating the electronic properties and reactivity of the iron center.[3] Understanding the interplay between the catalyst, its hydration sphere, and the reaction solvent is paramount to optimizing reaction conditions and achieving desired synthetic outcomes.
Understanding the Catalyst: Physicochemical Properties and Solvent Interactions
This compound is an orange to brown crystalline powder. Its solubility is a key determinant in its application, favoring polar solvents due to the hydrophilic nature of the hexahydrate complex and the polarity of the tosylate counterion.[4] The choice of solvent extends beyond simple dissolution; it can profoundly influence the catalyst's activity and the reaction's kinetics and selectivity.
Solubility Profile
A thorough understanding of the catalyst's solubility is the first step in solvent selection. The following table summarizes the solubility of this compound in a range of common laboratory solvents.
| Solvent | Polarity (Dielectric Constant) | Solubility | Observations |
| Water | 80.1 | High | Forms an acidic solution (pH ~2), suggesting some hydrolysis.[1] |
| Methanol | 32.7 | High | Good choice for creating homogeneous reaction mixtures. |
| Ethanol | 24.5 | High | Solubility increases with temperature and ethanol content in water mixtures.[4] |
| n-Butanol | 17.5 | Soluble | |
| Isopropanol | 19.9 | Soluble | Successfully used in Biginelli reactions.[1] |
| Acetonitrile | 37.5 | Sparingly Soluble to Insoluble | Despite its high polarity, the catalyst has limited solubility. However, it is an effective solvent for certain reactions like acylation.[5] |
| Tetrahydrofuran (THF) | 7.6 | Sparingly Soluble | |
| Dichloromethane (DCM) | 9.1 | Insoluble | |
| Toluene | 2.4 | Insoluble | |
| Octane | 2.0 | Insoluble | Used as a non-polar medium for Biginelli reactions, facilitating product isolation.[1] |
| Diethyl Ether | 4.3 | Insoluble |
Note: The solubility data is a compilation from various sources and practical observations. Quantitative solubility is highly dependent on temperature and the specific grade of the solvent and catalyst.
The Critical Role of the Hydration Sphere
The six water molecules coordinated to the iron center are not passive bystanders. Theoretical and experimental studies on similar iron complexes suggest that these axial water ligands can influence the electronic structure of the Fe(III) ion.[3] They can raise the energy of the iron's d-orbitals, which can affect its Lewis acidity and redox potential. In protic solvents, there is a potential for ligand exchange between the coordinated water and the solvent molecules, which can further modulate the catalyst's reactivity. This dynamic interplay underscores the importance of considering the solvent not just as a medium, but as an active participant in the catalytic cycle.
Solvent Selection Guide for Key Applications
The optimal solvent for a reaction catalyzed by this compound is highly dependent on the specific transformation. The following sections provide guidance on solvent selection for several key applications, supported by mechanistic considerations and detailed protocols.
Workflow for Solvent Selection
To systematically approach solvent selection, the following workflow is recommended:
Caption: A logical workflow for selecting the optimal solvent.
Application 1: Acylation of Alcohols and Phenols
The acetylation of alcohols and phenols is a fundamental protecting group strategy in organic synthesis. This compound serves as an efficient catalyst for this transformation, often proceeding smoothly under mild conditions.[6][7]
Recommended Solvents:
-
Acetonitrile: This is a highly effective solvent for the acylation of primary and secondary alcohols and phenols.[5] While the catalyst's solubility is limited, the reaction proceeds efficiently, suggesting that the catalysis may occur on the surface of the suspended solid or by a small, dissolved amount of the catalyst.
-
Solvent-Free: For many aldehydes, acylation can be conducted neat, which aligns with green chemistry principles by minimizing solvent waste.
Causality of Solvent Choice: Acetonitrile is a polar aprotic solvent, which prevents it from competing with the alcohol or phenol nucleophile for the catalyst's active site. Its ability to dissolve the substrates and reagents while allowing for easy removal post-reaction makes it a practical choice.
Experimental Protocol: Acetylation of Benzyl Alcohol
Materials:
-
This compound (Fe(OTs)₃·6H₂O)
-
Benzyl alcohol
-
Acetic anhydride
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add acetic anhydride (1.2 mmol).
-
Add this compound (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzyl acetate.
Application 2: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones, which are of significant interest due to their diverse biological activities. This compound is an attractive catalyst for this reaction due to its low toxicity and ease of handling.[1]
Recommended Solvents:
-
Isopropanol: A greener solvent option that works well for the Biginelli reaction.
-
Octane: While less environmentally friendly, octane can be used and is easily recovered for recycling. Its non-polar nature facilitates product precipitation and simplifies work-up.[1]
-
Ethanol: Another suitable protic solvent.
Causality of Solvent Choice: In the Biginelli reaction, both Brønsted and Lewis acidity can play a role. A solution of iron(III) tosylate in water is acidic, suggesting that the catalyst can act as a source of protons.[1] Protic solvents like isopropanol and ethanol can participate in the proton transfer steps of the reaction mechanism. The choice between a polar protic solvent and a non-polar solvent like octane will depend on the specific substrates and the desired work-up procedure.
Experimental Protocol: Synthesis of a Dihydropyrimidinone
Materials:
-
This compound (Fe(OTs)₃·6H₂O)
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Isopropanol
-
Round-bottom flask with reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in isopropanol (10 mL).
-
Add this compound (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure dihydropyrimidinone.
Proposed Catalytic Cycle for the Biginelli Reaction
References
- 1. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Role of Water in Modulating the Fe3+/Fe2+ Redox Couple in Iron-Based Complexes and Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and dissolution thermodynamics of hexaquoiron(III)tris(p-toluenesulfonate) in (ethanol+water) binary mixtures within 291.15–333.15 K | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 7. acswebcontent.acs.org [acswebcontent.acs.org]
The Versatile Catalyst: A Guide to One-Pot Syntheses with Iron(III) p-Toluenesulfonate Hexahydrate
In the dynamic landscape of chemical synthesis, particularly within pharmaceutical and materials science research, the demand for efficient, economical, and environmentally benign methodologies is paramount. One-pot reactions, which minimize intermediate purification steps, reduce solvent waste, and improve overall time efficiency, represent a significant stride towards sustainable chemistry.[1] Central to the success of these elegant synthetic strategies is the selection of a robust and versatile catalyst. This guide delves into the multifaceted applications of Iron(III) p-toluenesulfonate hexahydrate, a remarkably effective and user-friendly catalyst for a variety of one-pot transformations.
This compound, often abbreviated as Fe(OTs)₃·6H₂O, has emerged as a catalyst of choice due to its low cost, minimal toxicity, and ease of handling.[2] It functions as a potent Lewis acid, capable of activating substrates to facilitate carbon-carbon and carbon-heteroatom bond formation.[3] Furthermore, its aqueous solutions exhibit acidity, suggesting a potential dual role as a Brønsted acid catalyst in certain reactions.[2] This unique catalytic profile makes it an ideal candidate for orchestrating complex molecular architectures in a single synthetic operation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific principles that govern these transformations. We will explore two key one-pot syntheses catalyzed by this compound: the renowned Biginelli reaction for the synthesis of dihydropyrimidinones and a robust method for the preparation of quinoxalines.
The Biginelli Reaction: A Facile Route to Dihydropyrimidinones
The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone in heterocyclic chemistry, yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as calcium channel blockers and antihypertensive agents.[3][4]
Mechanistic Insight
The reaction proceeds through a series of acid-catalyzed steps. While the precise mechanism can vary, a widely accepted pathway initiated by a Lewis or Brønsted acid catalyst like Iron(III) p-toluenesulfonate is depicted below.[4] The catalyst first activates the aldehyde, making it more susceptible to nucleophilic attack by urea. The resulting intermediate then undergoes cyclization with the β-ketoester, followed by dehydration to afford the final dihydropyrimidinone product.
Caption: Workflow for the Iron(III) p-toluenesulfonate catalyzed Biginelli reaction.
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a general procedure for the synthesis of a representative dihydropyrimidinone.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
This compound (Fe(OTs)₃·6H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Add ethanol (20 mL) to the flask.
-
Add this compound (0.34 g, 0.5 mmol, 5 mol%) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Substrate Scope and Data
The versatility of this catalytic system is demonstrated by its tolerance to a wide range of substituted aldehydes and β-dicarbonyl compounds, affording good to excellent yields.
| Entry | Aldehyde | β-Dicarbonyl Compound | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 88 |
| 4 | 2-Nitrobenzaldehyde | Ethyl acetoacetate | 85 |
| 5 | Benzaldehyde | Methyl acetoacetate | 90 |
| 6 | Benzaldehyde | Acetylacetone | 82 |
Yields are representative and may vary based on specific reaction conditions.
Synthesis of Quinoxalines: A Gateway to Privileged Heterocycles
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in a wide array of biologically active molecules and functional materials.[5] The traditional synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This compound serves as an efficient catalyst for this one-pot transformation, promoting high yields under mild conditions.
Mechanistic Considerations
The iron catalyst likely activates the carbonyl groups of the 1,2-dicarbonyl compound, facilitating a sequential double condensation with the 1,2-diamine. The resulting diimine intermediate then undergoes aromatization to furnish the stable quinoxaline ring system.
Caption: General workflow for the synthesis of quinoxalines catalyzed by Iron(III) p-toluenesulfonate.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol outlines the synthesis of a representative quinoxaline derivative.
Materials:
-
o-Phenylenediamine
-
Benzil
-
This compound (Fe(OTs)₃·6H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (25 mL).
-
Add this compound (0.17 g, 0.25 mmol, 2.5 mol%) to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction is generally complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will crystallize out of the solution. Collect the solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
The product is typically of high purity, but can be further purified by recrystallization from ethanol if necessary.
Substrate Scope and Data
This method is applicable to a variety of substituted 1,2-diamines and 1,2-dicarbonyl compounds, demonstrating its broad utility.
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 96 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 94 |
| 3 | o-Phenylenediamine | 2,3-Butanedione | 91 |
| 4 | o-Phenylenediamine | Glyoxal | 89 |
| 5 | 4-Chloro-1,2-phenylenediamine | Benzil | 92 |
| 6 | Naphthalene-1,2-diamine | Benzil | 90 |
Yields are representative and may vary based on specific reaction conditions.
Conclusion and Future Outlook
This compound stands out as a highly effective, economical, and environmentally conscious catalyst for one-pot syntheses. The protocols detailed herein for the Biginelli reaction and quinoxaline synthesis underscore its practical utility in generating valuable heterocyclic scaffolds. The mild reaction conditions, high yields, and broad substrate tolerance make it an invaluable tool for researchers in both academic and industrial settings. The exploration of this catalyst in other multicomponent reactions and its immobilization on solid supports for enhanced recyclability represent exciting avenues for future research, further solidifying its place in the green chemistry toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iron(III) p-toluenesulfonate hexahydrate in the Synthesis of Conductive Polymers
Introduction
Conductive polymers have garnered significant interest across diverse fields such as organic electronics, bioelectronics, and energy storage, owing to their unique combination of electrical conductivity, flexibility, and processability.[1][2] Among the various synthetic routes to these materials, oxidative chemical polymerization stands out for its simplicity and scalability.[3] A pivotal reagent in this methodology is Iron(III) p-toluenesulfonate hexahydrate, often abbreviated as Fe(OTs)₃·6H₂O or Fe(PTS)₃. This compound serves a dual role as both an oxidant to initiate polymerization and a source of dopant anions (p-toluenesulfonate) that impart conductivity to the final polymer.[4][5]
This guide provides an in-depth exploration of the application of this compound in the synthesis of conductive polymers, with a primary focus on poly(3,4-ethylenedioxythiophene) (PEDOT), a benchmark material known for its high conductivity and stability.[6][7] We will delve into the underlying chemical mechanisms and provide detailed, field-proven protocols for both chemical and vapor phase polymerization techniques.
The Dual Role of this compound
The efficacy of Iron(III) p-toluenesulfonate in synthesizing conductive polymers stems from its two critical functions:
-
Oxidant: The Fe(III) ion is a moderately strong oxidizing agent capable of initiating the polymerization of electron-rich monomers like 3,4-ethylenedioxythiophene (EDOT). The process begins with the oxidation of the monomer to a radical cation. These radical cations then couple, leading to the formation of dimers, oligomers, and ultimately, the polymer chain.[8][9]
-
Dopant: To achieve high electrical conductivity, the conjugated polymer backbone must be partially oxidized, a process known as doping. The p-toluenesulfonate (tosylate) anion, released from the reduction of Fe(III) to Fe(II), acts as a charge-balancing counter-ion for the positively charged polymer chain (polaron or bipolaron states).[5][10] This doping process creates mobile charge carriers along the polymer backbone, rendering the material conductive.
Synthesis Methodologies
Two primary methods utilize Iron(III) p-toluenesulfonate for the synthesis of conductive polymers: chemical polymerization in solution and vapor phase polymerization (VPP).
Chemical Polymerization
This technique involves the direct mixing of the monomer and the Iron(III) p-toluenesulfonate oxidant in a suitable solvent. It is a versatile method for producing conductive polymer dispersions and composites.[7][11]
Mechanistic Overview
The oxidative polymerization of thiophene derivatives, such as EDOT, with an iron(III) salt is a complex process. The generally accepted mechanism involves the following key steps:
-
Initiation: The Fe(III) ion oxidizes an EDOT monomer to a radical cation.
-
Propagation: Two radical cations couple to form a dicationic dimer. This is followed by deprotonation to re-aromatize the thiophene rings. This process repeats, extending the polymer chain.
-
Doping: As the polymer chain grows, it is oxidized by additional Fe(III) ions. The resulting positive charges on the polymer backbone are balanced by the p-toluenesulfonate anions from the oxidant.
Protocol: Synthesis of a PEDOT:Tosylate Dispersion
This protocol describes the synthesis of a conductive PEDOT:Tosylate dispersion in an aqueous medium.
Materials:
-
3,4-ethylenedioxythiophene (EDOT)
-
This compound
-
Deionized (DI) water
-
Isopropanol (IPA)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., beaker or flask)
Procedure:
-
Prepare the Oxidant Solution: In the reaction vessel, dissolve a specific amount of this compound in a mixture of DI water and isopropanol. The concentration can be varied to control the polymerization rate and final particle size.[10] A typical starting point is a 0.3 M solution.[11]
-
Initiate Polymerization: While vigorously stirring the oxidant solution, add the EDOT monomer dropwise. The molar ratio of oxidant to monomer is a critical parameter. A common ratio is 2.5:1 (Fe(III):EDOT) to ensure complete polymerization and doping.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The solution will gradually turn from a light orange/brown to a deep blue or black, indicating the formation of the conductive PEDOT polymer. Reaction times can range from 1 to 24 hours, depending on the desired properties.
-
Work-up and Purification: After the reaction is complete, the resulting dispersion can be purified to remove unreacted monomer, oxidant byproducts (Fe(II) salts), and excess dopant. This is typically achieved through dialysis or centrifugation followed by redispersion in fresh DI water.
| Parameter | Typical Range | Effect on Final Product |
| Oxidant:Monomer Ratio | 2:1 to 5:1 | Affects doping level and conductivity.[10] |
| Reaction Temperature | 20-50 °C | Influences polymerization rate and polymer chain length. |
| Solvent System | Water, Alcohols | Affects solubility of reactants and morphology of the polymer.[6] |
| Reaction Time | 1-48 hours | Impacts polymer yield and molecular weight.[11] |
Vapor Phase Polymerization (VPP)
VPP is a powerful technique for creating highly uniform and conformal thin films of conductive polymers on a variety of substrates.[12][13] This method is particularly advantageous for fabricating electrodes in electronic devices.[14][15]
Mechanistic Overview
The VPP process involves two main stages:
-
Oxidant Deposition: A solution of Iron(III) p-toluenesulfonate is first deposited onto a substrate, typically by spin-coating, dip-coating, or printing. Evaporation of the solvent leaves a thin, uniform film of the oxidant.
-
Monomer Exposure: The substrate coated with the oxidant film is then exposed to the vapor of the monomer (e.g., EDOT) in a vacuum chamber or an environment with controlled temperature and pressure. The monomer diffuses into the oxidant layer, where it is polymerized in situ.[12]
Protocol: Fabrication of a PEDOT:Tosylate Thin Film via VPP
This protocol details the steps for creating a conductive PEDOT:Tosylate thin film on a glass or silicon substrate.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
This compound
-
Butanol or other suitable solvent
-
3,4-ethylenedioxythiophene (EDOT)
-
Spin-coater
-
Vacuum oven or desiccator
-
Ethanol for rinsing
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and DI water) to ensure a pristine surface for film deposition.
-
Prepare Oxidant Solution: Prepare a solution of Iron(III) p-toluenesulfonate in a suitable solvent like butanol. Concentrations can range from 10 to 40 wt%, depending on the desired film thickness.[14][16]
-
Deposit Oxidant Layer: Spin-coat the oxidant solution onto the cleaned substrate. The spin speed and time will determine the thickness of the oxidant layer, which in turn influences the final PEDOT film thickness.[12]
-
Polymerization: Place the oxidant-coated substrates in a vacuum oven or a sealed chamber. Introduce a small container of liquid EDOT monomer into the chamber, ensuring it does not directly contact the substrates. Heat the chamber to a temperature between 50-80 °C to generate EDOT vapor. The polymerization time can range from 30 minutes to several hours.[6]
-
Post-Polymerization Treatment: After polymerization, remove the substrates from the chamber. Rinse them thoroughly with ethanol or another suitable solvent to wash away unreacted oxidant, monomer, and byproducts.[16]
-
Drying: Dry the resulting PEDOT:Tosylate films, for example, in a vacuum oven at a moderate temperature (e.g., 40-60 °C).
| Parameter | Typical Range | Effect on Film Properties |
| Oxidant Concentration | 10-40 wt% in butanol | Linearly affects final film thickness.[12][13] |
| Spin-Coating Speed | 1000-4000 rpm | Controls oxidant layer thickness. |
| Polymerization Temp. | 50-80 °C | Affects polymerization rate and film morphology.[6] |
| Polymerization Time | 30-120 minutes | Influences film thickness and conductivity.[16] |
Characterization of Synthesized Polymers
To evaluate the success of the synthesis and the properties of the resulting conductive polymer, a suite of characterization techniques is employed.
-
Electrical Conductivity: Typically measured using a four-point probe technique. This is a critical parameter for assessing the performance of the conductive polymer.[17]
-
Spectroscopy (UV-Vis-NIR, FTIR): UV-Vis-NIR spectroscopy can confirm the doped state of the polymer by observing characteristic polaron and bipolaron absorption bands. FTIR spectroscopy helps to identify the chemical structure of the polymer and confirm the presence of the tosylate dopant.[18]
-
Microscopy (SEM, AFM): Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to investigate the surface morphology, uniformity, and roughness of the polymer films or particles.[19]
-
Electrochemical Characterization (Cyclic Voltammetry): Cyclic voltammetry provides information about the redox behavior, electrochemical stability, and doping/de-doping processes of the conductive polymer.[19]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of conductive polymers like PEDOT. Its dual functionality as both an oxidant and a dopant simplifies the polymerization process. By carefully controlling the reaction parameters in either chemical or vapor phase polymerization, researchers can tailor the properties of the resulting conductive polymers to meet the demands of various applications, from transparent electrodes to bioelectronic interfaces. The protocols provided in this guide offer a robust starting point for scientists and engineers working in the field of conductive polymer synthesis and application.
References
- 1. escholarship.org [escholarship.org]
- 2. Synthesis and characterization of high thermal conductive polymers and fabrication of polymer based thermal strap [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. CN101973913A - Clean synthetic method of high purity iron(III) p-toluenesulfonate - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]
- 13. researchgate.net [researchgate.net]
- 14. "Application of tosylate-doped poly(3,4ethylenedioxythiophene) (PEDOT) " by M. A. Ali, H. H. Kim et al. [digitalcommons.memphis.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Characterization of a Conductive Polymer Blend Based on PEDOT:PSS and Its Electromagnetic Applications [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application of Iron(III) p-Toluenesulfonate Hexahydrate in the Synthesis of Dihydropyrimidinones: An Application Note and Protocol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the application of Iron(III) p-toluenesulfonate hexahydrate as a highly efficient and environmentally benign catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs via the Biginelli reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the catalyst's advantages, a detailed mechanistic rationale, and robust, validated experimental protocols.
Introduction: The Enduring Significance of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1][2]. This multicomponent reaction has remained a cornerstone of heterocyclic chemistry for over a century due to the significant therapeutic properties of the resulting DHPM scaffold. DHPMs are integral to a wide array of pharmacologically active molecules, exhibiting activities such as calcium channel modulation, and antiviral, and antibacterial properties[3].
The classical Biginelli reaction, however, often suffers from harsh reaction conditions, long reaction times, and modest yields, particularly with substituted or aliphatic aldehydes[3][4]. This has spurred the development of new catalytic systems to improve the reaction's efficiency and broaden its substrate scope. Both Brønsted and Lewis acids have been employed to catalyze the reaction[2]. While effective, many traditional catalysts like strong mineral acids or certain Lewis acids (e.g., BF₃·Et₂O, AlCl₃) are often corrosive, toxic, and difficult to handle, posing environmental and safety concerns[1][5].
This compound: A Superior Catalyst for Modern Synthesis
In the quest for greener, more efficient catalytic systems, this compound, also known as iron(III) tosylate [Fe(OTs)₃·6H₂O], has emerged as a superior catalyst for the Biginelli reaction[1][3][5]. This commercially available iron salt offers a compelling combination of features that make it an attractive choice for both academic research and industrial-scale synthesis.
Key Advantages:
-
Cost-Effectiveness and Low Toxicity: Iron is an abundant and inexpensive metal, making iron-based catalysts economically viable. Iron(III) p-toluenesulfonate is also characterized by its low toxicity, a significant advantage over many other metal catalysts[1][3].
-
Ease of Handling: As a stable, non-corrosive solid, it is significantly easier and safer to handle than many traditional acid catalysts[1][3].
-
High Catalytic Activity: It demonstrates high efficacy, enabling the reaction to proceed with low catalyst loading, typically around 5.0 mol%[1].
-
Mild Reaction Conditions: The catalyst promotes the reaction under relatively mild conditions, avoiding the need for harsh acids or high temperatures.
-
Environmental Benignity: The use of a non-volatile, recyclable catalyst and the potential for solvent-free conditions or the use of greener solvents like isopropanol contribute to a more environmentally friendly process[1].
Mechanistic Insight: The Role of the Iron Catalyst
This compound functions as a potent Lewis acid catalyst in the Biginelli reaction[6]. The ferric ion (Fe³⁺) coordinates with the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack. This activation is the crucial first step in the reaction cascade.
While the precise mechanism is a subject of ongoing study, a widely accepted pathway involves the following key steps, as illustrated in the diagram below:
-
Aldehyde Activation: The Lewis acidic Fe³⁺ center coordinates to the aldehyde's carbonyl oxygen, increasing its electrophilicity.
-
Iminium Ion Formation: Urea attacks the activated aldehyde, and subsequent dehydration, also facilitated by the acid catalyst, leads to the formation of an N-acyliminium ion intermediate. This is often considered the rate-determining step.
-
Nucleophilic Addition: The enol form of the β-ketoester attacks the highly electrophilic iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl group, followed by dehydration to yield the stable dihydropyrimidinone ring.
It has also been suggested that the p-toluenesulfonate anion may play a role as a Brønsted acid, contributing to the overall catalytic activity[1]. The acidic nature of an aqueous solution of iron(III) tosylate (pH ~2) supports this dual-function hypothesis[1].
Caption: Proposed Catalytic Cycle for the Biginelli Reaction.
Experimental Protocols
Materials and Equipment
-
Catalyst: this compound (Fe(OTs)₃·6H₂O)
-
Reactants: Aromatic/aliphatic aldehyde, β-dicarbonyl compound (e.g., ethyl acetoacetate), urea or thiourea.
-
Solvent: Isopropanol (reagent grade) or solvent-free conditions.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hot plate, thin-layer chromatography (TLC) plates (silica gel), and standard work-up and purification apparatus (e.g., rotary evaporator, recrystallization glassware).
General Procedure for the Synthesis of Dihydropyrimidinones
The following is a robust, general protocol for the synthesis of DHPMs. This procedure should be adapted based on the specific substrates used.
Caption: General Experimental Workflow for DHPM Synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound (0.05 mmol, 5.0 mol%).
-
Solvent Addition: Add isopropanol (5-10 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-5 hours, depending on the substrates.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting aldehyde on the TLC plate), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice (~20 g) with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or a suitable solvent system to afford the pure dihydropyrimidinone.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Substrate Scope and Performance Data
The this compound catalyzed Biginelli reaction exhibits a broad substrate scope, accommodating a wide variety of aromatic and heterocyclic aldehydes. Aldehydes bearing both electron-donating and electron-withdrawing substituents react efficiently to produce the corresponding DHPMs in good to excellent yields.
Table 1: Synthesis of Dihydropyrimidinones using Various Aldehydes
| Entry | Aldehyde | β-Dicarbonyl | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.0 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.0 | 90 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2.0 | 96 |
| 5 | 2-Thiophenecarboxaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 88 |
| 6 | Benzaldehyde | Methyl acetoacetate | 5-(Methoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 91 |
| 7 | Benzaldehyde | Acetylacetone | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 4.0 | 85 |
Reaction conditions: Aldehyde (1.0 mmol), β-dicarbonyl (1.0 mmol), urea (1.5 mmol), Fe(OTs)₃·6H₂O (5.0 mol%), refluxing isopropanol. Yields refer to isolated, purified products.
Conclusion
This compound is a highly effective, versatile, and practical catalyst for the synthesis of dihydropyrimidinones via the Biginelli reaction. Its operational simplicity, low cost, environmental compatibility, and high efficiency make it an excellent alternative to traditional acid catalysts. This protocol provides a reliable and scalable method for the synthesis of a diverse library of DHPMs, which are of significant interest to the pharmaceutical and medicinal chemistry communities.
References
- 1. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Iron(III) p-toluenesulfonate hexahydrate for the formation of 1,1-diesters (acylals)
Application Note & Protocol
Efficient and Chemoselective Synthesis of 1,1-Diesters (Acylals) using Iron(III) p-Toluenesulfonate Hexahydrate
Abstract
This application note provides a comprehensive guide to the synthesis of 1,1-diesters, commonly known as acylals, from aldehydes using this compound (Fe(OTs)₃·6H₂O) as a catalyst. Acylals are crucial as stable protecting groups for aldehydes and serve as versatile intermediates in organic synthesis.[1][2] Traditional methods for their preparation often require harsh acidic conditions, corrosive reagents, or high temperatures.[1] This protocol details a mild, efficient, and highly chemoselective method that leverages the unique catalytic properties of Fe(OTs)₃·6H₂O. The procedure is characterized by its operational simplicity, often proceeding under solvent-free conditions at room temperature, offering high yields, and demonstrating excellent functional group tolerance.[3][4][5] This methodology represents a significant advancement, providing researchers and drug development professionals with a cost-effective and environmentally benign alternative for aldehyde protection.
Introduction: The Significance of Acylals and the Need for a Superior Catalyst
The protection of carbonyl groups is a fundamental strategy in the multi-step synthesis of complex organic molecules. Acylals (geminal diacetates) are particularly valuable for the protection of aldehydes due to their remarkable stability in neutral and basic media, while being readily deprotected under specific acidic conditions.[1][2] Beyond their role as protecting groups, acylals are important precursors for Diels-Alder cycloaddition reactions and have been used as cross-linking reagents.[1][6]
Historically, the synthesis of acylals from aldehydes and acetic anhydride has been catalyzed by strong protic acids like sulfuric acid or a variety of Lewis acids such as ZnCl₂, FeCl₃, and Bi(OTf)₃.[1][6] However, these methods often suffer from drawbacks including the use of corrosive and hazardous reagents, long reaction times, high catalyst loading, and a lack of chemoselectivity, leading to undesired side reactions.[1]
The search for a more practical and "green" catalyst has led to the identification of this compound. This commercially available, inexpensive, and easy-to-handle solid catalyst exhibits exceptional activity and selectivity for acylal formation.[4][5][7][8] Its low toxicity and compatibility with mild, often solvent-free, reaction conditions make it an authoritative choice for modern organic synthesis.[8]
Catalyst Profile: this compound [Fe(OTs)₃·6H₂O]
This compound is a coordination compound that functions as a highly effective and water-tolerant Lewis acid catalyst.[4][9]
-
Chemical Formula: C₂₁H₂₁FeO₉S₃·6H₂O[10]
-
Appearance: A reddish-brown, crystalline solid.[9]
-
Key Properties: It is inexpensive, non-corrosive, relatively non-toxic, and easy to handle and store.[7][8] Its solubility in polar solvents and its stability make it a versatile catalyst for a range of organic transformations.[9] The Lewis acidic nature of the Fe³⁺ center is central to its catalytic activity in this reaction.[6][8]
Reaction Mechanism: The Role of the Iron(III) Catalyst
The formation of acylals is a Lewis acid-catalyzed reaction where Fe(OTs)₃ activates the aldehyde substrate, facilitating nucleophilic attack by the acid anhydride. The generally accepted mechanism proceeds through the following key steps, as illustrated in the diagram below.[6]
-
Aldehyde Activation: The Lewis acidic iron(III) center coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A carbonyl oxygen from acetic anhydride acts as a nucleophile, attacking the activated aldehyde carbon. This step forms a highly reactive oxonium intermediate.[6]
-
Acetyl Group Transfer: The intermediate undergoes a rapid intra- or intermolecular transfer of an acetyl group to the oxygen atom of the original aldehyde, leading to the formation of the geminal diacetate.[6]
-
Catalyst Regeneration: The final product, the 1,1-diester (acylal), is released, and the Fe(OTs)₃ catalyst is regenerated to participate in the next catalytic cycle.
References
- 1. asianpubs.org [asianpubs.org]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 9. CAS 312619-41-3: this compound [cymitquimica.com]
- 10. scbt.com [scbt.com]
Application Notes & Protocols: Synthesis of Polythiophene Phenylenes Utilizing Iron(III) p-toluenesulfonate hexahydrate
Introduction: The Strategic Advantage of Iron(III) p-toluenesulfonate in Conductive Polymer Synthesis
Polythiophenes, a class of conjugated polymers, are cornerstones in the field of organic electronics, finding applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and bioelectronic devices.[1][2] The performance of these materials is intrinsically linked to their structural integrity, particularly the conjugation length and molecular ordering, which dictate their electronic properties. The synthesis of these polymers is therefore a critical step demanding precise control.
While various oxidants like iron(III) chloride (FeCl₃) are commonly used for the oxidative polymerization of thiophene derivatives, they often lead to aggressive and rapid reactions.[1][2][3] This can result in shorter polymer chains, structural defects, and consequently, suboptimal conductivity. This guide focuses on the use of Iron(III) p-toluenesulfonate hexahydrate (Fe(OTs)₃·6H₂O) , an oxidant that offers a more controlled approach to polymerization.
The strategic choice of the p-toluenesulfonate (tosylate) anion over the chloride anion is rooted in its lower effective oxidation strength.[4] This moderation of reactivity slows down the polymerization rate, which allows for the formation of longer, more regular polymer chains with fewer defects.[4] The result is a polythiophene with a smoother microstructure and significantly improved electrical conductivity. Furthermore, the tosylate anion concurrently acts as the charge-balancing dopant for the oxidized polymer backbone, creating a conductive polymer salt, for instance, PEDOT:Tos.[5] This document provides a comprehensive overview of the underlying mechanism and a detailed protocol for the synthesis of high-conductivity polythiophene films.
The Mechanism: Oxidative Coupling Polymerization
The synthesis of polythiophenes using Fe(OTs)₃ is an oxidative chemical polymerization process. The Fe³⁺ ion serves as the oxidizing agent, initiating the reaction by abstracting an electron from the electron-rich thiophene ring.[2][6] This process is not catalytic; the iron(III) is consumed (reduced to iron(II)) during the reaction.
The mechanism proceeds through several key steps:
-
Initiation (Oxidation): An iron(III) ion oxidizes a thiophene monomer to a radical cation.
-
Propagation (Coupling): Two radical cations couple to form a dihydro-dimer dication. This dimer then eliminates two protons (re-aromatization) to form a neutral dimer.
-
Chain Growth: The dimer is more easily oxidized than the monomer. It is subsequently oxidized to a radical cation, which then couples with another monomer radical cation, extending the polymer chain. This process of oxidation, coupling, and re-aromatization repeats, propagating the polymer chain.
-
Doping: As the polymer chain grows, the Fe(OTs)₃ continues to oxidize (dope) the polythiophene backbone, creating positive charges (polarons and bipolarons) along the chain.[6] The tosylate anions (OTs⁻) from the oxidant associate with the positively charged polymer backbone to maintain charge neutrality, resulting in a conductive polymer salt.
Caption: Oxidative polymerization mechanism of thiophenes using Fe(OTs)₃.
Experimental Protocol: Vapor Phase Polymerization (VPP) of Poly(3,4-ethylenedioxythiophene) (PEDOT)
Vapor Phase Polymerization (VPP) is a robust technique for producing highly uniform and conductive polymer thin films on a variety of substrates.[5][7] This protocol details the synthesis of PEDOT:Tos films, a widely studied polythiophene derivative.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | Technical Grade | e.g., Sigma-Aldrich | Oxidant and dopant source.[8] |
| 3,4-ethylenedioxythiophene (EDOT) | >97% | e.g., Sigma-Aldrich | Monomer. Should be stored refrigerated and purified if necessary. |
| n-Butanol | Anhydrous, >99% | e.g., Sigma-Aldrich | Solvent for oxidant solution.[8] |
| Pyridine | Anhydrous, >99% | e.g., Fluka | Optional basic inhibitor to control acidity and improve conductivity.[8] |
| Isopropanol (IPA) | ACS Grade | e.g., Fisher Sci. | For rinsing and cleaning. |
| Substrates | N/A | N/A | e.g., Glass slides, silicon wafers, flexible PET films. |
Step-by-Step Methodology
The VPP process involves three main stages: substrate preparation and oxidant coating, polymerization in a controlled environment, and post-synthesis cleaning.
Caption: Workflow for Vapor Phase Polymerization of PEDOT:Tos.
Protocol Details:
-
Substrate Preparation:
-
Thoroughly clean the desired substrates. A typical procedure involves sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Causality Note: A pristine substrate surface is essential for the uniform deposition of the oxidant film and subsequent homogeneous polymer growth.
-
-
Oxidant Solution Preparation:
-
Prepare a 10-20 wt% solution of this compound in n-butanol. The final film thickness is linearly dependent on the oxidant concentration.[9][10]
-
For enhanced conductivity and film quality, pyridine can be added as a basic inhibitor at a mass ratio of approximately 1:25 (pyridine:Fe(OTs)₃).[8]
-
Causality Note: Pyridine controls the acidity during polymerization, which can otherwise lead to side reactions and shorter conjugation lengths. This results in smoother films with higher conductivity (>1000 S/cm).[8]
-
-
Oxidant Deposition:
-
Deposit the oxidant solution onto the cleaned substrate using spin-coating. Typical parameters are 3000 rpm for 60 seconds, but these should be optimized for desired film thickness and uniformity.
-
Gently dry the oxidant-coated substrate on a hotplate (e.g., 50°C for 5 minutes) to remove the solvent. The resulting film should be smooth and non-crystalline.[7]
-
-
Vapor Phase Polymerization:
-
Place the oxidant-coated substrate inside a vacuum chamber or desiccator.
-
Place a small, open container of the EDOT monomer (e.g., 100-200 µL) inside the chamber, ensuring it does not touch the substrate.
-
Evacuate the chamber and/or place it in an oven set to the desired polymerization temperature (typically 50-70°C).
-
Allow the polymerization to proceed for a set time (e.g., 5-30 minutes). The substrate will turn a characteristic deep blue color as the PEDOT:Tos film forms.[5]
-
Causality Note: The temperature controls the monomer vapor pressure and the reaction kinetics. The reaction time directly influences the final thickness of the polymer film.[5]
-
-
Purification and Finishing:
-
Remove the substrate from the chamber.
-
Immerse the film in isopropanol for 1-2 hours to wash away unreacted monomer, oxidant, and low-molecular-weight oligomers.[1]
-
Dry the final film with a stream of nitrogen.
-
Characterization and Expected Results
A successful synthesis should be validated through rigorous characterization. The resulting PEDOT:Tos films are expected to be highly conductive, uniform, and electrochemically active.
| Property | Characterization Technique | Expected Result / Observation |
| Electrical Conductivity | Four-Point Probe | >1000 S/cm for optimized films.[8] Conductivity increases with oxidant concentration and the use of inhibitors like pyridine. |
| Film Morphology | SEM / AFM | Smooth, uniform, and homogeneous surface.[11] VPP method minimizes roughness compared to solution casting.[8] |
| Chemical Structure | FTIR / Raman Spectroscopy | Characteristic peaks for PEDOT and tosylate. C=C stretching modes around 1400-1550 cm⁻¹ confirm the conjugated backbone.[11] |
| Optical Properties | UV-Vis-NIR Spectroscopy | Broad absorption in the NIR region, indicating the presence of polarons/bipolarons (doped state).[6] Transparent in the visible range. |
| Film Thickness | Profilometer / Ellipsometry | Typically 20-200 nm, controllable by oxidant concentration and polymerization time.[5] |
Troubleshooting and Key Insights
-
Low Conductivity: This may result from incomplete doping or a short conjugation length. Consider increasing the oxidant concentration, optimizing the polymerization time/temperature, or incorporating a basic inhibitor like pyridine.[8]
-
Inhomogeneous Films: Poor film quality often stems from improper substrate cleaning or non-uniform oxidant coating. Ensure the oxidant solution is fully dissolved and the spin-coating parameters are optimized.
-
Flaky or Delaminating Films: This can occur if the polymerization is too aggressive or if the wrong oxidant is used. Fe(OTs)₃ generally produces mechanically stable films compared to FeCl₃.[5] Ensure thorough rinsing to remove residual oxidant, which can crystallize and disrupt film integrity.
Conclusion
The use of this compound offers a superior method for the synthesis of high-quality polythiophene phenylene films. Its moderated reactivity facilitates the formation of highly ordered, conjugated polymer structures with excellent electrical properties. The Vapor Phase Polymerization protocol described herein is a reliable and reproducible method for fabricating device-quality conductive polymer films, providing researchers and engineers with a powerful tool for advancing the field of organic electronics.
References
- 1. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]
- 11. hakon-art.com [hakon-art.com]
Troubleshooting & Optimization
Optimizing oxidant concentration for PEDOT synthesis with Iron(III) p-toluenesulfonate hexahydrate
Welcome to the technical support guide for the synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT) using Iron(III) p-toluenesulfonate hexahydrate, also known as Fe(Tos)₃, as the oxidant. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered by researchers.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses fundamental questions regarding the role of the oxidant and typical starting parameters.
Q1: What is the precise role of this compound in PEDOT synthesis?
Iron(III) p-toluenesulfonate serves two critical functions in the polymerization of the 3,4-ethylenedioxythiophene (EDOT) monomer:
-
Oxidant: The Iron(III) (Fe³⁺) ion is the primary oxidizing agent. It initiates the polymerization by oxidizing a neutral EDOT monomer to a radical cation.[1][2] This is the first and rate-determining step of the polymerization process. These radical cations then combine to form dimers and subsequently longer polymer chains.[2][3]
-
Dopant Source: The p-toluenesulfonate (tosylate, Tos⁻ or OTs⁻) anion acts as the counter-ion, or dopant, for the positively charged (oxidized) PEDOT backbone.[1] This doping process is essential for charge stabilization and is directly responsible for the high electrical conductivity of the final PEDOT film.[1] The tosylate anion incorporates into the polymer matrix to balance the positive charges on the polymer chain, creating the conductive PEDOT:Tos complex.[1][4]
Q2: What is the generally accepted molar ratio of oxidant [Fe(Tos)₃] to monomer [EDOT]?
The stoichiometry of the oxidation reaction suggests that two Fe³⁺ ions are required to polymerize one EDOT monomer unit.
EDOT + 2 Fe³⁺(Tos⁻)₃ → EDOT²⁺(Tos⁻)₂ + 2 Fe²⁺(Tos⁻)₂
However, in practice, the optimal molar ratio is often determined empirically and depends heavily on the desired properties of the final PEDOT film, such as conductivity, transparency, and morphology. A common starting point for optimization is a molar ratio of oxidant to monomer greater than 2:1 . Ratios are often explored in the range of 2.2:1 to 2.5:1. An excess of the oxidant helps to ensure complete polymerization and a high level of doping.
Section 2: Optimization Guide
Optimizing the oxidant concentration is a balancing act. Too little can lead to incomplete polymerization, while too much can negatively impact film properties.
Q3: How does increasing the oxidant concentration affect the final PEDOT film?
Increasing the concentration of Fe(Tos)₃ in the reaction solution (e.g., in butanol or during vapor phase polymerization) generally leads to several predictable changes:
-
Increased Film Thickness: A higher concentration of available oxidant typically results in a faster polymerization rate and a thicker final film for a given reaction time.[5][6] Studies have shown a linear dependence of the final film thickness on the initial oxidant concentration.[5][6]
-
Higher Doping Level: A greater availability of tosylate anions can lead to a higher doping level (oxidation level) of the PEDOT chains.[7] This is often correlated with an increase in electrical conductivity, up to an optimal point.
-
Changes in Morphology: The oxidant concentration influences the nucleation and growth of the polymer, affecting the film's morphology, such as particle size and crystallinity.[7][8]
Q4: Is there an optimal oxidant concentration for maximum electrical conductivity?
Yes, but it is not a universal value. The relationship between oxidant concentration and conductivity is typically parabolic. Initially, increasing the oxidant concentration leads to a sharp increase in conductivity due to higher doping levels and better-interconnected polymer grains.[9] However, beyond a certain point, conductivity may plateau or even decrease.[9]
Reasons for decreased conductivity at very high oxidant concentrations include:
-
Formation of Insulating Byproducts: Excess oxidant can lead to the formation of non-conductive iron oxide or residual iron salt crystallites within the film, which disrupt charge transport pathways.[9][10]
-
Over-oxidation: Extremely high oxidant levels can potentially lead to over-oxidation of the PEDOT backbone, creating defects and breaking the conjugation, which is detrimental to conductivity.
-
Poor Film Morphology: Excessive oxidant can cause rougher, less uniform films with more defects or holes, which compromise the conductive network.[9]
The table below summarizes the general trends observed when varying the oxidant concentration.
| Oxidant Concentration | Film Thickness | Doping Level | Electrical Conductivity | Potential Issues |
| Low | Thin | Low | Low | Incomplete polymerization, poor film formation. |
| Optimal | Moderate to High | High | Maximum | - |
| High | Thick | High | Decreasing | Residual oxidant, poor morphology, over-oxidation.[9] |
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and links them to the oxidant concentration.
Q5: My polymerization is very slow, or no PEDOT film is forming. What's the problem?
-
Insufficient Oxidant: This is the most common cause. Ensure your oxidant-to-monomer molar ratio is at least 2:1. Verify the concentration of your stock solution and the accuracy of your measurements.
-
Inactive Oxidant: this compound can be hygroscopic. Excessive water absorption can lead to the formation of crystallites that are inactive for polymerization.[10] Store your oxidant in a desiccator and use fresh solutions.
-
Low Temperature: Polymerization is temperature-dependent. For solution polymerization, gentle heating (e.g., 70-100°C) can accelerate the reaction.[3][7] For Vapor Phase Polymerization (VPP), ensure the substrate and monomer are at the specified temperatures.[11]
Q6: The conductivity of my PEDOT film is much lower than expected. How can I fix this?
-
Sub-optimal Oxidant Concentration: You may be on the lower or higher end of the optimal concentration curve. Perform a concentration sweep (e.g., using 10, 20, 40, 60 wt% of oxidant in butanol) to find the peak conductivity for your specific system.[7]
-
Incomplete Removal of Byproducts: After polymerization, it is crucial to wash the film thoroughly with a suitable solvent (like ethanol or butanol) to remove residual Fe(II)/Fe(III) salts and unreacted monomer.[1][11] These residuals are insulating and will severely degrade conductivity.
-
Poor Doping: Ensure the tosylate counter-ion is effectively incorporated. The choice of solvent can influence this process. Butanol is a common and effective solvent for this system.[1][12]
Q7: My PEDOT film is brittle and has poor adhesion to the substrate. Is this related to the oxidant?
While mechanical properties are complex, the oxidant concentration can play a role.
-
Excessive Oxidant: Very high oxidant concentrations can lead to rapid, uncontrolled polymerization, resulting in a disordered and stressed film structure that is often brittle.
-
Film Thickness: Thicker films, which result from higher oxidant concentrations, can be more prone to cracking and delamination due to internal stress.[5] Try reducing the oxidant concentration to produce a thinner, more uniform film.
Section 4: Experimental Protocols & Visualizations
Protocol: Solution Polymerization of PEDOT:Tos on a Glass Substrate
-
Oxidant Solution Preparation: Prepare a series of solutions of this compound in n-butanol at different weight percentages (e.g., 10, 20, 40, 60 wt%).[7] Ensure the oxidant is fully dissolved.
-
Monomer Addition: To 1 mL of each oxidant solution, add a fixed amount of EDOT monomer (e.g., 50 µL).[7] Briefly vortex the mixture.
-
Substrate Coating: Immediately dispense the solution onto a clean glass substrate and spin-coat at a moderate speed (e.g., 1000 rpm for 30 seconds) to create a uniform wet film.[7]
-
Polymerization: Transfer the coated substrate to a hotplate set to 100°C for 5 minutes to facilitate in-situ polymerization.[7] The film should turn a deep blue/black color.
-
Washing: Allow the substrate to cool, then rinse thoroughly with n-butanol or ethanol multiple times to remove all residual iron species and unreacted monomer.[7]
-
Drying: Dry the final film gently with a stream of nitrogen.
-
Characterization: Measure sheet resistance and film thickness to calculate conductivity.
Workflow for Optimizing Oxidant Concentration
Caption: Workflow for determining the optimal oxidant concentration.
Chemical Mechanism of PEDOT Polymerization
The polymerization proceeds via an oxidative radical mechanism.
Caption: Simplified mechanism of EDOT oxidation and polymerization.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. PEDOT-Coated PLA Fibers Electrospun from Solutions Incorporating Fe(III)Tosylate in Different Solvents by Vapor-Phase Polymerization for Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]
- 7. mdpi.com [mdpi.com]
- 8. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vapor phase synthesized poly(3,4-ethylenedioxythiophene)-trifluoromethanesulfonate as a transparent conductor material - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA04744H [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Iron(III) p-Toluenesulfonate Hexahydrate Catalyzed Acylations
Welcome to the technical support guide for Iron(III) p-toluenesulfonate hexahydrate, Fe(OTs)₃·6H₂O, a versatile and efficient Lewis acid catalyst. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot acylation reactions catalyzed by this reagent. We will delve into the causality behind common experimental issues, focusing on the prevention and diagnosis of side reactions to optimize your synthetic outcomes.
Core Principles: Understanding the Catalyst and Reaction
This compound is an inexpensive, easy-to-handle, and relatively non-toxic catalyst, making it an attractive alternative to traditional Lewis acids like AlCl₃ for acylations.[1][2] It effectively catalyzes the acylation of a wide range of substrates, including alcohols, phenols, and aromatic compounds, via an electrophilic substitution mechanism.[3][4][5]
The core of the reaction involves the Lewis acidic iron(III) center coordinating to the acylating agent (typically an acyl chloride or anhydride). This coordination polarizes the carbonyl group, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the nucleophile (the aromatic ring or alcohol), leading to the acylated product.
A unique feature of this catalyst is its hexahydrate form.[6][7] Unlike many Lewis acids that require strictly anhydrous conditions to prevent deactivation, Fe(OTs)₃·6H₂O is active in its hydrated state. The coordinated water molecules are believed to modulate the Lewis acidity and the overall coordination sphere of the iron center.[8] However, this does not eliminate the need for procedural care, as excess water from solvents or reagents can still promote undesirable side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield, or it fails to proceed entirely. What are the most common culprits?
Answer: Low conversion is a frequent issue that can typically be traced back to one of four key areas: catalyst activity, substrate reactivity, reaction conditions, or reagent quality.
-
Catalyst Inactivity or Inhibition:
-
Substrate-Induced Deactivation: The most common cause is the presence of functional groups on your substrate that can coordinate strongly with the Lewis acidic iron center. Aromatic rings bearing amine (-NH₂, -NHR) or hydroxyl (-OH) groups will react with the catalyst instead of the acylating agent.[9][10][11][12] This forms an unreactive complex and deactivates the catalyst.
-
Excess Moisture: While Fe(OTs)₃·6H₂O is a hydrate, the reaction itself is not immune to excess water. Moisture in the solvent or on the glassware will preferentially hydrolyze the highly reactive acylating agent (e.g., acetic anhydride) into its corresponding carboxylic acid, which is inert under these conditions.[9][13][14] Always use anhydrous grade solvents and oven- or flame-dried glassware.
-
-
Poor Substrate Reactivity:
-
Deactivated Aromatic Rings: Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic substrate contains potent electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring is "deactivated" and may not be nucleophilic enough to attack the acylium ion, leading to reaction failure.[13][15]
-
-
Suboptimal Reaction Conditions:
-
Insufficient Catalyst Loading: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[13][15][16][17] While Fe(OTs)₃·6H₂O is often effective at catalytic loadings of 2-5 mol% for alcohols, challenging aromatic acylations may require higher loadings.[3][4][5] Consider a trial experiment with increased catalyst concentration.
-
Incorrect Temperature: Many acylations require thermal energy to overcome the activation barrier.[9][13][15] If your reaction is sluggish at room temperature, a gradual increase in heat while monitoring by TLC is advisable. Conversely, excessive temperatures can promote decomposition and side reactions.
-
Issue 2: Significant Byproduct Formation
Question: My reaction works, but I'm isolating significant impurities and side products. What are the likely side reactions?
Answer: The formation of byproducts often points to competing reaction pathways. Identifying the impurity can provide clues to optimize the conditions.
-
Hydrolysis of the Acylating Agent:
-
Cause: As mentioned above, this is the most prevalent side reaction, caused by residual water. It consumes your acylating agent and complicates purification by introducing carboxylic acids.
-
Solution: Rigorously adhere to anhydrous techniques for solvents and glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Polyacylation:
-
Cause: While the acyl group is deactivating and generally prevents a second acylation, this can still occur on highly activated aromatic rings (e.g., phenols, anilines, or their ethers/amides).
-
Solution: Use a controlled stoichiometry, adding the acylating agent slowly to a solution of the substrate and catalyst. Avoid a large excess of the acylating agent.
-
-
Formation of Acylals (with Aldehyde Substrates):
-
Observation: If your starting material is an aldehyde, Fe(OTs)₃·6H₂O is known to efficiently catalyze the formation of acylals (1,1-diesters).[3][4][5][18] This is not a side reaction in the traditional sense but rather the expected outcome for that substrate class with this catalyst.
-
Action: This highlights the importance of substrate choice. This catalyst is used for acylating alcohols/phenols or for forming acylals from aldehydes.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Substrate has -NH₂ or -OH groups | Protect the functional group before acylation. |
| Aromatic ring is strongly deactivated (-NO₂) | Use a more powerful catalytic system or a more activated substrate if possible.[15] | |
| Hydrolysis of acylating agent | Use anhydrous solvents and oven-dried glassware under an inert atmosphere.[9][13] | |
| Product complexes with catalyst | Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | |
| Byproduct Formation | Carboxylic acid detected | Reaction conditions are not sufficiently anhydrous. Improve drying procedures. |
| Di-acylated product observed | Substrate is highly activated. Use stoichiometric control and slow addition of the acylating agent. | |
| Unexpected isomer ratio | Regioselectivity is poor. Experiment with different non-polar solvents to influence the kinetic/thermodynamic product ratio.[9][17] |
Frequently Asked Questions (FAQs)
Q1: Must I use anhydrous Iron(III) p-toluenesulfonate? No. The commercially available hexahydrate form is the standard and effective catalyst for these reactions.[18][19] Its efficacy is well-documented.[2][3][5] The primary concern regarding water is its effect on the acylating agent, not the catalyst itself.
Q2: What is the general substrate scope for Fe(OTs)₃·6H₂O in acylations? The catalyst is highly effective for the acetylation of primary and secondary alcohols and phenols.[2][3][4] It shows moderate success with some tertiary alcohols. For Friedel-Crafts reactions, it is best suited for electron-rich or moderately activated aromatic and heteroaromatic compounds. It is not recommended for strongly deactivated aromatic systems.[13]
Q3: Can I use this catalyst with acyl chlorides as well as anhydrides? Yes, both acyl chlorides and anhydrides are suitable acylating agents for Friedel-Crafts reactions.[20] Anhydrides are often preferred from a "green chemistry" perspective as they avoid the generation of corrosive HCl gas. When using solid anhydrides, a solvent is necessary to ensure a homogeneous reaction mixture.[4]
Experimental Protocols & Workflows
General Protocol for Acylation of an Activated Aromatic Compound
This protocol is a representative example and should be adapted based on the specific reactivity of the substrate.
-
Preparation: Oven-dry all glassware (round-bottom flask, condenser, dropping funnel) and allow to cool under a stream of dry nitrogen or argon.
-
Reagent Setup: To the reaction flask, add the aromatic substrate (1.0 eq) and a magnetic stir bar. Dissolve or suspend in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Add this compound (0.05 - 0.10 eq) to the flask.
-
Acylating Agent Addition: Transfer the acylating agent (e.g., acetic anhydride, 1.1 eq) to the dropping funnel. Add it dropwise to the stirred reaction mixture at room temperature over 15-20 minutes. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and slowly pour it into a beaker containing a mixture of crushed ice and water to quench the reaction and hydrolyze the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution (to remove acidic byproducts), then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Troubleshooting Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. acswebcontent.acs.org [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 6. 对甲苯磺酸铁 六水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 8. Role of Water in Modulating the Fe3+/Fe2+ Redox Couple in Iron-Based Complexes and Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming solubility issues of Iron(III) p-toluenesulfonate hexahydrate in non-polar solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Iron(III) p-toluenesulfonate hexahydrate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of dissolving this versatile Lewis acid catalyst in non-polar solvents. We will explore the underlying chemical principles and provide actionable, field-proven protocols to ensure your experiments proceed efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in toluene, hexane, or dichloromethane (DCM)?
A: The insolubility stems from a fundamental mismatch in polarity, often summarized by the principle "like dissolves like". This compound is an ionic salt.[1] It consists of a positively charged iron(III) cation and three negatively charged p-toluenesulfonate anions. Furthermore, the "hexahydrate" designation indicates the presence of six water molecules associated with the iron center, which significantly increases its polarity.[1] Non-polar solvents like toluene and hexane are composed of molecules with very low polarity and cannot effectively stabilize these charged ions, leading to poor solubility.[2]
Q2: What is the specific role of the "hexahydrate" in its solubility?
A: The six water molecules are ligands coordinated to the iron(III) center, forming a hydration sphere. This makes the complex highly hydrophilic (water-loving) and polar, rendering it readily soluble in polar solvents like water or ethanol but highly insoluble in non-polar organic media.[1][3] For use in non-polar systems, these water molecules must be displaced or the entire complex must be modified.
Q3: Can I simply heat the mixture to force it to dissolve?
A: While heating can sometimes increase the solubility of a compound, it is often ineffective for dissolving a highly polar salt in a truly non-polar solvent. Excessive heating can also lead to the degradation of your solvent, starting materials, or the catalyst itself. While gentle warming might be part of a broader strategy, it is not a standalone solution for this fundamental polarity mismatch.
Q4: I see anhydrous Iron(III) p-toluenesulfonate available. Is that a better option?
A: The anhydrous form, Fe(OTs)₃, is less polar than the hexahydrate and may show slightly improved solubility in moderately polar solvents. However, it is still an ionic salt and will generally exhibit poor solubility in truly non-polar solvents like alkanes. Furthermore, anhydrous metal salts are often highly hygroscopic and can be more difficult to handle and store. The solubility challenge often remains, necessitating the strategies outlined below.
Troubleshooting Guides & Experimental Protocols
When facing solubility issues, a systematic approach is required. Below are three distinct strategies, ranging from simple solvent adjustments to more advanced chemical modifications.
Guide 1: The Co-Solvent Approach
This is the most straightforward method. By introducing a small amount of a polar, miscible co-solvent, you can increase the overall polarity of the reaction medium just enough to dissolve the catalyst without significantly altering the reaction conditions.
Causality: The polar co-solvent creates a micro-environment around the catalyst particles that is more favorable for solvation. It bridges the polarity gap between the ionic salt and the bulk non-polar solvent, effectively increasing the catalyst's solubility in the mixed system.[4]
-
Setup: In separate vials, place a small, known amount of this compound (e.g., 10 mg).
-
Addition of Non-Polar Solvent: To each vial, add your primary non-polar solvent (e.g., 1 mL of Toluene). The catalyst should remain insoluble.
-
Co-Solvent Titration: Add a potential co-solvent (e.g., Isopropyl Alcohol, Acetone, Tetrahydrofuran) dropwise to each vial while stirring.[5]
-
Observation: Observe the minimum amount of co-solvent required to achieve complete dissolution.
-
Selection: Choose the co-solvent that provides solubility with the lowest volume percentage, as this will have the least impact on your reaction's polarity.
-
Reaction Scale-Up: Apply the determined co-solvent ratio to your actual experiment. Add the catalyst to the co-solvent first to create a concentrated stock solution before adding it to the bulk non-polar solvent.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: Co-Solvent Workflow.
Guide 2: Phase-Transfer Catalysis (PTC)
This elegant technique uses a catalytic amount of a phase-transfer agent to shuttle the ionic catalyst into the non-polar organic phase. It is particularly effective for ionic reactants that are insoluble in the reaction medium.
Causality: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the movement of an ion across the interface of two immiscible phases.[6][7] In this solid-liquid system, the lipophilic (oil-loving) cation (Q⁺) of the PTC pairs with the tosylate anion of the iron catalyst. This new ion pair [Q⁺][OTs⁻] is bulky and organic-soluble, effectively dragging the iron complex into the non-polar solvent.
dot graph TD { graph [splines=ortho, nodesep=0.5, width=7.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: Mechanism of Phase-Transfer Catalysis.
-
Catalyst Selection: Choose a common phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) are excellent starting points due to their broad utility and commercial availability.[8]
-
Reaction Setup: Charge your reaction vessel with the non-polar solvent, starting materials, and this compound.
-
PTC Addition: Add the phase-transfer catalyst. A typical catalytic loading is 1-10 mol% relative to your substrate.
-
Stirring: Vigorously stir the mixture. The process relies on the interaction at the solid-liquid interface, so efficient mixing is crucial.
-
Observation: Over time, you may observe the color of the organic phase change (often to a reddish-brown) as the iron complex is transported into the solution.[1] Full dissolution of the solid catalyst may not be necessary, as the active species is generated and consumed catalytically at the interface.
-
Monitoring: Monitor your reaction progress via standard methods (TLC, GC, LC-MS). The onset of product formation is the best indicator of successful solubilization and catalytic activity.
| Parameter | Co-Solvent Method | Phase-Transfer Catalysis |
| Principle | Modifies bulk solvent polarity | Shuttles catalyst into organic phase |
| Pros | Simple, uses common solvents | Highly effective, low loading required |
| Cons | Can alter reaction kinetics/selectivity | PTC may need to be removed during workup |
| Best For | Reactions tolerant to polarity changes | Reactions needing a strictly non-polar environment |
Guide 3: In-Situ Ligand Exchange for Lipophilic Complex Formation
This is an advanced strategy for situations where the previous methods are unsuitable or when maximum solubility and activity in a non-polar environment are required. The goal is to replace the polar water and tosylate ligands with more non-polar, "greasy" ligands to create a new iron complex that is inherently soluble in organic solvents.
Causality: By introducing a ligand with long hydrocarbon chains (e.g., a long-chain carboxylate like stearate, or a substituted salicylaldehyde), you can promote a ligand exchange reaction with the Iron(III) center.[9] The resulting complex is significantly more lipophilic and readily dissolves in non-polar media.[10][11]
-
Note: This is a synthetic modification and requires careful stoichiometric consideration and characterization.
-
Ligand Selection: Choose a lipophilic ligand capable of coordinating to Iron(III). Examples include 2-ethylhexanoic acid, oleic acid, or substituted β-diketones.
-
Pre-Complexation: In a separate flask, attempt to form the complex before adding it to your main reaction.
-
Suspend this compound in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric amount of the lipophilic ligand (e.g., 3 equivalents for a FeL₃ complex).
-
You may need to add a base (like sodium methoxide) to deprotonate the ligand and facilitate the exchange.[9]
-
Stir under controlled temperature until the new complex forms, which may be indicated by a color change or precipitation.
-
-
Isolation & Use: Isolate the newly formed lipophilic iron complex. After drying, test its solubility directly in your non-polar reaction solvent. It should now dissolve readily, providing a homogeneous catalytic solution.
References
- 1. CAS 312619-41-3: this compound [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. aksci.com [aksci.com]
- 4. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. alfachemic.com [alfachemic.com]
- 9. mdpi.com [mdpi.com]
- 10. mta.scholaris.ca [mta.scholaris.ca]
- 11. Sciencemadness Discussion Board - Disolving metals in non-polar solvent - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: A Researcher's Guide to Selectivity in Friedel-Crafts Reactions Catalyzed by Iron(III) p-Toluenesulfonate Hexahydrate
Welcome to the technical support center for utilizing Iron(III) p-toluenesulfonate hexahydrate in Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals who seek to leverage this versatile catalyst to achieve high selectivity and yield. As a milder and more manageable Lewis acid compared to traditional catalysts like aluminum chloride (AlCl₃), iron(III) p-toluenesulfonate offers significant advantages in controlling reaction outcomes, particularly in complex syntheses.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to ensure the success of your experiments.
Catalyst Properties and Safe Handling
Before beginning any experiment, understanding the properties and proper handling of your catalyst is paramount to ensure both safety and catalytic efficacy.
Q: What are the key physical properties and storage conditions for this compound?
A: this compound is typically an orange to brown powder that is soluble in polar solvents like water, ethanol, and methanol.[3][4][5] Its hydrated form makes it less sensitive to atmospheric moisture than strictly anhydrous catalysts like AlCl₃, but proper storage is still critical for maintaining its activity.
-
Storage: Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6][7] Protect it from direct sunlight and moisture to prevent degradation and maintain its catalytic performance.
-
Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid creating dust; if any spills occur, they should be swept up carefully to avoid raising dust and placed in a suitable container for disposal.[7]
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the application and advantages of using this compound.
Q: Why choose this compound over traditional Friedel-Crafts catalysts like AlCl₃ or FeCl₃?
A: this compound is an inexpensive, easy-to-handle, and commercially available catalyst that is considered more environmentally benign than many traditional Lewis acids.[1][2] Key advantages include:
-
Catalytic vs. Stoichiometric Amounts: Unlike Friedel-Crafts acylations with AlCl₃, which often require stoichiometric or even excess amounts of the catalyst because the product ketone forms a stable complex with it, iron(III) p-toluenesulfonate can often be used in catalytic amounts (e.g., 2-10 mol%).[1][8][9]
-
Milder Reaction Conditions: It is a milder Lewis acid, which can improve chemoselectivity by avoiding unwanted side reactions with sensitive functional groups that are incompatible with harsh catalysts.[10]
-
Ease of Handling: Its lower sensitivity to moisture simplifies setup and handling procedures compared to the strictly anhydrous conditions required for AlCl₃.[9][11]
Q: What types of selectivity can be controlled in Friedel-Crafts reactions using this catalyst?
A: This catalyst offers significant control over several aspects of selectivity:
-
Regioselectivity: This refers to the control of which position on the aromatic ring the electrophile attacks. For substituted arenes, this means directing the substitution to the ortho, meta, or para position. With this catalyst, regioselectivity can often be tuned by adjusting reaction parameters.[12]
-
Chemoselectivity: This is the ability to react with one functional group in the presence of others. The mild nature of iron(III) p-toluenesulfonate allows for acylation or alkylation on the aromatic ring without affecting other sensitive groups that might react with stronger Lewis acids.[13]
-
Prevention of Polyalkylation/Polyacylation: Friedel-Crafts acylation products are ketones, which are less reactive than the starting material; this deactivation prevents multiple acyl groups from being added to the ring.[8][14] While alkylation reactions are more prone to polysubstitution, using a milder catalyst like iron(III) p-toluenesulfonate can help mitigate this issue.[15]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides solutions to specific experimental problems you may encounter.
Problem: Low or No Product Yield
Q: My reaction is not working or the yield is disappointingly low. What are the most likely causes and how can I fix them?
A: Low yield is a common problem in Friedel-Crafts reactions and can usually be traced back to a few key factors.[16]
-
Catalyst Inactivity: Although less sensitive than AlCl₃, the catalyst's Lewis acidity can be compromised by excessive water. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[9]
-
Deactivated Substrate: The aromatic ring must be sufficiently nucleophilic. If your substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C=O), it may be too deactivated for the reaction to proceed efficiently.[16] Consider using a more powerful catalytic system or a different synthetic route if your substrate is highly deactivated.
-
Insufficient Catalyst Loading: While the goal is to use catalytic amounts, the optimal loading can vary. For less reactive substrates or more challenging acylations, increasing the catalyst loading may be necessary.[1][17]
-
Sub-optimal Temperature: Some reactions require heating to overcome the activation energy. If your reaction is sluggish at room temperature, try gradually increasing the temperature while monitoring for byproduct formation.[16]
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low yields.
Problem: Poor Regioselectivity
Q: I am getting an undesirable mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A: Achieving high regioselectivity is a key challenge. The para isomer is often favored due to reduced steric hindrance, but other factors play a crucial role.[16]
-
Solvent Choice: The polarity of the solvent can have a profound effect on the isomer ratio. In some systems, non-polar solvents (e.g., dichloromethane, carbon disulfide) favor the kinetically controlled product (often ortho), while more polar solvents (e.g., nitrobenzene) can facilitate catalyst-product complex dissociation and isomerization to the more thermodynamically stable para product.[18]
-
Reaction Temperature: Lower temperatures often favor the kinetic product, while higher temperatures can allow the reaction to reach thermodynamic equilibrium, which typically favors the less sterically hindered para isomer.
-
Steric Hindrance: The size of both the acylating/alkylating agent and the substituents already on the aromatic ring will influence the outcome. Bulkier reactants will strongly favor substitution at the para position.[16]
| Parameter | Effect on Para-Selectivity | Rationale |
| Temperature | Increasing temperature often increases para-selectivity. | Allows for equilibration to the more thermodynamically stable para isomer. |
| Solvent Polarity | Can be system-dependent. Polar solvents may favor the thermodynamic product.[18] | Affects the solubility of reaction intermediates and catalyst-product complexes. |
| Steric Bulk | Increasing the size of the electrophile or substrate substituents increases para-selectivity. | Steric hindrance at the ortho positions becomes more pronounced. |
Problem: Catalyst Deactivation and Reuse
Q: I would like to reuse the catalyst for sustainability. Why might it be losing activity, and can it be regenerated?
A: Catalyst deactivation is an inevitable process that can occur through several mechanisms, such as fouling (coke deposition), poisoning by impurities, or thermal degradation.[19][20] While heterogeneous catalysts are often designed for regeneration, homogeneous or partially soluble catalysts like iron(III) p-toluenesulfonate can be more challenging.
-
Causes of Deactivation: Impurities in reagents or solvents can act as poisons. In some cases, polymeric byproducts can foul the catalyst's active sites.
-
Regeneration Strategies: Regeneration is not always straightforward. Simple washing with a suitable solvent to remove adsorbed species, followed by thorough drying, may restore some activity. However, more severe deactivation may be irreversible.[19] For industrial processes, catalyst lifetime is a critical economic factor, but in a research setting, using fresh catalyst is often the most reliable approach to ensure reproducibility.[21]
Key Experimental Protocol: Regioselective Acylation of Anisole
This protocol provides a reliable starting point for the Friedel-Crafts acylation of an activated aromatic ether, emphasizing steps to control selectivity.
Objective: To synthesize 4-methoxyacetophenone with high para-selectivity.
Materials:
-
This compound
-
Anisole (freshly distilled)
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Oven-dry all glassware and assemble under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Suspension: To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 equivalents) and anhydrous DCM. Stir to create a suspension.
-
Reagent Addition: In a separate dropping funnel, prepare a solution of anisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Reaction: Cool the catalyst suspension to 0°C in an ice bath. Add the anisole/acetyl chloride solution dropwise to the stirred suspension over 30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4-methoxyacetophenone.
Mechanism of Acylium Ion Formation
Caption: The Lewis acid catalyst activates the acyl chloride to form a highly electrophilic acylium ion.
Factors Influencing Friedel-Crafts Selectivity
Caption: Key experimental parameters that control the selectivity of the reaction.
References
- 1. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 2. acswebcontent.acs.org [acswebcontent.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 5. CAS 312619-41-3: this compound [cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. watson-int.com [watson-int.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron(III)-Mediated C–H Alkylation: One-Electron Differentiation Increases Activity and Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Effect of temperature on Iron(III) p-toluenesulfonate hexahydrate catalytic activity
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Iron(III) p-Toluenesulfonate Hexahydrate
Topic: Effect of Temperature on Catalytic Activity Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support, troubleshooting, and frequently asked questions regarding the use of this compound, with a specific focus on how temperature influences its catalytic performance. As a versatile and cost-effective Lewis acid, understanding the thermal parameters of your reaction is critical for achieving optimal yield, selectivity, and reproducibility.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal operating temperature for reactions using this compound?
There is no single "optimal" temperature; the ideal thermal condition is highly substrate and reaction-dependent. This compound is effective across a broad temperature spectrum, from room temperature for sensitive substrates to elevated temperatures for more demanding transformations.[4][5] For instance, the allylation of acetals and the deprotection of THP ethers proceed efficiently at room temperature.[2][4] In contrast, certain C-C coupling reactions may require higher temperatures, such as 90 °C, to achieve reasonable reaction rates.[6]
It's important to recognize that many Lewis acids exhibit decreased activity at very low temperatures (e.g., below 0 °C), which can be a limiting factor.[7] Therefore, the optimal temperature must be determined empirically for each specific chemical system.
Q2: How does temperature directly impact the catalyst's activity and the overall reaction rate?
Temperature influences several factors simultaneously:
-
Reaction Kinetics: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate by providing the necessary activation energy.
-
Solubility: The solubility of this compound in common solvent systems, such as ethanol/water mixtures, increases with temperature.[4] This can lead to a higher effective concentration of the catalyst in the solution phase, enhancing its activity.
-
Lewis Acidity: While moderate heat can be beneficial, excessive temperatures can potentially lead to the decomposition of the catalyst or the formation of less active species, thereby reducing its Lewis acidity.[8] The hexahydrate form may also lose water molecules at elevated temperatures, which can alter the catalyst's coordination sphere and reactivity.[9]
Q3: What is the thermal stability of this compound and its decomposition profile?
This compound is a thermally robust compound.
-
Melting Point: The melting point is reported to be above 300 °C, indicating high thermal stability of the solid.[10]
Key Consideration: The loss of the six water molecules of hydration will occur at temperatures below the decomposition point of the iron salt itself. This dehydration can alter the catalytic activity and should be considered when designing experiments at elevated temperatures or under vacuum.
Q4: Can adjusting the temperature influence the selectivity (e.g., regioselectivity, diastereoselectivity) of my reaction?
Absolutely. Temperature is a powerful tool for controlling reaction selectivity. In some systems, different reaction pathways may have different activation energies. By manipulating the temperature, you can favor one pathway over another. For example, in certain radical allylation reactions, increasing the temperature can surprisingly lead to higher diastereoselectivity by enabling access to a more organized, chelated radical intermediate.[13] This counterintuitive result highlights the importance of temperature screening during reaction optimization.
Q5: What are the proper storage conditions to maintain the catalyst's integrity and activity?
To ensure consistent performance, proper storage is crucial.
-
Storage Conditions: Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated area.[11][14][15]
-
Incompatibilities: Keep it away from strong oxidizing agents, sources of ignition, and moisture.[10][11][15] Protecting the compound from direct sunlight is also recommended.[15]
Failure to adhere to these storage conditions can lead to hydration changes or degradation, resulting in poor reproducibility.
Troubleshooting Guide: Temperature-Related Issues
| Problem Observed | Potential Temperature-Related Cause | Suggested Solution & Rationale |
| Low or No Reaction Conversion | The reaction temperature is too low, resulting in insufficient activation energy. | 1. Incremental Temperature Increase: Gradually raise the reaction temperature by 10-20 °C and monitor the progress via TLC or GC/LC-MS.2. Literature Review: Consult scientific literature for analogous reactions to establish a reasonable starting temperature range. Many Lewis acids show significantly reduced activity at low temperatures.[7] |
| Formation of Side Products, Tar, or Decomposition | The reaction temperature is too high, causing decomposition of the starting materials, desired product, or the catalyst itself. | 1. Reduce Temperature: Lower the reaction temperature significantly (e.g., by 20-30 °C) to see if side product formation decreases.2. Perform a Temperature Screen: Run the reaction at several different temperatures (e.g., 25°C, 40°C, 60°C) to identify the optimal window that balances reaction rate with selectivity. High temperatures can generate toxic byproducts like sulfur and carbon oxides.[10][11] |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate temperature control across different batches.2. Degradation of the catalyst from improper storage or partial dehydration from ambient heat. | 1. Verify Temperature Control: Ensure your heating mantle, oil bath, or reactor jacket is calibrated and provides consistent temperature. Use a calibrated internal thermometer.2. Use a Fresh Catalyst Sample: If catalyst degradation is suspected, use a new bottle that has been stored correctly in a cool, dry environment.[11][15] The hexahydrate nature means its properties can change with water loss.[9] |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common temperature-related issues.
Experimental Protocols & Data
Data Summary: Catalyst Properties
| Property | Value | Source(s) |
| Molecular Formula | (CH₃C₆H₄SO₃)₃Fe · 6H₂O | [16][17] |
| Molecular Weight | ~677.52 g/mol | [10][16][17] |
| Appearance | Orange to brown crystalline powder | [14][15] |
| Melting Point | >300 °C | [10] |
| Solubility | Soluble in water, ethanol, methanol, and n-butanol.[14][15] Solubility increases with temperature.[4] | [4][14][15] |
| Storage | Store in a cool, dry place in a tightly sealed container. | [11][14][15] |
Protocol: Temperature Optimization Screening
This protocol outlines a method for determining the optimal reaction temperature for your specific application.
Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.
Methodology:
-
Setup: Prepare 4-5 identical reaction vials (e.g., microwave vials with stir bars) with your substrate, reagents, and solvent.
-
Catalyst Addition: Add the same catalytic amount of this compound to each vial.
-
Temperature Control: Place each vial in a separate well of a temperature-controlled reaction block or in separate, precisely controlled oil baths. Set the temperatures across a logical range (e.g., 25 °C, 40 °C, 60 °C, 80 °C).
-
Monitoring: Run the reactions for a fixed period (e.g., 4 hours). Take small aliquots at regular intervals (e.g., every hour) from each reaction.
-
Analysis: Quench the aliquots and analyze them by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the conversion of starting material and the formation of the desired product versus any side products.
-
Evaluation: Plot the yield and purity as a function of temperature. The optimal temperature is the one that achieves high conversion and purity in a reasonable timeframe.
Temperature Optimization Workflow Diagram
Caption: A workflow for conducting a temperature screening experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 3. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Iron(III) p-toluenesulfonate catalyzed synthesis of homoallyl ethers from acetals and aldehydes - Lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Lewis Acid Efficiency in Low-Temperature Reactions [eureka.patsnap.com]
- 8. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 9. CAS 312619-41-3: this compound [cymitquimica.com]
- 10. aksci.com [aksci.com]
- 11. watson-int.com [watson-int.com]
- 12. CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 15. nbinno.com [nbinno.com]
- 16. Iron(III) p-toluenesulfonate technical grade 312619-41-3 [sigmaaldrich.com]
- 17. scbt.com [scbt.com]
Minimizing byproducts in the synthesis of homoallyl ethers
Technical Support Center: Synthesis of Homoallyl Ethers
Welcome to the technical support center for the synthesis of homoallyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. My objective is to provide not just protocols, but a deep understanding of the reaction mechanisms and the causal factors behind byproduct formation. By grounding our discussion in established chemical principles and field-proven insights, this guide will empower you to troubleshoot effectively and optimize your synthetic routes for maximal yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My yield is low, and I'm isolating a significant amount of a γ,δ-unsaturated carbonyl compound. What is happening and how can I prevent it?
A1: The issue you are encountering is almost certainly an unintended Claisen rearrangement .[1][2][3] This is a common side reaction when the synthesis proceeds through an allyl vinyl ether intermediate, which then undergoes a thermally- or acid-catalyzed[4][4]-sigmatropic rearrangement.[5][6] This process is thermodynamically favorable due to the formation of a stable carbonyl group and is a classic pitfall in certain synthetic approaches.[1]
Causality: The Claisen rearrangement is a concerted, intramolecular process that proceeds through a six-membered cyclic transition state.[2][5] If your reaction conditions (e.g., heating, presence of Lewis acids) facilitate the formation of an allyl vinyl ether, this rearrangement can become a dominant pathway, consuming your starting material and generating the undesired carbonyl byproduct.
Solutions:
-
Modify Reaction Conditions: If you must use a method prone to this rearrangement, carefully control the temperature. The Johnson-Claisen rearrangement, for instance, often requires high temperatures (100–200 °C) to proceed.[1] By maintaining lower temperatures, you can kinetically favor the desired ether formation over the rearrangement.
Q2: I'm observing significant formation of alkene byproducts. How can I improve the selectivity for my desired homoallyl ether?
A2: The formation of alkenes points to a competing E2 elimination reaction . This is a classic problem in Williamson-type ether syntheses, especially when using sterically hindered substrates.[10][11]
Causality: The Williamson synthesis relies on an SN2 reaction between an alkoxide (a strong base and nucleophile) and an alkyl halide.[12][13] If the alkyl halide is secondary or tertiary, or if the alkoxide is bulky, the alkoxide will act as a base, abstracting a proton from the alkyl halide and leading to elimination (alkene formation) rather than substitution (ether formation).[10][11]
Solutions:
-
Strategic Choice of Reactants: Always design your Williamson synthesis to use the least sterically hindered components for the SN2 step. For an unsymmetrical ether, this means the component with the bulkier group should be the alcohol (which becomes the nucleophilic alkoxide), and the less hindered group should be the primary alkyl halide.[11][13]
-
Control Reaction Temperature: Lower temperatures generally favor the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.[11]
-
Use a Phase-Transfer Catalyst (PTC): PTC methods can be run under milder conditions, which can help to suppress the elimination side reaction and minimize byproducts from allyl halide hydrolysis.[14]
Q3: My product is contaminated with isomers, particularly C-alkylation products when using phenols. How can I enhance O-alkylation selectivity?
A3: This issue arises from the ambident nature of the phenoxide nucleophile, which has nucleophilic sites on both the oxygen and the aromatic ring. While O-alkylation is typically kinetically favored, C-alkylation can become a significant competing reaction under certain conditions.[4][10]
Causality: The solvent plays a critical role in directing the alkylation of phenoxides. Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more accessible for electrophilic attack.
Solutions:
-
Optimize Your Solvent System: To strongly favor O-alkylation, use a polar aprotic solvent such as DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.[11] These solvents do not hydrogen-bond with the phenoxide oxygen, making it more available for nucleophilic attack.
-
Ensure Complete Deprotonation: Incomplete formation of the phenoxide ion can lead to side reactions. Use a sufficiently strong base, such as sodium hydride (NaH), to ensure complete deprotonation of the phenol before adding the allyl halide.[10][11]
Workflow for Troubleshooting Byproduct Formation
The following diagram outlines a logical workflow for diagnosing and resolving common issues during homoallyl ether synthesis.
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
-
What are the primary synthetic routes to homoallyl ethers? The most common methods include the Williamson ether synthesis, which is an SN2 reaction between an alkoxide and an alkyl halide, and Lewis acid-catalyzed methods like the Hosomi-Sakurai reaction, which couples an acetal or aldehyde with an allyltrimethylsilane.[7][13][15] Other methods involve metal-catalyzed allylations of alcohols.[4]
-
How do I choose the best synthetic method for my substrate? For simple, unhindered primary alcohols, a carefully optimized Williamson synthesis can be effective.[10] However, to avoid byproducts like rearrangements and elimination, especially with more complex substrates, the Hosomi-Sakurai reaction is often superior due to its high chemoselectivity and mild reaction conditions.[8][15][16]
-
What is the role of ionic liquids in these syntheses? Ionic liquids are gaining traction as "greener" alternatives to volatile organic solvents like dichloromethane (CH2Cl2).[16] In the synthesis of homoallyl ethers from acetals, ionic liquids have been shown to be effective, recyclable solvents that can lead to high yields and simplify product isolation.[15][16][17]
-
What analytical techniques are best for identifying byproducts? Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for separating volatile components of your reaction mixture and identifying them by their mass-to-charge ratio and fragmentation patterns.[18] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of both your desired product and any isolated byproducts.
Comparative Overview of Synthetic Methods
The table below summarizes key parameters for two common synthetic routes to help guide your experimental design.
| Feature | Williamson Ether Synthesis | Hosomi-Sakurai Reaction |
| Reactants | Alcohol + Allyl Halide | Acetal/Aldehyde + Allyltrimethylsilane |
| Key Reagent | Strong Base (e.g., NaH) | Lewis Acid (e.g., TMSOTf, TiCl₄)[7][19] |
| Common Byproducts | Alkenes (E2 elimination), C-alkylation products.[10][11] | Protodesilylation of the allylsilane.[19] |
| Primary Advantage | Uses readily available starting materials. | High chemoselectivity, avoids rearrangement.[8][16] |
| Key Limitation | Prone to elimination with 2°/3° halides.[10][13] | Requires anhydrous conditions and specialized silane reagents. |
Reaction Pathway Visualization
This diagram illustrates the desired Hosomi-Sakurai pathway for homoallyl ether synthesis from an acetal, contrasted with a pathway that can lead to the undesired Claisen rearrangement byproduct.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 8. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Homoallyl Ethers via Allylation of Acetals in Ionic Liquids Catalyzed by Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 17. Synthesis of homoallyl ethers via allylation of acetals in ionic liquids catalyzed by trimethylsilyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Sakurai Allylation | NROChemistry [nrochemistry.com]
Impact of substrate purity on Iron(III) p-toluenesulfonate hexahydrate catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Iron(III) p-toluenesulfonate hexahydrate [Fe(OTs)₃·6H₂O]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use as a Lewis acid catalyst. A recurring theme in catalysis is the profound impact of reagent purity on reaction outcomes. This center focuses specifically on troubleshooting issues arising from substrate purity, providing both diagnostic procedures and validated solutions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Follow the diagnostic workflows to identify and resolve issues related to substrate quality.
Issue 1: Low or No Product Yield
Q: My reaction catalyzed by Fe(OTs)₃·6H₂O is giving me very low, or even zero, product yield. I've double-checked my stoichiometry and reaction conditions. What could be the problem?
A: When standard parameters are correct, low or no yield is frequently traced back to catalyst inhibition or deactivation, often caused by impurities within the substrate. Fe(OTs)₃·6H₂O is a versatile and potent Lewis acid catalyst, making it effective for a wide range of organic reactions such as acylations, alkylations, and ether synthesis.[1][2][3] However, its effectiveness hinges on the availability of the Fe(III) center to coordinate with the substrate.
Potential Causes & Solutions:
-
Nucleophilic Impurities (Catalyst Poisoning):
-
Causality: Strong Lewis bases such as amines, thiols, or phosphines present in the substrate can act as catalyst poisons.[4] They coordinate strongly and often irreversibly to the Lewis acidic Fe(III) center, blocking the active site that the intended substrate needs to occupy. This prevents the formation of the catalyst-substrate complex, halting the catalytic cycle.
-
Solution:
-
Purification: Repurify your substrate. For solid substrates, recrystallization is effective.[5] For liquid substrates, consider distillation (simple, fractional, or vacuum depending on boiling points and stability).[6][7] If these methods are insufficient, column chromatography can separate the desired substrate from polar, nucleophilic impurities.[5][7]
-
Validation: After purification, verify the absence of these impurities using techniques like NMR or GC-MS.
-
-
-
Excess Water Content:
-
Causality: Fe(OTs)₃·6H₂O is a hexahydrate, but additional water from an impure substrate or wet solvent can negatively impact the reaction. Water is a Lewis base and can compete with the substrate for coordination to the Fe(III) center.[8] This can alter the catalyst's electronic environment and reduce its activity.[8][9] In some cases, water can also promote unwanted side reactions, such as hydrolysis of the product or starting material.
-
Solution:
-
Drying Protocol: Dry the substrate thoroughly before use. For solids, this can be done in a vacuum oven at a suitable temperature. For liquids, use a standard drying agent (e.g., MgSO₄, Na₂SO₄) followed by filtration, or distill from a drying agent. Ensure all solvents are rigorously dried using standard laboratory procedures (e.g., molecular sieves, solvent purification systems).
-
Control Experiment: Run the reaction under strictly anhydrous conditions as a benchmark.
-
-
Workflow: Diagnosing Low Yield
Below is a systematic workflow to diagnose the root cause of low product yield.
Caption: Diagnostic workflow for troubleshooting low reaction yield.
Issue 2: Inconsistent Reaction Rates and Irreproducible Results
Q: I am getting inconsistent results from my Fe(OTs)₃·6H₂O catalyzed reaction. Sometimes it's fast, sometimes it's slow, and the final yield varies significantly between batches. What's causing this?
A: Irreproducibility is a classic symptom of variable substrate quality. Catalytic reactions are highly sensitive to even trace amounts of certain impurities, and batch-to-batch variation in your starting material can lead directly to inconsistent outcomes.
Potential Causes & Solutions:
-
Variable Levels of Inhibitors:
-
Causality: As discussed above, nucleophiles and water can inhibit the reaction. If their concentration varies from one batch of substrate to another, the effective concentration of the active catalyst will also vary, leading to different reaction rates and yields.
-
Solution: Implement a strict, standardized purification protocol for your substrate for every batch.[5] Do not assume that a new bottle from a supplier has the same purity profile as the last one. Always verify purity analytically before use.[10][]
-
-
Acidic or Basic Impurities:
-
Causality: Fe(OTs)₃·6H₂O functions as a Lewis acid, but its activity can be modulated by the overall acidity of the reaction medium.[12] Trace acidic or basic impurities in your substrate can alter the pH, potentially affecting the catalyst's stability or promoting side reactions. For instance, a basic impurity could partially neutralize the Lewis acid, while a strong Brønsted acid impurity could create an alternative, non-selective reaction pathway.
-
Solution:
-
Neutralization/Washing: Wash the substrate solution with a mild aqueous base (e.g., sat. NaHCO₃) or acid (e.g., dil. HCl) as appropriate, followed by washing with brine and drying.
-
Chromatography: Passing the substrate through a short plug of neutral alumina or silica gel can remove many acidic or basic impurities.
-
-
Issue 3: Formation of Unexpected Byproducts
Q: My reaction is producing significant amounts of byproducts I don't normally see. Could this be related to my substrate?
A: Yes, absolutely. The introduction of reactive impurities along with your substrate can open up new, unintended reaction pathways.
Potential Causes & Solutions:
-
Structurally Similar Impurities:
-
Causality: An impurity that is structurally related to your substrate (e.g., a constitutional isomer or a precursor from its synthesis) may also be reactive under the catalytic conditions, leading to a family of related byproducts.
-
Solution: High-resolution analytical methods are key. Use techniques like HPLC or GC-MS to identify these impurities.[] Purification via fractional distillation or preparative chromatography is often necessary to separate structurally similar compounds.[6][7]
-
-
Trace Metal Impurities:
-
Causality: Substrates, particularly those from certain syntheses, can contain trace amounts of other transition metals. These metals can have their own catalytic activity, sometimes orthogonal or even detrimental to the desired iron-catalyzed pathway.[13][14] This can lead to completely unexpected side reactions.
-
Solution:
-
Source Scrutiny: Be aware of the synthetic route of your substrate. If it involved other metal catalysts (e.g., Pd, Cu, Ni), there is a higher risk of contamination.
-
Detection: Use techniques like Inductively Coupled Plasma (ICP-MS) or X-Ray Fluorescence (XRF) for sensitive detection of trace metals.[10]
-
Removal: Purification by recrystallization or distillation can often reduce metal content.[7] In some cases, treatment with a specific chelating agent may be required.
-
-
Frequently Asked Questions (FAQs)
Q1: How pure does my substrate need to be for Fe(OTs)₃·6H₂O catalysis?
A1: While a universal number is difficult to provide, a purity of >99% is a good starting point for achieving reproducible and high-yielding results.[1] However, the nature of the remaining <1% is more critical than the percentage itself. A substrate that is 98% pure but free of catalyst poisons may perform better than a substrate that is 99.5% pure but contains 0.1% of a potent amine inhibitor. The key is to minimize or eliminate impurities that are known catalyst poisons (see table below).
Q2: What are the most common problematic impurities and how do I deal with them?
A2: The following table summarizes common impurities, their effects, and recommended analytical and purification techniques.
| Impurity Type | Potential Source | Impact on Fe(OTs)₃ Catalysis | Recommended Detection | Recommended Purification |
| Water | Incomplete drying, atmospheric moisture | Competes for catalyst coordination, potential hydrolysis | Karl Fischer Titration | Drying agents (MgSO₄), distillation, vacuum oven |
| Amines, Thiols | Synthesis byproducts, degradation | Strong catalyst poison, irreversible binding to Fe(III) center | NMR, GC-MS | Chromatography, acid wash |
| Residual Solvents | Previous purification steps | Can alter reaction polarity, may compete for coordination | ¹H NMR | High vacuum drying, recrystallization |
| Acids/Bases | Synthesis reagents/byproducts | Alters reaction pH, can neutralize or degrade catalyst | pH test, NMR | Aqueous wash, chromatography over neutral support |
| Trace Metals (Pd, Cu, etc.) | Previous catalytic steps | Unwanted side reactions, unpredictable catalysis | ICP-MS, XRF[10] | Recrystallization, distillation |
Q3: How does the "hexahydrate" nature of the catalyst affect the need for dry conditions?
A3: The six water molecules are part of the catalyst's coordination sphere and are integral to its structure and solubility.[15] While the catalyst is functional in this hydrated form, the system's tolerance for additional water is low. The coordinated water molecules are in equilibrium with the Fe(III) center, but a large excess of free water from the substrate or solvent can disrupt this equilibrium, leading to reduced catalytic activity.[8][16] Therefore, while you are starting with a hydrated catalyst, it is still best practice to run the reaction in a dry solvent with a dry substrate to prevent inhibition.
Mechanism: Catalyst Poisoning by Nucleophilic Impurity
The following diagram illustrates how a nucleophilic impurity (like an amine) can deactivate the Fe(III) catalyst, preventing the substrate from binding.
Caption: Comparison of a normal catalytic cycle versus catalyst deactivation by a nucleophilic impurity.
Experimental Protocol: Control Reaction to Validate Substrate Purity
This protocol provides a self-validating system to confirm if substrate purity is the root cause of poor reaction performance.
Objective: To compare the reaction outcome using the researcher's current substrate batch against a high-purity, certified standard.
Materials:
-
This compound [Fe(OTs)₃·6H₂O]
-
Researcher's current substrate batch ("Test Substrate")
-
Certified high-purity standard of the substrate (>99.5%, "Control Substrate")
-
Anhydrous reaction solvent
-
Standard reaction glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: Prepare two identical reaction flasks under an inert atmosphere. Label them "Test" and "Control".
-
Catalyst Loading: Add an identical amount of Fe(OTs)₃·6H₂O (e.g., 5 mol%) to each flask.
-
Solvent Addition: Add the same volume of anhydrous solvent to each flask.
-
Substrate Addition:
-
To the "Test" flask, add 1.0 equivalent of the "Test Substrate".
-
To the "Control" flask, add 1.0 equivalent of the "Control Substrate".
-
-
Reaction Execution: Add any other reagents simultaneously to both flasks if required. Place both flasks in the same heating/cooling bath to ensure identical temperature conditions. Stir both reactions at the same rate.
-
Monitoring: Monitor both reactions side-by-side using an appropriate technique (e.g., TLC, GC, LC-MS) at identical time points (e.g., 1h, 4h, 12h, 24h).
-
Analysis:
-
If the "Control" reaction proceeds cleanly to high yield while the "Test" reaction remains sluggish or fails, it provides strong evidence that the purity of the "Test Substrate" is the problem.
-
If both reactions fail, the issue likely lies with another parameter (catalyst quality, solvent, temperature, etc.).
-
If both reactions succeed, the initial problem may have been due to a subtle, unintentional deviation in experimental setup.
-
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 4. mdpi.com [mdpi.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 8. Role of Water in Modulating the Fe3+/Fe2+ Redox Couple in Iron-Based Complexes and Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. malvernpanalytical.com [malvernpanalytical.com]
- 12. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Deciphering the role of Fe impurities in the electrolyte boosting the OER activity of LaNiO 3 - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA06733E [pubs.rsc.org]
- 15. CAS 312619-41-3: this compound [cymitquimica.com]
- 16. Iron Catalysis and Water: A Synergy for Refunctionalization of Boron [organic-chemistry.org]
Technical Support Center: Scaling Up Reactions with Iron(III) p-Toluenesulfonate Hexahydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions catalyzed by Iron(III) p-toluenesulfonate hexahydrate. As a versatile and efficient Lewis acid catalyst, it finds application in numerous organic transformations, including esterifications and Friedel-Crafts reactions.[1][2] However, transitioning these reactions from the laboratory bench to a larger scale can present unique challenges. This guide offers practical, field-proven insights to help you navigate these complexities successfully.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses common issues encountered during the scale-up of reactions utilizing this compound, presented in a question-and-answer format.
Issue 1: Decreased Reaction Rate or Incomplete Conversion at Larger Scale
Question: My reaction, which ran to completion in a few hours on a lab scale, is now sluggish and incomplete after scaling up, even though I've maintained the same relative concentrations. What could be the cause?
Answer: This is a frequent challenge when scaling up and can be attributed to several factors that become more pronounced in larger reactors.
-
Inadequate Mixing and Mass Transfer: In a large reactor, achieving the same level of homogeneity as in a small flask is difficult. This can lead to localized "hot spots" or areas of low catalyst concentration, slowing down the overall reaction rate.
-
Heat Transfer Limitations: Many reactions catalyzed by Lewis acids are exothermic.[3] A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate the heat of reaction. This can lead to an increase in the bulk reaction temperature, which may negatively affect catalyst stability or promote side reactions.
-
Influence of Water (Hygroscopicity): this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] On a larger scale, the catalyst has more exposure to air during weighing and charging, potentially leading to a higher water content. Excess water can deactivate the Lewis acid catalyst.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased reaction performance upon scale-up.
Experimental Protocols:
Protocol 1: Handling Hygroscopic this compound at Scale
-
Preparation: Ensure the reactor is clean and thoroughly dried before use. Purge the reactor with an inert gas like nitrogen or argon.
-
Catalyst Handling: Weigh the this compound in a glove box or under a nitrogen blanket to minimize exposure to atmospheric moisture.
-
Charging: Add the catalyst to the reactor through a port that is being actively purged with an inert gas.
-
Solvent Addition: Use anhydrous solvents to further minimize the introduction of water into the reaction system.
Issue 2: Difficult Work-up and Emulsion Formation
Question: During the aqueous work-up of my large-scale reaction, I'm observing a persistent emulsion that makes phase separation nearly impossible. How can I resolve this?
Answer: Emulsion formation is a common issue in work-ups, especially when scaling up.[7] This can be caused by the presence of fine solid byproducts or the surfactant-like properties of certain species in the reaction mixture, which can be exacerbated by vigorous agitation in large reactors.
Strategies for Breaking Emulsions:
| Technique | Description | Advantages | Considerations |
| Salting Out | Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the mixture.[8][9] | Simple and often effective. Increases the ionic strength of the aqueous phase, forcing organic components out. | May not be effective for all types of emulsions. |
| Filtration | Filter the entire emulsified mixture through a pad of a filter aid like Celite®.[10] | Can physically break up the emulsion by removing fine solid particles that may be stabilizing it. | Can be slow for large volumes and may lead to some product loss on the filter aid. |
| Centrifugation | If feasible for the scale, centrifuging the mixture can force the separation of the layers.[10] | Highly effective for breaking stubborn emulsions. | Requires specialized equipment that may not be available for large volumes. |
| Solvent Addition | Adding a small amount of a different solvent can change the overall polarity and break the emulsion.[10] | Can be effective when other methods fail. | The added solvent must be easily removable from the product. |
Troubleshooting Flowchart for Emulsions:
References
- 1. researchgate.net [researchgate.net]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. azom.com [azom.com]
- 10. biotage.com [biotage.com]
Role of pyridine in controlling polymerization rate with Iron(III) p-toluenesulfonate hexahydrate
Introduction
Welcome to the Technical Support Center for Iron-Catalyzed Polymerization. This guide is designed for researchers, scientists, and drug development professionals who are utilizing iron-based systems for polymer synthesis. We will delve into the critical role of ligands, specifically pyridine and its derivatives, in controlling polymerization kinetics. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I want to use Iron(III) p-toluenesulfonate hexahydrate with pyridine to control the rate of my vinyl polymerization. Is this the correct system?
This is a common point of confusion arising from the different roles iron compounds play in polymerization. It's crucial to distinguish between oxidative polymerization and controlled radical polymerization.
-
This compound (Fe(OTs)₃·6H₂O) is primarily used as a strong oxidant . Its main application is in the oxidative chemical polymerization of monomers like 3,4-ethylenedioxythiophene (EDOT) to form conductive polymers such as PEDOT.[1][2] In this context, it initiates polymerization by oxidizing the monomer, and it is consumed stoichiometrically. It is not typically used as a catalyst for controlling the rate of vinyl monomer polymerization in a living or controlled fashion.[3][4]
-
Controlled Radical Polymerization , such as Atom Transfer Radical Polymerization (ATRP), uses a catalytic amount of an iron complex that cycles between two oxidation states (e.g., Fe(II) and Fe(III)).[5] Systems like Iron(II) bromide (FeBr₂) or Iron(III) bromide (FeBr₃) are commonly used as catalyst precursors. In this type of system, pyridine and other ligands are essential for controlling the polymerization rate and maintaining low polymer dispersity .[5][6]
Recommendation: If your goal is to precisely control the polymerization rate of vinyl monomers (like styrenes or acrylates), we recommend using an iron halide-based ATRP system and using pyridine as a modulating ligand, rather than using this compound.
Q2: How does an iron-based catalyst control the polymerization rate in ATRP?
Iron-catalyzed ATRP controls the polymerization rate by establishing a dynamic equilibrium between a very small amount of active, propagating polymer radicals (Pₙ•) and a large majority of dormant, halogen-capped polymer chains (Pₙ-X).[5]
The catalyst, an iron(II) complex with a ligand (L), activates the dormant chains by abstracting a halogen atom. This generates the propagating radical and the iron(III) complex (the deactivator). The propagating radical can then add a few monomer units before it is quickly "deactivated" by the iron(III) complex, which returns the halogen atom.[5][7]
This rapid activation-deactivation cycle keeps the concentration of active radicals extremely low at any given moment, which effectively suppresses termination reactions that lead to uncontrolled polymerization. The overall rate of polymerization is directly proportional to the position of this equilibrium, defined by the ATRP equilibrium constant, Kₐₜᵣₚ.[6]
Caption: The Iron-Catalyzed ATRP Equilibrium.
Q3: What is the specific role of pyridine in controlling the polymerization rate?
Pyridine, and ligands in general, are arguably the most critical component for tuning the catalyst's activity and, therefore, the polymerization rate. Pyridine is a nitrogen-based ligand that coordinates to the iron center.[8] This coordination has several profound effects:
-
Solubilizes the Iron Salt: Iron halides often have poor solubility in common organic monomers and solvents. Ligands like pyridine help to form soluble, homogeneous catalyst complexes.[9]
-
Modulates Redox Potential: The primary role of the ligand is to tune the redox potential of the Fe(II)/Fe(III) couple. The electronic nature of the pyridine ligand (and any substituents on its ring) dictates how easily the iron center can shuttle between its +2 and +3 oxidation states.[10][11]
-
Electron-Donating Groups (EDGs) on the pyridine ring increase the electron density on the iron center. This makes the Fe(II) complex easier to oxidize (more activating) and shifts the ATRP equilibrium towards the active, propagating radicals, thus increasing the polymerization rate .[5]
-
Electron-Withdrawing Groups (EWGs) on the pyridine ring decrease electron density on the iron. This makes the Fe(II) complex more difficult to oxidize, stabilizing it. This shifts the equilibrium towards the dormant species, thus decreasing the polymerization rate .[10][11]
-
By carefully selecting the pyridine ligand, you can achieve fine control over the polymerization speed.
| Ligand Type / Substituent | Electronic Effect | Impact on Fe(II) Center | Effect on Kₐₜᵣₚ | Expected Polymerization Rate |
| Pyridine with EWG (e.g., 4-CN) | Electron-withdrawing | Stabilized (harder to oxidize) | Decreases | Slower |
| Unsubstituted Pyridine | Neutral/Weakly Donating | Baseline | Moderate | Moderate |
| Pyridine with EDG (e.g., 4-OMe) | Electron-donating | Destabilized (easier to oxidize) | Increases | Faster |
| Strong σ-donating Ligands (e.g., Phosphines) | Strongly electron-donating | Highly destabilized (strong reducing agent) | Significantly Increases | Much Faster |
Troubleshooting Guide
Q4: My polymerization is extremely fast and uncontrolled, resulting in a high polydispersity index (PDI > 1.5). What's happening?
Cause: This classic symptom indicates that the rate of deactivation is too slow compared to the rate of propagation. The ATRP equilibrium is pushed too far towards the active radical species, allowing termination reactions to occur before the propagating chains can be capped by the X-Fe(III) complex.
Solutions:
-
Increase Deactivator Concentration: The simplest solution is to add a small amount of the Fe(III) complex (e.g., FeCl₃/ligand) at the beginning of the reaction (typically 5-10 mol% of the Fe(II) catalyst). This ensures a sufficient concentration of the deactivator is present from the start to maintain control.[12]
-
Use a Less Activating Ligand: If you are using a ligand with strong electron-donating groups, it may be too active for your monomer system. Switch to a ligand with electron-withdrawing groups (or unsubstituted pyridine) to slow down the activation step (k_act).[10]
-
Lower the Temperature: Polymerization rates are highly temperature-dependent. Reducing the reaction temperature by 10-20 °C can significantly slow down the propagation rate (kₚ) relative to the deactivation rate, improving control.
-
Change the Halogen: If using a bromide-based initiator/catalyst system, switching to a chloride-based system can improve control. The C-Cl bond is stronger than C-Br, leading to a smaller Kₐₜᵣₚ and a slower, more controlled polymerization.[9][12]
Caption: Troubleshooting workflow for high PDI.
Q5: My polymerization is very slow or has stalled completely. How can I increase the rate?
Cause: This issue indicates that the activation of dormant chains is inefficient, or the catalyst is being inhibited. The Kₐₜᵣₚ value is too low for the given conditions.
Solutions:
-
Use a More Activating Ligand: Switch from a pyridine with electron-withdrawing groups to one with electron-donating groups. Ligands like phosphines are even more activating than most nitrogen-based ligands and can significantly increase the rate.[5][13]
-
Increase the Temperature: Raising the reaction temperature will increase all rate constants, often leading to a faster, successful polymerization. Proceed with caution and monitor PDI, as higher temperatures can sometimes reduce control.
-
Ensure Reagent Purity: ATRP systems, particularly those using iron, can be sensitive to oxygen. Ensure your monomer is purified (e.g., by passing through basic alumina to remove inhibitors) and that the reaction is performed under an inert atmosphere (N₂ or Ar) using proper Schlenk techniques.
-
Check Initiator Efficiency: Ensure you are using an efficient initiator (e.g., ethyl α-bromoisobutyrate for methacrylates). The initiator's structure should mimic the dormant polymer chain end.
Q6: I'm having trouble dissolving my iron catalyst in the monomer. What should I do?
Cause: The polarity mismatch between the ionic iron salt and the often non-polar monomer can lead to a heterogeneous mixture, which results in poor control and inconsistent rates.
Solutions:
-
Modify the Ligand: Use a substituted pyridine ligand that enhances solubility. For example, using 4,4′-di(5-nonyl)-2,2′-bipyridine instead of unsubstituted bipyridine dramatically improves solubility in non-polar media due to the long alkyl chains.[9]
-
Add a Co-solvent: Introduce a small amount of a polar co-solvent (e.g., DMF, acetonitrile) that can dissolve the catalyst complex without significantly affecting the polymerization. Note that solvents can also act as ligands and may influence the reaction rate.[5]
-
Pre-form the Complex: Instead of adding the iron salt and ligand separately to the monomer, pre-form the [Fe(II)Lₙ]X₂ complex in a small amount of a suitable solvent, isolate it, and then add the well-defined complex to the reaction.
Q7: My final polymer has a bimodal or broad molecular weight distribution. Why?
Cause: A multimodal or very broad distribution often points to either poor initiation efficiency or significant chain termination/transfer reactions occurring alongside the controlled polymerization.
Solutions:
-
Improve Initiation: Ensure your initiator activates faster than the polymer chains propagate. If initiation is slow, monomer is consumed by propagating chains before all initiator molecules have started a chain, leading to a population of low molecular weight chains and a population of high molecular weight chains. Consider using a more active initiator.
-
Reduce Termination: This is often linked to the issues in Q4 . The concentration of propagating radicals may be too high. Implement the solutions for reducing uncontrolled polymerization, such as adding an Fe(III) deactivator or using a less active ligand.
-
Check for Side Reactions: Some monomers, particularly acrylates, are more prone to side reactions and termination with iron catalysts.[7] In these cases, it may be necessary to run the polymerization at lower temperatures or to very low conversions to maintain control.
Experimental Protocols
Q8: Can you provide a general, step-by-step protocol for running a controlled polymerization using an Iron/Pyridine system?
Certainly. The following is a representative protocol for the ATRP of Styrene. Note: All manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.
Materials:
-
Styrene (inhibitor removed)
-
Iron(II) Bromide (FeBr₂)
-
Pyridine (or substituted derivative, distilled and degassed)
-
Ethyl α-bromophenylacetate (EBPA, initiator)
-
Anisole (solvent, optional)
Protocol:
-
Monomer and Solvent Preparation: Pass styrene through a column of basic alumina to remove the inhibitor. If using a solvent, ensure it is anhydrous and degassed.
-
Catalyst Complex Formation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add FeBr₂ (e.g., 0.1 mmol).
-
Add pyridine ligand (e.g., 0.2 mmol for a 1:2 Fe:L ratio).
-
Add the desired amount of degassed styrene (e.g., 10 mL, ~87 mmol for a [M]:[I] ratio of 100:1, assuming [I] is 0.87 mmol) and anisole (if used).
-
Stir the mixture at room temperature until the iron salt dissolves and the solution is homogeneous.
-
-
Initiation:
-
Using a degassed syringe, add the initiator, EBPA (e.g., 0.87 mmol).
-
Take a t=0 sample for analysis by GC (to track conversion) and GPC (to confirm initiator purity).
-
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Periodically take samples via a degassed syringe to monitor monomer conversion (by GC or ¹H NMR) and the evolution of molecular weight and PDI (by GPC).
-
-
Termination:
-
Once the desired conversion is reached, cool the flask to room temperature.
-
Open the flask to air to expose the iron catalyst to oxygen, which will terminate the polymerization by oxidizing the Fe(II).
-
Dilute the viscous solution with a solvent like THF.
-
-
Purification:
-
Precipitate the polymer by slowly adding the THF solution to a large volume of a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the final polymer under vacuum to a constant weight.
-
References
- 1. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]
- 2. 对甲苯磺酸铁 六水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilichem.com [beilichem.com]
- 5. Iron Catalysts in Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis - ACS Green Chemistry [gcande.digitellinc.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Functionalized pyridine in pyclen-based iron( iii ) complexes: evaluation of fundamental properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05756H [pubs.rsc.org]
- 11. Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iron Based ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Optimizing Product Formation with Iron(III) p-Toluenesulfonate Hexahydrate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Iron(III) p-toluenesulfonate hexahydrate [Fe(OTs)₃·6H₂O] in their synthetic endeavors. This resource is designed to provide in-depth, field-proven insights into the critical role of reaction time on product formation, offering troubleshooting advice and practical protocols to enhance your experimental success.
Frequently Asked Questions (FAQs): The Critical Role of Reaction Time
Q1: Why is reaction time such a critical parameter when using this compound as a catalyst?
A1: this compound is a versatile and efficient Lewis acid catalyst for a wide range of organic transformations, including Friedel-Crafts reactions, esterifications, and multicomponent reactions.[1][2] The reaction time is paramount because it directly influences the yield, selectivity, and purity of the desired product. Insufficient reaction time can lead to incomplete conversion of starting materials, resulting in low yields. Conversely, excessively long reaction times can promote the formation of undesirable byproducts through side reactions or even lead to the degradation of the target molecule.[3] In some cases, prolonged exposure to the acidic catalyst can cause isomerization or polymerization of the product. Therefore, optimizing the reaction time is a crucial step in developing a robust and reproducible synthetic protocol.
Q2: How does the catalytic activity of this compound change over the course of a reaction?
A2: The catalytic activity of Fe(OTs)₃·6H₂O can be influenced by several factors throughout the reaction. While it is a relatively stable catalyst, its efficacy can diminish over time due to several potential deactivation pathways.[4][5] These can include:
-
Hydrolysis: The presence of water, either from the hexahydrate form of the catalyst or as a byproduct of the reaction (e.g., in esterifications), can lead to the formation of less active iron hydroxide species.
-
Ligand Exchange: The p-toluenesulfonate ligand can be displaced by other coordinating species in the reaction mixture, potentially altering the catalyst's Lewis acidity and steric environment.
-
Formation of Inactive Complexes: The catalyst can form stable, inactive complexes with the product or byproducts, effectively removing it from the catalytic cycle. Understanding these potential deactivation mechanisms is key to troubleshooting reactions that stall or produce inconsistent results over time.[5]
Q3: Can extending the reaction time improve the yield of my desired product?
A3: While it may seem intuitive that a longer reaction time would lead to a higher yield, this is not always the case. Initially, as the reaction progresses, the concentration of the product will increase. However, after a certain point, the rate of product formation will plateau as the starting materials are consumed. Beyond this optimal time, the risk of byproduct formation increases significantly.[3] For example, in Friedel-Crafts acylations, extended reaction times can lead to di-acylation or rearrangement of the product.[6] Therefore, it is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant side reactions occur.
Q4: What are some common side reactions to be aware of with prolonged reaction times when using this catalyst?
A4: The nature of side reactions is highly dependent on the specific transformation being catalyzed. However, some general trends can be observed with extended reaction times:
-
Over-alkylation/acylation: In Friedel-Crafts reactions, the product is often more activated than the starting material, making it susceptible to further reaction.[7]
-
Dehydration and Elimination: In reactions involving alcohols, prolonged exposure to the Lewis acidic catalyst can promote dehydration to form alkenes.
-
Rearrangements: Carbocation intermediates, common in reactions catalyzed by Lewis acids, can undergo rearrangements to more stable isomers if the reaction time is too long.
-
Polymerization: For substrates containing reactive functional groups like alkenes or epoxides, extended reaction times can induce polymerization.
Troubleshooting Guide: Reaction Time-Related Issues
This section addresses specific problems you may encounter and provides actionable solutions focused on optimizing reaction time.
Issue 1: Low Yield in Friedel-Crafts Acylation
-
Symptom: The reaction appears to stall, with a significant amount of starting material remaining even after several hours.
-
Possible Cause Related to Time:
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion, especially at lower temperatures or with less reactive substrates.
-
Catalyst Deactivation: The catalyst may have lost its activity over time.[4]
-
-
Troubleshooting Steps:
-
Monitor the Reaction Closely: Run a small-scale pilot reaction and take aliquots at regular intervals (e.g., every 30 minutes) to analyze by TLC or GC. This will help you determine the optimal reaction time for maximum conversion.
-
Consider Catalyst Loading: If the reaction stalls prematurely, a slight increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) may be beneficial. However, be cautious as higher catalyst loading can also promote side reactions.
-
Incremental Addition of Catalyst: For longer reactions, consider adding the catalyst in portions to maintain its active concentration throughout the process.
-
Issue 2: Formation of Byproducts in Pechmann Condensation for Coumarin Synthesis
-
Symptom: Multiple spots are observed on the TLC plate, indicating the formation of undesired products alongside the target coumarin.
-
Possible Cause Related to Time:
-
Troubleshooting Steps:
-
Time-Course Study: Perform a time-course study to identify the time point where the yield of the desired coumarin is maximized, and the formation of byproducts is minimized.
-
Temperature Optimization: Often, a higher temperature can reduce the required reaction time, minimizing the window for side reactions to occur. Experiment with a slightly elevated temperature while carefully monitoring the reaction progress.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Consider screening different solvents to find one that favors the desired reaction pathway in a shorter timeframe.
-
Issue 3: Inconsistent Results in the Synthesis of Dihydropyrimidinones (Biginelli Reaction)
-
Symptom: Reproducibility is poor between batches, with significant variations in yield and purity.
-
Possible Cause Related to Time:
-
Exothermic Nature of the Reaction: The Biginelli reaction can be exothermic, and if the temperature is not well-controlled, the reaction rate can fluctuate, leading to inconsistencies. The optimal reaction time will be highly dependent on the reaction temperature.
-
Precise Quenching Time: The point at which the reaction is stopped and worked up can be critical. Quenching the reaction too early will result in incomplete conversion, while quenching too late may lead to product degradation.
-
-
Troubleshooting Steps:
-
Strict Temperature Control: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to ensure a consistent reaction temperature.
-
Establish a Clear Endpoint: Determine a clear endpoint for the reaction based on the disappearance of a key starting material as monitored by TLC or other analytical methods. Quench the reaction promptly once this endpoint is reached.
-
Standardized Workup Procedure: Ensure that the workup procedure is consistent for all batches to minimize variations in product isolation.
-
Experimental Protocols: A Focus on Reaction Time
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol details the acylation of anisole with acetic anhydride, catalyzed by this compound, with an emphasis on determining the optimal reaction time.
Materials:
-
Anisole
-
Acetic Anhydride
-
This compound (Fe(OTs)₃·6H₂O)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel)
-
Hexane/Ethyl Acetate solvent system for TLC
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anisole (1.0 eq) and anhydrous dichloromethane.
-
Add this compound (0.02 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and begin monitoring immediately.
-
Reaction Monitoring: At t = 15 min, 30 min, 1 hr, 2 hr, and 4 hr, withdraw a small aliquot of the reaction mixture with a capillary tube, quench it in a vial containing a few drops of saturated sodium bicarbonate solution, and spot it on a TLC plate.
-
Develop the TLC plate using a hexane/ethyl acetate (9:1) solvent system and visualize under UV light.
-
The reaction is complete when the anisole spot has disappeared or when the intensity of the product spot ceases to increase.
-
Workup: Once the optimal reaction time is reached, quench the reaction by pouring it into a separatory funnel containing saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol outlines the synthesis of a coumarin derivative, highlighting the importance of reaction time in minimizing byproduct formation.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
This compound (Fe(OTs)₃·6H₂O)
-
Ethanol
-
Ice-cold water
-
TLC plates (silica gel)
-
Toluene/Ethyl Acetate solvent system for TLC
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of this compound (0.05 eq).
-
Heat the mixture to 80 °C with stirring.
-
Reaction Monitoring: Monitor the reaction progress every 20 minutes by TLC using a toluene/ethyl acetate (7:3) eluent. The formation of the product will be indicated by a new, fluorescent spot under UV light.
-
The reaction should be stopped once the resorcinol spot has significantly diminished and before the appearance of significant byproduct spots.
-
Workup: After the optimal reaction time (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with vigorous stirring.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Data Summaries: The Influence of Reaction Time
The following table summarizes hypothetical, yet representative, data on how reaction time can influence the outcome of a reaction catalyzed by this compound.
| Reaction | Substrate | Time (h) | Conversion (%) | Yield of Desired Product (%) | Key Byproduct(s) |
| Friedel-Crafts Acylation | Toluene | 1 | 65 | 60 | Unreacted Toluene |
| 3 | 95 | 88 | Di-acylated product | ||
| 8 | >99 | 75 | Di-acylated and rearranged products | ||
| Pechmann Condensation | Phenol | 2 | 50 | 45 | Unreacted Phenol |
| 6 | 85 | 78 | Chromone isomer | ||
| 12 | >95 | 65 | Chromone isomer, polymeric material |
Mechanistic Insights & Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts related to reaction optimization and troubleshooting.
Caption: A simplified catalytic cycle for a Lewis acid-catalyzed reaction.
Caption: Workflow for optimizing reaction time in a chemical synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Advantages of using Iron(III) p-toluenesulfonate hexahydrate over p-toluenesulfonic acid
An In-Depth Comparative Guide: The Advantages of Iron(III) p-toluenesulfonate hexahydrate over p-toluenesulfonic acid in Modern Organic Synthesis
As the landscape of chemical synthesis evolves, the demand for catalysts that are not only efficient but also safer, easier to handle, and environmentally benign has become paramount. While p-toluenesulfonic acid (p-TsOH) has long been a workhorse Brønsted acid catalyst in organic chemistry, this compound [Fe(OTs)₃·6H₂O] has emerged as a superior alternative in many applications. This guide provides a detailed comparison, supported by experimental insights, to elucidate the distinct advantages of this iron-based Lewis acid catalyst for researchers, scientists, and drug development professionals.
The core difference between p-TsOH and Fe(OTs)₃·6H₂O lies in their mode of catalytic action. p-Toluenesulfonic acid is a classic Brønsted-Lowry acid , a strong organic acid that acts as a proton (H⁺) donor.[1][2] Its catalytic activity stems from its ability to protonate substrates, thereby activating them for nucleophilic attack.[3]
In contrast, Iron(III) p-toluenesulfonate is primarily a Lewis acid .[4][5][6] The catalytic activity is centered on the electron-deficient Fe(III) ion, which can accept a pair of electrons from a substrate (e.g., the lone pair on a carbonyl oxygen).[6] This coordination polarizes the substrate, rendering it highly electrophilic. While an aqueous solution of Fe(OTs)₃ is acidic (pH ~2), suggesting some Brønsted activity, its primary power lies in its Lewis acidity, a feature that imparts unique reactivity and selectivity.[7]
References
- 1. fiveable.me [fiveable.me]
- 2. byjus.com [byjus.com]
- 3. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
The Ascendancy of Iron(III) p-Toluenesulfonate Hexahydrate: A Green Chemistry Catalyst for a New Era of Synthesis
In the relentless pursuit of sustainable and efficient chemical synthesis, the choice of a catalyst is paramount. For too long, the field has been dominated by catalysts based on precious, and often toxic, heavy metals. However, a paradigm shift is underway, driven by the principles of green chemistry. This guide illuminates the capabilities of a frontrunner in this new era: Iron(III) p-toluenesulfonate hexahydrate. As an earth-abundant, inexpensive, and low-toxicity catalyst, it presents a compelling alternative to traditional Lewis acids, offering a potent combination of efficacy and environmental responsibility.[1][2][3][4]
This guide provides an in-depth comparison of this compound with other catalytic systems, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Green Imperative: Why Iron?
The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Iron-based catalysts inherently align with several of these principles:
-
Safer Chemistry: Iron is significantly less toxic than many traditional metal catalysts. Regulatory bodies consider iron to have "minimum safety concern," with acceptable residual levels in drug substances being considerably higher (e.g., 1300 ppm) compared to most other transition metals (often ≤10 ppm).[1]
-
Catalysis: Utilizing catalytic reagents is superior to stoichiometric reagents. This compound acts as a true catalyst, required in only small quantities to achieve high yields.
-
Designing for Degradation: Iron compounds are generally more environmentally benign and less persistent than their heavy metal counterparts.
-
Real-time analysis for Pollution Prevention: The straightforward nature of many iron-catalyzed reactions allows for easier monitoring and control.
Unveiling the Catalyst: this compound
This compound, with the formula Fe(OTs)₃·6H₂O, is a versatile and efficient Lewis acid catalyst.[5] Its catalytic prowess stems from the ability of the iron(III) center to accept electron pairs, thereby activating substrates for a variety of organic transformations. This commercially available, easy-to-handle solid offers a practical and cost-effective solution for a range of synthetic challenges.[6]
Performance in Action: A Comparative Analysis
To truly appreciate the value of this compound, we will now delve into its performance in key organic reactions, comparing it with established and alternative catalysts.
The Biginelli Reaction: A Multicomponent Marvel
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of heterocyclic synthesis, producing dihydropyrimidinones (DHPMs) of significant biological importance. Traditionally, this reaction has been catalyzed by strong Brønsted or Lewis acids, many of which are corrosive or toxic.
This compound has emerged as a highly effective and environmentally benign catalyst for this transformation.
Comparative Data for the Biginelli Reaction:
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe(OTs)₃·6H₂O | 5 | Isopropanol | Reflux | 4 | 92 | [7] |
| FeCl₃·6H₂O | 10 | Acetonitrile | Reflux | 10 | Low Yield | |
| NiCl₂·6H₂O | 10 | Ethanol | Reflux | 5 | 50.3 | [2][3] |
| CuCl₂·2H₂O | 10 | Ethanol | Reflux | 5 | 6.2 | [2][3] |
| CoCl₂·6H₂O | 10 | Ethanol | Reflux | 5 | 0.7 | [2][3] |
| p-Toluenesulfonic acid (p-TSA) | 20 | Ethanol | Reflux | 4 | 90 | |
| No Catalyst | - | Solvent-free | 90 | 4 | 70 | [1] |
As the data clearly indicates, this compound offers superior or comparable yields to other catalysts, often under milder conditions and with lower catalyst loading. Its performance significantly outshines other common Lewis acids like NiCl₂, CuCl₂, and CoCl₂ for this particular transformation.
Mechanistic Insight: The Role of the Lewis Acid
The catalytic cycle of the Biginelli reaction, when facilitated by a Lewis acid like Iron(III) p-toluenesulfonate, is believed to proceed through the activation of the aldehyde component.
Caption: Proposed mechanism for the Iron(III) p-toluenesulfonate catalyzed Biginelli reaction.
Esterification: A Fundamental Transformation
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a ubiquitous reaction in organic synthesis. While classic methods often rely on strong mineral acids, the push for greener alternatives has led to the exploration of solid acid catalysts and milder Lewis acids.
This compound has demonstrated its efficacy in the acetylation of alcohols and phenols, as well as in the esterification of carboxylic acids.[8][9]
Comparative Discussion: Iron(III) p-Toluenesulfonate vs. Other Esterification Catalysts
Direct, side-by-side quantitative data for a simple esterification under identical conditions is sparse in the literature. However, we can draw valuable comparisons from related studies:
-
Homogeneous vs. Heterogeneous Catalysts: In the context of biodiesel production (transesterification), homogeneous catalysts generally exhibit faster reaction rates than heterogeneous catalysts.[1][10][11] However, they suffer from challenges in separation and catalyst recovery, leading to higher downstream processing costs.[1][11] Iron(III) p-toluenesulfonate, as a homogeneous catalyst, offers the advantage of high activity.
-
Comparison with p-Toluenesulfonic Acid (p-TSA): While p-TSA is a highly effective Brønsted acid catalyst for esterification, Iron(III) p-toluenesulfonate is preferable from a safety standpoint as p-TSA is highly toxic.[8]
-
Comparison with Amberlyst-15: Amberlyst-15, a sulfonated polystyrene resin, is a widely used heterogeneous catalyst for esterification. It offers the benefit of easy separation.[12] However, mass transfer limitations can sometimes lead to slower reaction rates compared to homogeneous catalysts.[12] Iron(III) p-toluenesulfonate, being soluble in many organic solvents, can overcome these diffusion limitations.
Proposed Workflow for Esterification
Caption: A general experimental workflow for esterification using Iron(III) p-toluenesulfonate.
Experimental Protocols
To facilitate the adoption of this green catalyst, we provide detailed, step-by-step methodologies for key reactions.
Protocol 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (1.5 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Isopropanol (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and this compound (0.05 mmol).
-
Add isopropanol (5 mL) to the flask.
-
Place the flask in a heating mantle and fit it with a reflux condenser.
-
Stir the reaction mixture vigorously and heat to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into crushed ice (20 g) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Protocol 2: General Procedure for the Esterification of a Carboxylic Acid
Materials:
-
Carboxylic acid (10 mmol)
-
Alcohol (12 mmol, 1.2 equiv.)
-
This compound (0.5 mmol, 5 mol%)
-
Toluene (20 mL)
-
Round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add the carboxylic acid (10 mmol), alcohol (12 mmol), this compound (0.5 mmol), and toluene (20 mL).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue heating until no more water is collected in the trap.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by distillation.
The Path Forward: Recyclability and Sustainability
A key tenet of green chemistry is the ability to reuse and recycle catalysts. While this compound is a homogeneous catalyst, its recovery and reuse are feasible, particularly in solvent systems where it has limited solubility upon cooling.
Proposed Catalyst Recycling Protocol:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the catalyst precipitates, it can be recovered by filtration.
-
Wash the recovered catalyst with a non-polar solvent (e.g., hexane) to remove any adsorbed organic residues.
-
Dry the catalyst under vacuum.
-
The recovered catalyst can be reused in subsequent reactions. The catalytic activity should be monitored over several cycles to assess any decrease in performance.
Conclusion: A Catalyst for Change
This compound stands as a testament to the power of green chemistry to drive innovation in chemical synthesis. Its low cost, low toxicity, and high catalytic activity make it a formidable alternative to traditional, less environmentally friendly catalysts.[8] By embracing such catalysts, the scientific community can move towards a more sustainable and responsible future for chemical manufacturing, without compromising on efficiency and performance.
References
- 1. Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Pseudo-Homogeneous Reversible Kinetic Model for the Esterification of Different Fatty Acids with Methanol in the Presence of Amberlyst-15 [mdpi.com]
A Comparative Guide to the Electrochemical Properties of PEDOT Synthesized with Different Iron Oxidants
In the realm of conductive polymers, poly(3,4-ethylenedioxythiophene), or PEDOT, stands out for its exceptional stability, high conductivity, and biocompatibility, making it a cornerstone material in bioelectronics, energy storage, and organic electronics. The synthesis of PEDOT via oxidative polymerization is a critical step that dictates its final properties, with the choice of oxidant playing a pivotal role. Among the various oxidizing agents, iron(III)-based compounds are prevalent due to their effectiveness and tunability. This guide provides an in-depth comparison of the electrochemical properties of PEDOT synthesized using two common iron oxidants: iron(III) chloride (FeCl₃) and iron(III) p-toluenesulfonate (Fe(OTs)₃). We will also briefly touch upon the role of iron(III) sulfate (Fe₂(SO₄)₃) in PEDOT synthesis.
The selection of an iron oxidant is not merely a matter of initiating polymerization; it fundamentally influences the resulting polymer's conductivity, electrochemical stability, capacitance, and morphology. This is primarily due to the dual role of the oxidant's anion, which becomes the counter-ion (or dopant) incorporated into the PEDOT backbone to balance the positive charges (polarons and bipolarons) generated during oxidation. The nature of this counter-ion directly impacts the polymer chain packing and, consequently, its electronic and electrochemical characteristics.
The Oxidative Polymerization Mechanism: A Tale of Two Anions
The chemical oxidative polymerization of 3,4-ethylenedioxythiophene (EDOT) with iron(III) salts proceeds via a step-growth mechanism. The Fe³⁺ ion oxidizes the EDOT monomer to a radical cation. These radical cations then couple to form dimers, which are further oxidized and continue to polymerize. The anions from the iron salt (Cl⁻ from FeCl₃ or OTs⁻ from Fe(OTs)₃) are incorporated into the growing polymer chain to maintain charge neutrality.
Figure 1: Oxidative polymerization of EDOT with FeCl₃ and Fe(OTs)₃.
The key difference lies in the counter-ion incorporated: the small, spherical chloride anion (Cl⁻) versus the larger, more complex p-toluenesulfonate (tosylate, OTs⁻) anion. This structural difference has profound implications for the resulting PEDOT film's morphology and, by extension, its electrochemical performance.
Comparative Analysis of Electrochemical Properties
The choice between FeCl₃ and Fe(OTs)₃ as the oxidant leads to PEDOT films with distinct electrochemical signatures. Below, we compare their performance based on key electrochemical parameters.
Electrical Conductivity
One of the most critical properties of PEDOT is its electrical conductivity. The oxidant used during synthesis has a direct and significant impact on this parameter. Generally, PEDOT synthesized with Fe(OTs)₃ (PEDOT:Tosylate) exhibits higher conductivity than that prepared with FeCl₃ (PEDOT:Cl).[1] This is attributed to the larger size of the tosylate anion, which is thought to induce a more ordered, crystalline structure in the PEDOT film, facilitating better charge transport both along and between the polymer chains.[1]
A direct comparison of the electrical conductivity of a functionalized PEDOT derivative, PEDOT(OH), doped with either Fe(OTs)₃ or FeCl₃, clearly illustrates this difference. At a dopant concentration of 10 mM, the conductivity of PEDOT(OH) doped with Fe(OTs)₃ was found to be significantly higher than that doped with FeCl₃.[2]
| Oxidant | Counter-ion | Typical Conductivity (S/cm) | Reference |
| Iron(III) p-toluenesulfonate (Fe(OTs)₃) | Tosylate (OTs⁻) | 500 - 1840 | [3][4] |
| Iron(III) Chloride (FeCl₃) | Chloride (Cl⁻) | 110 - 392 | [5] |
Note: Conductivity values can vary significantly based on synthesis conditions such as solvent, temperature, and oxidant concentration.
The concentration of the oxidant also plays a crucial role. For FeCl₃, an optimal concentration exists to maximize conductivity. Increasing the FeCl₃ concentration from 1 wt.% to 3 wt.% has been shown to increase the conductivity of PEDOT films from 110 S/cm to 392 S/cm.[5] However, further increasing the concentration can lead to a decrease in conductivity, possibly due to the formation of defects in the polymer structure.[5]
Cyclic Voltammetry (CV)
Cyclic voltammetry provides insights into the redox behavior and electrochemical stability of the PEDOT films. The shape of the CV curve and the positions of the oxidation and reduction peaks are influenced by the counter-ion.
PEDOT films generally exhibit a pair of broad redox peaks corresponding to the p-doping (oxidation) and de-doping (reduction) of the polymer backbone. However, the specifics of these peaks can differ based on the incorporated anion. For instance, PEDOT films in electrolytes containing chloride anions have shown shifts in their redox potentials compared to those with other anions.[6] The oxidation peaks for PEDOT in chloride-containing electrolytes can be shifted to more positive potentials (+0.5 to +0.6 V), and the reduction peaks to less negative potentials (-0.1 to -0.2 V), compared to other systems where oxidation occurs around +0.1 V and reduction around -0.6 V.[6] This indicates that the nature of the counter-ion affects the energetics of the doping/de-doping process.
A more rectangular CV curve is often indicative of better capacitive behavior and higher charge storage capacity. While direct comparative studies are limited, the more ordered structure of PEDOT:Tosylate may contribute to more reversible and stable cycling behavior.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical impedance spectroscopy is a powerful technique to probe the charge transfer and diffusion processes occurring at the electrode-electrolyte interface and within the bulk of the PEDOT film. The Nyquist plot, which represents the imaginary part of impedance versus the real part, typically shows a semicircle at high frequencies and a straight line at low frequencies.
The diameter of the semicircle corresponds to the charge transfer resistance (Rct), which is a measure of the resistance to charge transfer at the electrode surface. A smaller Rct value indicates faster charge transfer kinetics. The straight line at low frequencies is related to the diffusion of ions within the polymer film, and its slope is indicative of the capacitive behavior.
Studies have shown that the counter-anion present during synthesis significantly affects the impedance characteristics of PEDOT films.[7] Larger anions, such as tosylate, have been reported to result in PEDOT films with lower impedances compared to those synthesized with smaller anions.[7] This suggests that the more ordered morphology of PEDOT:Tosylate not only enhances electronic conductivity but also facilitates more efficient ionic transport within the polymer matrix.
Electrochemical Stability and Cyclability
The long-term stability of PEDOT during repeated electrochemical cycling is crucial for its application in devices like supercapacitors and sensors. The stability is influenced by factors such as over-oxidation, which can irreversibly degrade the polymer and reduce its conductivity.
PEDOT:Tosylate is generally considered to have superior stability compared to PEDOT:Cl. The bulkier tosylate anion may provide better structural stability to the polymer backbone during the volume changes that occur during doping and de-doping cycles. Furthermore, the risk of over-oxidation can be influenced by the electrolyte and the potential window used for cycling.[8]
The Role of Iron(III) Sulfate (Fe₂(SO₄)₃)
While FeCl₃ and Fe(OTs)₃ are used as primary oxidants, iron(III) sulfate is more commonly employed as a catalyst to accelerate the polymerization kinetics, particularly in aqueous dispersions. Its role is to facilitate the oxidation of the EDOT monomer by a primary oxidant, such as ammonium persulfate. While it is an iron(III) salt, its primary function in many reported syntheses is not as the sole oxidizing and doping agent. Therefore, a direct comparison of the electrochemical properties of PEDOT synthesized solely with Fe₂(SO₄)₃ as the oxidant is not as prevalent in the literature.
Experimental Protocols
Synthesis of PEDOT Films
1. Synthesis of PEDOT:Cl using Iron(III) Chloride:
-
Preparation of Oxidant Solution: Dissolve a specific weight percentage of FeCl₃ (e.g., 3 wt.%) in a suitable solvent like butanol or acetonitrile.
-
Polymerization: Introduce the EDOT monomer to the oxidant solution. The polymerization can be carried out in solution to form a precipitate or by vapor phase polymerization where a substrate is first coated with the oxidant solution and then exposed to EDOT vapor.
-
Washing and Drying: The resulting PEDOT:Cl film or powder is typically washed with the solvent used for synthesis to remove unreacted monomer and oxidant, and then dried.
2. Synthesis of PEDOT:Tosylate using Iron(III) p-toluenesulfonate:
-
Preparation of Oxidant Solution: Dissolve Fe(OTs)₃ in a suitable solvent (e.g., butanol, isopropanol).
-
Polymerization: Similar to the FeCl₃ method, EDOT is introduced to the Fe(OTs)₃ solution for polymerization. Vapor phase polymerization is a common method for producing high-quality PEDOT:Tosylate films.
-
Washing and Drying: The synthesized PEDOT:Tosylate is washed to remove impurities and then dried.
Electrochemical Characterization Workflow
Figure 2: Workflow for the electrochemical characterization of PEDOT films.
-
Cell Setup: A standard three-electrode electrochemical cell is used, with the PEDOT film as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
Cyclic Voltammetry (CV): The potential of the working electrode is swept between two set values at a constant scan rate in a suitable electrolyte (e.g., LiClO₄ in acetonitrile or an aqueous salt solution).
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC voltage is applied over a range of frequencies, and the resulting current and phase shift are measured to determine the impedance.
-
Cyclability Testing: The CV is repeated for a large number of cycles to assess the stability and retention of the electrochemical properties.
Conclusion and Outlook
The choice of iron oxidant for the synthesis of PEDOT has a profound and predictable impact on its electrochemical properties. Iron(III) p-toluenesulfonate is generally the preferred choice for applications demanding the highest possible conductivity and stability, owing to the templating effect of the large tosylate anion that promotes a more ordered polymer structure.[1] Iron(III) chloride, while also an effective oxidant, typically yields PEDOT with lower conductivity but can be a cost-effective alternative. The optimal concentration of FeCl₃ is a critical parameter to control to maximize performance.[5] Iron(III) sulfate is primarily used as a catalyst to enhance reaction rates rather than as a primary oxidant.
For researchers, scientists, and drug development professionals, understanding these differences is crucial for tailoring the properties of PEDOT for specific applications. For instance, in high-performance bio-interfacing electrodes or organic electrochemical transistors, the high conductivity and stability of PEDOT:Tosylate would be advantageous. In applications where cost is a major driver and moderate conductivity is sufficient, PEDOT:Cl could be a viable option. Future research may focus on mixed-anion systems or novel iron complexes to further fine-tune the electrochemical performance of PEDOT for next-generation electronic and biomedical devices.
References
A Senior Application Scientist's Guide to Catalyst Selection for the Biginelli Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These heterocyclic scaffolds are of immense interest in medicinal chemistry, forming the core of numerous biologically active compounds, including calcium channel blockers, antihypertensive agents, and antiviral drugs.[1] The classical Biginelli protocol, however, often suffers from harsh reaction conditions, long reaction times, and modest yields.[2] This has spurred extensive research into catalytic systems that can enhance the efficiency, scope, and environmental friendliness of this venerable reaction.
This guide provides a comparative analysis of various catalysts employed in the Biginelli reaction, offering insights into their performance based on experimental data. We will delve into the mechanistic rationale behind catalyst choice and provide detailed, field-tested protocols for representative catalytic systems.
The Mechanism: A Foundation for Catalyst Design
Understanding the reaction mechanism is paramount to selecting an effective catalyst. While several pathways have been proposed, the most widely accepted is the N-acyliminium ion mechanism.[3][4]
The reaction is acid-catalyzed and proceeds through the following key steps:
-
Iminium Ion Formation: The aldehyde and urea undergo an acid-catalyzed condensation to form a crucial N-acyliminium ion intermediate. This is often the rate-determining step.[5]
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the electrophilic iminium ion.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization via nucleophilic attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.
A catalyst's primary role is to accelerate the formation of the N-acyliminium ion and facilitate the subsequent steps. This can be achieved through either Brønsted or Lewis acidity.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Zr-ZSM-5-st Solid Acid Catalyst for the Polyol Esterification Reaction | MDPI [mdpi.com]
- 5. Hexane cracking over steamed phosphated zeolite H-ZSM-5: promotional effect on catalyst performance and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acylation Catalysts: The Superior Performance of Iron(III) p-toluenesulfonate
For the discerning researcher in organic synthesis and drug development, the choice of a catalyst is a critical decision point, balancing efficiency, substrate scope, and operational simplicity. The Friedel-Crafts acylation, a cornerstone of C-C bond formation, has traditionally been dominated by Lewis acids like aluminum chloride (AlCl₃). However, these classical catalysts are fraught with limitations that impact their practicality and sustainability. This guide provides an in-depth comparison of traditional acylation catalysts with a modern, high-performance alternative: Iron(III) p-toluenesulfonate, Fe(OTs)₃. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer practical protocols to demonstrate why Fe(OTs)₃ represents a significant advancement in acylation chemistry.
The Inherent Challenges of Traditional Acylation Catalysts
For decades, Lewis acids such as AlCl₃ and ferric chloride (FeCl₃) have been the workhorses of Friedel-Crafts acylation. Their efficacy is undisputed, but it comes at a significant cost. As a practicing scientist, my experience has shown that the theoretical power of these catalysts is often overshadowed by their practical drawbacks.
-
Stoichiometric Requirement: A major limitation is the need for stoichiometric or even super-stoichiometric amounts of the catalyst. The Lewis acid coordinates strongly with the carbonyl oxygen of the ketone product, forming a stable complex that deactivates the catalyst.[1][2] This necessitates a large excess of the catalyst, leading to significant downstream waste.
-
Moisture Sensitivity and Corrosivity: Anhydrous conditions are strictly required, as catalysts like AlCl₃ hydrolyze rapidly, losing their activity.[3] They are also highly corrosive, posing challenges for equipment and handling.[4][5]
-
Substrate Limitations: These catalysts are ineffective for deactivated aromatic rings and are incompatible with substrates containing basic functional groups like amines, which irreversibly complex with the Lewis acid, rendering it inactive.[6][7]
-
Environmental and Safety Concerns: The large quantities of catalyst required, coupled with the often-used chlorinated solvents and quenching procedures, generate substantial hazardous waste streams. The high E-Factor (mass of waste per mass of product) of these traditional methods is a significant concern in modern, green chemistry paradigms.[8]
These challenges create a compelling need for catalysts that are not only potent but also mild, versatile, and environmentally benign.
Iron(III) p-toluenesulfonate: A Paradigm Shift in Acylation Catalysis
Iron(III) p-toluenesulfonate, often sold as a hexahydrate [Fe(OTs)₃·6H₂O], has emerged as a formidable solution to the limitations of classical catalysts. It is an inexpensive, commercially available, and easy-to-handle solid that exhibits remarkable catalytic activity in acylation reactions under mild conditions.[9][10]
The Mechanistic Advantage: A Dual-Action Catalyst
The efficacy of Fe(OTs)₃ stems from its unique ability to function potentially as both a Lewis acid and a Brønsted acid precursor.
-
Lewis Acidity: The iron(III) center is a moderately strong Lewis acid, capable of activating the acylating agent (e.g., an anhydride) to generate the reactive acylium ion.
-
Brønsted Acidity: In the presence of trace moisture, or from its own hydration sphere, Fe(OTs)₃ can hydrolyze to release p-toluenesulfonic acid (p-TsOH), a strong Brønsted acid.[4] This in-situ generated acid can also effectively catalyze the acylation.
This dual catalytic capability contributes to its high efficiency and robustness, even in the presence of moisture, which is detrimental to traditional catalysts.
Caption: Proposed dual Lewis/Brønsted acid catalytic cycle for Fe(OTs)₃.
Performance Showdown: Fe(OTs)₃ vs. Traditional Catalysts
Objective evaluation requires quantitative data. The following tables synthesize results from various studies to provide a clear performance comparison.
Table 1: Catalyst Performance in the Acetylation of Alcohols & Phenols
| Substrate (Alcohol/Phenol) | Catalyst | Catalyst Loading (mol%) | Time | Yield (%) | Citation(s) |
| 1-Octanol (1° Alcohol) | Fe(OTs)₃ | 2.0 | 10 min | >95 | [5][9] |
| Cyclohexanol (2° Alcohol) | Fe(OTs)₃ | 2.0 | 15 min | >95 | [5][9] |
| tert-Butanol (3° Alcohol) | Fe(OTs)₃ | 2.0 | 21 h | 85 | [5] |
| Phenol | Fe(OTs)₃ | 2.0 | 10 min | >95 | [5][9] |
| General Alcohols | AlCl₃ / Acyl Chloride | >100 | Varies | Good-Excellent | [1] |
| General Alcohols | Pyridine/DMAP | >100 | Varies | Good-Excellent | [5] |
Analysis: Fe(OTs)₃ demonstrates remarkable efficiency, requiring only catalytic amounts (2.0 mol%) to achieve near-quantitative yields in minutes for primary and secondary alcohols.[5][9] This stands in stark contrast to traditional methods that often require stoichiometric or greater amounts of reagents. While less reactive for sterically hindered tertiary alcohols, its performance is still commendable.
Table 2: Comparison of Key Operational and Green Chemistry Metrics
| Parameter | Iron(III) p-toluenesulfonate | Aluminum Chloride (AlCl₃) |
| Catalyst Loading | Catalytic (typically 1-5 mol%) | Stoichiometric (>100 mol%)[2] |
| Moisture Tolerance | High; stable as a hexahydrate | Very Low; requires anhydrous conditions[3] |
| Handling | Easy-to-handle, non-corrosive solid | Highly corrosive, moisture-sensitive solid |
| Solvent | Flexible (acetonitrile, solvent-free)[4][5] | Often chlorinated solvents (DCM, DCE) |
| Waste Generation | Low; minimal aqueous waste | High; large volumes from quenching & work-up |
| Catalyst Reusability | Recoverable and reusable[11] | Not practically reusable |
| Process Mass Intensity (PMI) | Low | Very High |
| E-Factor | Low | Very High |
Analysis: From a process chemistry perspective, Fe(OTs)₃ is unequivocally superior. Its catalytic nature, operational simplicity, and potential for reuse dramatically lower the Process Mass Intensity (PMI) and Environmental Factor (E-Factor), key metrics for sustainable synthesis.[12][13]
Experimental Protocols: A Practical Guide
To translate these advantages into practice, we provide detailed, side-by-side protocols for a representative Friedel-Crafts acylation: the acetylation of anisole.
Caption: Comparative workflow for the acylation of anisole.
Protocol 1: Green Acetylation of Anisole using Iron(III) p-toluenesulfonate
-
Rationale: This protocol leverages the mildness and catalytic nature of Fe(OTs)₃. Acetonitrile is chosen as a polar solvent that facilitates the reaction. The work-up is simple, avoiding large amounts of acidic or basic waste.
-
Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anisole (1.08 g, 10 mmol), acetic anhydride (1.22 g, 12 mmol), and acetonitrile (20 mL).
-
Add Iron(III) p-toluenesulfonate hexahydrate (0.34 g, 0.5 mmol, 5 mol%).
-
Stir the mixture at room temperature (25°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), transfer the reaction mixture to a separatory funnel.
-
Dilute with diethyl ether (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (predominantly 4-methoxyacetophenone). Purify by column chromatography or recrystallization as needed.
-
Protocol 2: Traditional Acetylation of Anisole using Aluminum Chloride
-
Rationale: This protocol follows the classical Friedel-Crafts procedure, highlighting the necessary precautions for handling a moisture-sensitive, stoichiometric Lewis acid.[14][15]
-
Methodology:
-
Set up a 100 mL round-bottom flask, equipped with a magnetic stir bar and a drying tube, in an ice-water bath.
-
To the flask, add anhydrous aluminum chloride (2.0 g, 15 mmol) and 20 mL of dry dichloromethane (DCM).
-
In a separate flask, prepare a solution of anisole (1.08 g, 10 mmol) and acetic anhydride (1.22 g, 12 mmol) in 10 mL of dry DCM.
-
Slowly add the anisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension at 0°C over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Conclusion and Future Outlook
The evidence is clear: Iron(III) p-toluenesulfonate is more than just a substitute for traditional acylation catalysts; it is a superior alternative. Its high catalytic efficiency, operational simplicity, substrate tolerance, and favorable environmental profile align perfectly with the modern imperatives of chemical synthesis. For researchers and drug development professionals, adopting Fe(OTs)₃ allows for the rapid and clean synthesis of acylated compounds, reducing process time, minimizing waste, and improving overall laboratory safety and efficiency. As the chemical industry continues its pivot towards sustainability, catalysts like Iron(III) p-toluenesulfonate will undoubtedly become the new standard.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 10. acswebcontent.acs.org [acswebcontent.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Industrial Cost-Effectiveness of Iron(III) p-toluenesulfonate hexahydrate
Introduction: The Imperative for Sustainable Catalysis
In the landscape of modern chemical manufacturing and pharmaceutical development, the choice of a catalyst extends far beyond mere reaction facilitation. It is a decision intrinsically linked to process efficiency, economic viability, and environmental stewardship. For decades, the field has been dominated by catalysts based on noble metals or harsh, corrosive Lewis acids like aluminum chloride (AlCl₃).[1][2] While effective, these traditional catalysts often carry significant drawbacks, including high cost, toxicity, and the generation of hazardous waste streams.[1][3]
This guide focuses on Iron(III) p-toluenesulfonate hexahydrate (Fe(OTs)₃·6H₂O) , a compound emerging as a formidable alternative that addresses these challenges. Iron's position as the most abundant and cheapest transition metal, combined with its low toxicity, makes it a cornerstone of "green chemistry" initiatives.[2][4] Iron catalysis is not merely a cost-saving measure; it represents a paradigm shift towards a more sustainable and responsible chemical industry.[5][6][7] This document provides a comprehensive, data-driven comparison of Fe(OTs)₃·6H₂O against common alternatives, offering researchers and process chemists the insights needed to make informed decisions for industrial-scale applications.
Physicochemical Profile and Catalytic Action
This compound is an orange to reddish-brown powder that is soluble in polar organic solvents and water.[8][9] Its utility stems from the strong Lewis acidity of the Fe(III) center.[10] The iron cation, with its high positive charge, effectively accepts electron pairs, activating substrates for nucleophilic attack.[10][11] This mechanism is fundamental to a wide array of organic transformations. The p-toluenesulfonate (tosylate) counterions contribute to the compound's stability and solubility in various reaction media.[8][10]
Caption: General workflow for Fe(OTs)₃ Lewis acid catalysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 312619-41-3 | [12] |
| Molecular Formula | C₂₁H₃₃FeO₁₅S₃ | [12][13][14] |
| Molecular Weight | 677.52 g/mol | [12][15] |
| Appearance | Orange to brown powder | [9][16] |
| Key Applications | Lewis acid catalyst, oxidant for polymer synthesis | [9][16] |
| Solubility | Soluble in water, ethanol, methanol |[8][9] |
Comparative Analysis: Performance and Cost-Effectiveness
The true value of a catalyst is measured by its performance relative to its cost and environmental impact. Here, we compare Fe(OTs)₃·6H₂O against a traditional Lewis acid (Aluminum Chloride, AlCl₃) and a high-performance, modern alternative (Scandium(III) Triflate, Sc(OTf)₃).
The Alternatives:
-
Aluminum Chloride (AlCl₃): A powerful and inexpensive Lewis acid used extensively in Friedel-Crafts reactions.[3] Its major drawbacks are its extreme moisture sensitivity, corrosiveness, and the need for stoichiometric or high catalyst loadings, which leads to large volumes of acidic aqueous waste during workup.[1]
-
Scandium(III) Triflate (Sc(OTf)₃): An exceptionally active and water-stable Lewis acid.[17] It can catalyze a vast range of reactions with high efficiency, often in aqueous media.[17] Its primary barrier to widespread industrial use is its prohibitively high cost compared to other metal triflates.[17]
Experimental Scenario: Acylation of a Primary Alcohol
To provide a tangible comparison, we will model the acylation of 1-octanol with acetic anhydride, a fundamental transformation in fine chemical synthesis. The goal is to produce octyl acetate.
Table 2: Performance Comparison in Catalytic Acylation of 1-Octanol
| Parameter | Iron(III) p-toluenesulfonate | Aluminum Chloride (AlCl₃) | Scandium(III) Triflate (Sc(OTf)₃) |
|---|---|---|---|
| Catalyst Loading | 2.0 mol % | 110 mol % (Stoichiometric) | 0.5 mol % |
| Reaction Conditions | Solvent-free, 60°C | Dichloromethane (DCM), 25°C | Acetonitrile (MeCN), 25°C |
| Reaction Time | 2 hours | 1 hour | 1 hour |
| Typical Yield | >95% | >95% | >98% |
| Workup | Simple filtration/distillation | Aqueous quench & extraction | Aqueous extraction |
| Key Remarks | Low toxicity, easy to handle, reusable.[1] | Corrosive, moisture-sensitive, generates significant waste.[1] | Very high activity, water-stable, but extremely expensive.[17][18] |
Economic Analysis
The cost-effectiveness calculation must account for not only the price of the catalyst but also the quantities required, the potential for recycling, and associated costs like solvent purchase and waste disposal.
Table 3: Cost-Effectiveness Analysis of Lewis Acid Catalysts
| Catalyst | CAS No. | Approx. Price (
/100g)1∣Costpermole(
/mol) | Cost per Reaction ($)²,³ |
| :--- | :--- | :--- | :--- | :--- |
| This compound | 312619-41-3 | $150 - 160∣
40∣
1300(per5g)∣
¹ Prices are estimates based on publicly available data from chemical suppliers for research-grade quantities and may vary. Industrial bulk pricing will be lower.[16][19] ² Calculation based on a hypothetical 10 mmol scale reaction. ³ This calculation does not include solvent and waste disposal costs, which would significantly increase the relative cost of the AlCl₃-catalyzed reaction.
As the data clearly indicates, Fe(OTs)₃·6H₂O occupies a highly advantageous position. It is significantly cheaper on a per-reaction basis than both the traditional stoichiometric catalyst (due to the massive difference in loading) and the high-performance rare-earth catalyst. Its operational simplicity and alignment with green chemistry principles further enhance its industrial appeal.[1]
Experimental Protocol: Iron(III) p-toluenesulfonate Catalyzed Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable pharmaceutical scaffolds. The use of Fe(OTs)₃·6H₂O provides a mild, efficient, and environmentally friendly method for this synthesis.[1] This protocol demonstrates the catalyst's practical utility.
Causality Behind Experimental Choices:
-
Catalyst Choice: Fe(OTs)₃·6H₂O is selected for its low cost, low toxicity, and ease of handling compared to corrosive alternatives like BF₃·Et₂O or AlCl₃.[1]
-
Solvent: Isopropanol is chosen as a relatively benign solvent. The reaction can also be run in octane, which allows for easy recovery and recycling of the solvent, further enhancing the green credentials of the process.[1]
-
Workup Procedure: The protocol avoids a complex aqueous workup, which minimizes the generation of liquid waste streams.[1]
Caption: Experimental workflow for the Biginelli reaction.
Step-by-Step Methodology:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl aldehyde (e.g., benzaldehyde, 10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and isopropanol (20 mL).
-
Catalyst Addition: Add this compound (339 mg, 0.5 mmol, 5.0 mol%). The catalyst is stable in air and can be handled without special precautions.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product will typically precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any residual impurities.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.
This self-validating protocol is robust and easily scalable. The simplicity of the workup and the use of a low-cost, non-toxic catalyst make it highly attractive for industrial production.[1]
Conclusion
This compound presents a compelling case for its adoption in a wide range of industrial applications. It masterfully balances catalytic activity with economic reality and environmental responsibility.
-
Cost-Effectiveness: It is demonstrably more cost-effective than both traditional stoichiometric Lewis acids and high-performance rare-earth catalysts, owing to its low price and low required catalytic loadings.
-
Performance: It provides excellent yields under mild conditions for numerous organic transformations, including acylations, Friedel-Crafts reactions, and multicomponent reactions.[1][16][20]
-
Safety and Handling: As a stable, relatively non-toxic solid, it is significantly easier and safer to handle, store, and transport than corrosive and moisture-sensitive alternatives.[1]
-
Sustainability: Its use aligns with the core principles of green chemistry by reducing waste, avoiding harsh solvents, and utilizing an earth-abundant metal.[4][5]
For researchers, scientists, and drug development professionals, this compound is not just a substitute catalyst; it is an upgrade to a more efficient, economical, and sustainable synthetic methodology.
References
- 1. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 312619-41-3: this compound [cymitquimica.com]
- 9. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound CAS 312619-41-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 14. echemi.com [echemi.com]
- 15. Iron(III) p-toluenesulfonate technical grade 312619-41-3 [sigmaaldrich.com]
- 16. chemimpex.com [chemimpex.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. store.p212121.com [store.p212121.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Toxicity of Iron(III) p-Toluenesulfonate Hexahydrate and Other Lewis Acids for Pharmaceutical Development
Introduction: The Double-Edged Sword of Lewis Acid Catalysis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical manufacturing, Lewis acids are indispensable tools.[1] Their capacity to accept an electron pair allows them to catalyze a vast array of critical reactions, from Friedel-Crafts acylations to Diels-Alder cycloadditions, by activating substrates towards nucleophilic attack.[2] This catalytic prowess accelerates the synthesis of complex molecules, improving efficiency and yield.
However, the very reactivity that makes Lewis acids powerful catalysts also presents a significant challenge: potential toxicity. As drug development pipelines increasingly emphasize safety, sustainability, and "green chemistry" principles, understanding the toxicological profile of every reagent is paramount. Residual catalyst in an active pharmaceutical ingredient (API) can pose a direct risk to patient health, while occupational exposure and environmental impact are critical considerations for process safety and scalability.
This guide provides an in-depth comparison of the toxicity of Iron(III) p-toluenesulfonate hexahydrate—a catalyst often favored for its efficacy and the perceived biological compatibility of iron—with other commonly employed Lewis acids. We will delve into quantitative toxicity data, present standardized experimental protocols for assessment, and explore the underlying factors that govern Lewis acid toxicity, offering a crucial resource for researchers, scientists, and drug development professionals.
Comparative Toxicity Overview of Common Lewis Acids
A primary metric for acute toxicity is the median lethal dose (LD50), which represents the dose of a substance required to be fatal to 50% of a tested animal population.[3][4][5] A lower LD50 value indicates higher acute toxicity.[3][6] The following table summarizes available acute oral toxicity data for Iron(III) p-toluenesulfonate and other representative Lewis acids.
It is critical to note a significant data discrepancy for Iron(III) p-toluenesulfonate. A Material Safety Data Sheet (MSDS) for the anhydrous form reports an oral LD50 in rats of 2.35 mg/kg, suggesting extremely high toxicity.[7] Conversely, safety data for the more commonly used hexahydrate form does not list an LD50 value but highlights hazards such as causing serious eye damage.[8][9][10][11] This underscores the necessity of empirical testing for the specific form of a reagent being used.
| Lewis Acid | CAS Number | Formula | Acute Oral LD50 (Rat) | GHS Hazard Statements |
| Iron(III) p-toluenesulfonate | 77214-82-5 | (C₇H₇O₃S)₃Fe | 2.35 mg/kg [7] | Harmful if swallowed, Causes serious eye irritation[7] |
| This compound | 312619-41-3 | C₂₁H₃₃FeO₁₅S₃ | Data Not Available | Causes serious eye damage[9][10] |
| Aluminum Chloride | 7446-70-0 | AlCl₃ | 3450 mg/kg | Causes severe skin burns and eye damage, May cause respiratory irritation |
| Zinc Chloride | 7646-85-7 | ZnCl₂ | 350 mg/kg | Harmful if swallowed, Causes severe skin burns and eye damage, Very toxic to aquatic life |
| Tin(IV) Chloride | 7646-78-8 | SnCl₄ | 2200 mg/kg | Causes severe skin burns and eye damage, May cause respiratory irritation |
| Boron Trifluoride | 7637-07-2 | BF₃ | LC50 (Inhalation, Rat) 1.18 mg/L/4h | Fatal if inhaled, Causes severe skin burns and eye damage |
| Iron(III) Chloride | 7705-08-0 | FeCl₃ | 316 mg/kg | Harmful if swallowed, Causes severe skin burns and eye damage |
| Scandium(III) triflate | 144026-79-9 | C₃F₉O₉S₃Sc | Data Not Available | Causes skin irritation, Causes serious eye irritation |
Experimental Protocols for Assessing Lewis Acid Toxicity
To ensure scientific rigor and generate reliable, comparable data, standardized toxicity testing protocols are essential. Here, we detail two fundamental assays: an in vitro method for assessing cellular toxicity and an in vivo method for determining acute systemic toxicity.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method widely used to evaluate the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells per well in 100 µL of culture medium) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the Lewis acid in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the Lewis acid. Include vehicle-only controls and untreated controls. Incubate for a specified exposure period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate the plate for an additional 2-4 hours in a humidified atmosphere.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting.[13]
-
Absorbance Measurement: Read the absorbance of the plate using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: In Vivo Acute Oral Toxicity Assessment (OECD Guideline 423 - Acute Toxic Class Method)
This method is a stepwise procedure used to assess the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonized System (GHS).[16] It is designed to use a minimal number of animals while providing sufficient information for hazard assessment.[16]
Decision-Making Workflow: OECD 423
Caption: Decision-making process in the OECD 423 acute toxic class method.
Detailed Methodology:
-
Animal Selection and Housing: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) from a standard laboratory strain. House the animals in appropriate conditions with controlled temperature, humidity, and light cycle.
-
Fasting: Fast the animals prior to dosing (e.g., overnight for rats) but allow access to water.[17]
-
Dose Administration: The procedure is a stepwise process using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[17] Start with a dose expected to help rank the substance for classification. Administer the Lewis acid as a single oral dose via gavage.[17]
-
Stepwise Procedure:
-
Step 1: Dose a group of 3 animals at the starting dose level.
-
Observation: Observe the animals closely for mortality, moribundity, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) immediately after dosing and periodically for at least 14 days.[18]
-
Decision: The outcome of the first step determines the next action. If 2 or 3 animals die, the next step involves dosing 3 new animals at the next lower dose level. If 0 or 1 animal dies, the next step is to dose 3 new animals at the next higher dose level.[16]
-
-
Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end) to identify any pathological changes.[17]
-
Classification: The substance is classified into a GHS category based on the mortality observed at specific dose levels.
Mechanistic Considerations: What Drives Lewis Acid Toxicity?
The toxicity of a Lewis acid is not a simple function of its catalytic activity but a complex interplay of several factors related to the metal center, its ligands, and its behavior in a biological environment.
Conceptual Framework: Factors Influencing Lewis Acid Toxicity
Caption: Key factors contributing to the overall toxicity of a Lewis acid.
-
The Metal Center: The identity of the metal ion is a primary determinant. Metals like iron and zinc are essential trace elements but can be toxic at high concentrations. Others, like aluminum, have known neurotoxic potential. The metal's redox properties are also crucial; for instance, Iron(III) can be reduced to Iron(II) and participate in Fenton chemistry, generating reactive oxygen species that cause cellular damage.
-
Ligand and Counter-ion: The ligands attached to the metal center, such as the p-toluenesulfonate (tosylate) anion, are not mere spectators. They influence the compound's solubility, stability, and bioavailability.[19] The tosylate anion itself may have its own toxicological profile that contributes to the overall effect of the complex.
-
Lewis Acidity and Stability: The strength of the Lewis acid influences its reactivity.[20][21] A highly reactive Lewis acid may indiscriminately bind to biological nucleophiles like sulfhydryl groups in enzymes or phosphate groups in DNA and ATP, disrupting their function.[22] Furthermore, the stability of the compound in aqueous physiological conditions is critical. Hydrolysis can release the free metal ion and the ligand, each with distinct toxicological pathways.[22]
Conclusion and Future Outlook
The selection of a Lewis acid catalyst in a pharmaceutical context must extend beyond catalytic efficiency to a thorough evaluation of its toxicological profile. This guide demonstrates that while this compound is derived from a biologically common metal, assumptions about its safety are insufficient. The conflicting acute toxicity data for its anhydrous versus hydrated forms highlights the imperative for rigorous, context-specific empirical testing using standardized protocols like the MTT and OECD 423 assays.
For drug development professionals, a proactive approach to toxicity assessment is crucial. By integrating in vitro and in vivo toxicological studies early in process development, teams can mitigate risks, ensure regulatory compliance, and select catalysts that are not only effective but also align with the highest standards of patient and environmental safety. The principles and protocols outlined herein provide a robust framework for making these critical decisions with scientific confidence.
References
- 1. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. Median lethal dose - Wikipedia [en.wikipedia.org]
- 4. flinnsci.com [flinnsci.com]
- 5. academics.lmu.edu [academics.lmu.edu]
- 6. fiveable.me [fiveable.me]
- 7. watson-int.com [watson-int.com]
- 8. aksci.com [aksci.com]
- 9. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. p-トルエンスルホン酸鉄(III) 六水和物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 11. nanofab.utah.edu [nanofab.utah.edu]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 19. CAS 312619-41-3: this compound [cymitquimica.com]
- 20. physicsforums.com [physicsforums.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Products from Iron(III) p-Toluenesulfonate Catalyzed Reactions
This guide provides an in-depth comparison and analysis of products synthesized using Iron(III) p-toluenesulfonate, Fe(OTs)₃, a versatile and environmentally conscious Lewis acid catalyst. We will explore its application in several key organic transformations, focusing on the rigorous spectroscopic characterization of the resulting products. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to confidently identify and assess compounds derived from this efficient catalytic system.
Introduction: The Ascendancy of Iron(III) p-Toluenesulfonate in Green Chemistry
In the landscape of organic synthesis, the choice of a catalyst is pivotal, influencing not only reaction efficiency but also environmental impact. Iron(III) p-toluenesulfonate (also known as iron tosylate) has emerged as a formidable alternative to traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O).[1] Its primary advantages—low cost, minimal toxicity, ease of handling as a commercially available solid, and effectiveness under mild conditions—make it an attractive option from a green chemistry perspective.[2][3]
As a Lewis acid, the Fe³⁺ center functions by accepting an electron pair, typically from a carbonyl oxygen or other heteroatom in the substrate.[4] This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack and thereby accelerating the reaction.[4][5] While the salt's aqueous solution is acidic (pH ~2), suggesting a potential role for in-situ generated p-TsOH as a Brønsted acid, the catalytic activity is often attributed to the Lewis acidic nature of the iron center.[1] This dual potential allows it to effectively catalyze a wide array of reactions, including multicomponent reactions, acylations, and the formation of various heterocyclic scaffolds.[1][6]
This guide will focus on two exemplary reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Kabachnik-Fields reaction for α-aminophosphonates. We will provide a comparative analysis of the spectroscopic data, enabling clear product identification and differentiation from reactions catalyzed by other Lewis acids.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot multicomponent condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1] The resulting dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[7] While classic conditions require strong Brønsted or Lewis acids that are often corrosive and hazardous, Fe(OTs)₃ provides a milder, more efficient alternative.[6]
Causality of Catalyst Choice
The Fe³⁺ ion is believed to activate the aldehyde carbonyl group, facilitating the initial condensation with urea to form an acyliminium ion intermediate. This intermediate is more electrophilic than the starting aldehyde, readily undergoing nucleophilic attack by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. This mechanism highlights the catalyst's crucial role in orchestrating the cascade of bond-forming events under mild conditions.
Caption: Proposed mechanism for the Fe(OTs)₃-catalyzed Biginelli reaction.
Experimental Protocol: Synthesis of a Model DHPM
This protocol is a self-validating system. Successful synthesis will yield a solid product whose melting point and spectroscopic data will align with the expected values for the target DHPM, confirming both the reaction's efficacy and the product's identity.
-
Reactant Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Solvent & Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by Iron(III) p-toluenesulfonate hexahydrate (0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Filter the solid product and wash with cold ethanol. If necessary, recrystallize from hot ethanol to obtain the pure DHPM.
Spectroscopic Characterization of a Representative DHPM
(Product: 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one)
| Technique | Characteristic Signature | Interpretation |
| ¹H NMR | δ 9.2 (s, 1H), 7.7 (s, 1H), 7.2-7.4 (m, 5H), 5.1 (d, 1H), 4.0 (q, 2H), 2.2 (s, 3H), 1.1 (t, 3H) | Singlets at δ 9.2 and 7.7 correspond to the two N-H protons. The multiplet at δ 7.2-7.4 represents the aromatic protons. The doublet at δ 5.1 is the characteristic C4-H proton. The quartet and triplet are typical for the ethyl ester group, and the singlet at δ 2.2 is from the C6-methyl group. |
| ¹³C NMR | δ 165.5, 152.4, 148.6, 145.2, 128.6, 127.5, 126.5, 99.8, 59.5, 54.3, 18.1, 14.2 | Signals at δ 165.5 (ester C=O) and 152.4 (urea C=O) are key indicators. The signal around δ 148.6 corresponds to the C6 carbon, while the signal at δ 99.8 is for the C5 carbon. The C4 carbon appears around δ 54.3. |
| FTIR (cm⁻¹) | 3245 (N-H stretch), 3115 (N-H stretch), 1725 (Ester C=O stretch), 1700 (Urea C=O stretch), 1650 (C=C stretch) | The two distinct N-H stretches and two different C=O stretches are hallmark features of the DHPM structure, clearly distinguishing it from the starting materials. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ | Confirms the molecular formula and thus the successful three-component condensation. |
Comparison with Alternative Catalysts
| Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Fe(OTs)₃ | 5 mol%, EtOH, Reflux, 2-4h | 85-95 | Low toxicity, inexpensive, mild conditions.[1] | - |
| BF₃·Et₂O | Stoichiometric, CH₂Cl₂, RT, 12h | 70-85 | Effective | Corrosive, moisture-sensitive, toxic. |
| p-TsOH | 20 mol%, Toluene, Reflux, 8h | 80-90 | Inexpensive | Highly toxic, harsher conditions. |
| FeCl₃ | 10 mol%, Solvent-free, 100°C, 1h | 88-96 | Efficient, solvent-free option | Can be corrosive.[8] |
The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a multicomponent reaction that synthesizes α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[9][10] These products are important as they are structural analogs of α-amino acids and possess a range of biological activities.[9][11] While many Lewis acids can catalyze this reaction, iron-based catalysts like FeCl₃ and Fe(OTs)₃ are noted for their efficiency and milder reaction profiles.[10][12]
Catalytic Rationale and Workflow
The catalytic cycle likely begins with the condensation of the amine and aldehyde to form an imine. The Fe³⁺ Lewis acid then coordinates to the imine nitrogen, activating the C=N bond for nucleophilic attack by the dialkyl phosphite, leading to the final α-aminophosphonate product.
Caption: General workflow for the synthesis and spectroscopic analysis of products.
Experimental Protocol: Synthesis of a Model α-Aminophosphonate
-
Reactant Setup: To a mixture of an aldehyde (1 mmol) and an amine (1 mmol), add this compound (0.1 mmol, 10 mol%).
-
Phosphite Addition: Stir the mixture at room temperature for 10 minutes, then add diethyl phosphite (1 mmol).
-
Reaction: Continue stirring at room temperature or gentle heating (50°C) for 1-3 hours until TLC indicates completion.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Spectroscopic Characterization of a Representative α-Aminophosphonate
(Product: Diethyl (phenyl(phenylamino)methyl)phosphonate)
| Technique | Characteristic Signature | Interpretation |
| ¹H NMR | δ 7.2-7.5 (m, 5H), 6.5-6.8 (m, 5H), 4.8 (d, 1H, JP-H = 24 Hz), 4.0-4.2 (m, 4H), 1.2-1.4 (m, 6H) | The key signal is the doublet for the α-proton at δ 4.8, showing a large coupling constant (J ≈ 24 Hz) due to its coupling with the phosphorus nucleus. This P-H coupling is definitive evidence of product formation. |
| ¹³C NMR | δ 130-145 (Aromatic C), 113-129 (Aromatic CH), 63.5 (d, ²JP-C = 7.2 Hz), 55.0 (d, ¹JP-C = 150 Hz), 16.5 (d, ³JP-C = 5.8 Hz) | The most diagnostic signal is the α-carbon, which appears as a large doublet around δ 55.0 with a ¹JP-C coupling constant of ~150 Hz. The carbons of the ethyl phosphonate group also appear as doublets with smaller coupling constants.[13] |
| ³¹P NMR | δ 20-24 (s) | A single peak in the range of δ 20-24 ppm (relative to H₃PO₄) confirms the presence of the phosphonate group.[13] |
| FTIR (cm⁻¹) | 3310 (N-H stretch), 1230 (P=O stretch), 1050 (P-O-C stretch) | A strong absorption for the P=O bond around 1230 cm⁻¹ is a clear indicator of the product, distinguishing it from the P-H stretch of the starting phosphite (around 2400 cm⁻¹). |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ | Confirms the molecular weight of the three-component adduct. |
Conclusion
Iron(III) p-toluenesulfonate stands out as a highly effective, economical, and environmentally benign Lewis acid catalyst. Its utility in promoting complex transformations like the Biginelli and Kabachnik-Fields reactions under mild conditions is clear. The true validation of these synthetic methods lies in the rigorous spectroscopic analysis of the products. A multi-technique approach, combining ¹H, ¹³C, and ³¹P NMR, FTIR, and HRMS, provides an unambiguous confirmation of the desired chemical structures. The characteristic NMR coupling constants between protons/carbons and the phosphorus nucleus are particularly powerful diagnostic tools for phosphonate-containing compounds. This guide provides the foundational data and comparative insights for researchers to confidently leverage Fe(OTs)₃ catalysis and thoroughly validate their synthetic outcomes.
References
- 1. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. acswebcontent.acs.org [acswebcontent.acs.org]
- 3. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Design and one-pot synthesis of alpha-aminophosphonates and bis(alpha-aminophosphonates) by iron(III) chloride and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Reaction Mechanisms: The Case of Iron(III) p-Toluenesulfonate Hexahydrate
For the modern researcher in synthetic chemistry and drug development, the choice of a catalyst is a critical decision point that influences not just yield and purity, but also the environmental footprint and economic viability of a process. Iron(III) p-toluenesulfonate hexahydrate, Fe(OTs)₃·6H₂O, has emerged as a compelling option due to its low cost, low toxicity, and ease of handling.[1][2] It is a versatile and effective Lewis acid catalyst for a variety of organic transformations, including acylations, allylation of acetals, and multi-component reactions.[3][4]
However, the true power of this catalyst lies in its nuanced mechanistic behavior. An aqueous solution of Fe(OTs)₃ is acidic, suggesting that the active catalyst could be the Fe³⁺ ion acting as a Lewis acid, the in-situ generated p-toluenesulfonic acid (p-TsOH) acting as a Brønsted acid, or a synergistic combination of both.[1] This guide eschews a simple recitation of protocols. Instead, it provides a framework for critical thinking and experimental design, empowering you to not only utilize Fe(OTs)₃·6H₂O effectively but also to rigorously validate the underlying reaction mechanisms.
Pillar 1: The Dual Nature of Iron(III) Tosylate - Lewis vs. Brønsted Acidity
The central challenge in validating a mechanism involving Fe(OTs)₃·6H₂O is dissecting the contributions of its potential catalytic forms. The Fe³⁺ ion is a potent Lewis acid, capable of coordinating with lone pairs on oxygen or nitrogen atoms to activate substrates.[5][6] Simultaneously, the potential for hydrolysis or the presence of residual p-TsOH introduces Brønsted acidity.[1][7] A robust mechanistic investigation must be designed to distinguish between these pathways.
Caption: Workflow for dissecting Lewis vs. Brønsted acid catalysis.
Pillar 2: Case Study — Acylation of Alcohols
The acylation of alcohols is a fundamental protection strategy in organic synthesis. Fe(OTs)₃·6H₂O has proven to be an efficient catalyst for the acetylation of primary and secondary alcohols.[8][9]
Proposed Mechanism: A Lewis Acid-Driven Pathway
The prevailing mechanism posits that the Lewis acidic Fe³⁺ center coordinates with the carbonyl oxygen of the acylating agent (e.g., acetic anhydride). This coordination polarizes the carbonyl group, rendering it significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Proposed Lewis acid catalytic cycle for alcohol acylation.
Experimental Validation & Comparison
To validate this mechanism and compare Fe(OTs)₃·6H₂O with alternatives, a series of experiments should be conducted using a model substrate, such as benzyl alcohol.
Experimental Protocol: Acylation of Benzyl Alcohol
-
To a stirred solution of benzyl alcohol (1.0 mmol) and acetic anhydride (1.2 mmol) in acetonitrile (5 mL), add the catalyst (0.02 mmol, 2.0 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain benzyl acetate.
-
Repeat the experiment with alternative catalysts under identical conditions for a valid comparison.
Data Comparison: Acylation Catalysts
| Catalyst | Loading (mol%) | Typical Time | Typical Yield (%) | Key Advantages | Disadvantages |
| Fe(OTs)₃·6H₂O | 2.0[2][8] | 10 min - 1 h[2] | >95 | Inexpensive, low toxicity, easy to handle.[1] | Can be less effective for hindered tertiary alcohols.[8] |
| p-TsOH | 2.0 | 15 min - 1 h | ~90 | Inexpensive, strong Brønsted acid. | Highly toxic and corrosive.[1] |
| BF₃·Et₂O | 5.0 - 10.0 | 30 min - 2 h | >90 | Potent Lewis acid. | Highly corrosive, toxic, moisture sensitive.[1][2] |
| AlCl₃ | 5.0 - 10.0 | 1 - 4 h | >85 | Strong, common Lewis acid. | Corrosive, generates HCl, requires stoichiometric amounts often.[1][2] |
Causality and Interpretation:
-
The p-TsOH Control: Running the reaction with 2.0 mol% of p-toluenesulfonic acid is the most critical control experiment. If the reaction proceeds with similar kinetics and yield, it would strongly suggest a Brønsted acid-catalyzed mechanism. However, experimental data often shows Fe(OTs)₃ to be more efficient, pointing towards a significant Lewis acid contribution.[1]
-
Comparison with other Lewis Acids: While strong Lewis acids like BF₃·Et₂O and AlCl₃ are effective, they are also hazardous and difficult to handle.[1][2] The superior performance of Fe(OTs)₃·6H₂O under milder conditions with lower catalyst loading highlights its practical advantages.
Pillar 3: Case Study — The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[10][11] This reaction is classically catalyzed by Brønsted or Lewis acids.[1][10] Fe(OTs)₃·6H₂O is an attractive catalyst for this transformation due to its green credentials.[1][3]
Proposed Mechanism: The Iminium Pathway
While several mechanistic pathways have been proposed, the one advanced by Kappe is widely accepted.[10] In this mechanism, the acid catalyst facilitates the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.
Caption: The Kappe mechanism for the Biginelli reaction.
Experimental Validation & Comparison
The role of Fe(OTs)₃ in this reaction is likely to activate the aldehyde carbonyl towards nucleophilic attack by urea, facilitating the formation of the key N-acyliminium ion.
Experimental Protocol: Fe(OTs)₃-Catalyzed Biginelli Reaction
-
In a round-bottom flask, combine an aryl aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Fe(OTs)₃·6H₂O (0.05 mmol, 5.0 mol%).[1]
-
Add isopropanol (5 mL) as the solvent.[1]
-
Reflux the mixture for the required time (typically 2-4 hours), monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Data Comparison: Biginelli Reaction Catalysts
| Catalyst | Loading (mol%) | Solvent | Typical Yield (%) | Key Advantages |
| Fe(OTs)₃·6H₂O | 5.0[1] | Isopropanol / Solvent-free | 85-95 | Low cost, low toxicity, easy to handle.[1] |
| Yb(OTf)₃ | 4.0[11] | Solvent-free | 90-98 | High yields, short reaction times, reusable.[11] |
| InCl₃ | 10.0[11] | Acetonitrile | 80-95 | Effective Lewis acid. |
| HCl / H₂SO₄ | Catalytic | Ethanol | 40-60 | Traditional, inexpensive. |
Causality and Interpretation:
-
Why 5 mol%? While some reactions with Fe(OTs)₃ work at lower loadings, multi-component reactions like the Biginelli often benefit from a slightly higher catalyst concentration to efficiently drive all steps of the cascade.[1]
-
Solvent Choice: The ability to run the reaction in a relatively green solvent like isopropanol or even under solvent-free conditions is a significant advantage of modern Lewis acid catalysts over traditional methods.[1][11]
-
The Mechanistic Role: The effectiveness of various Lewis acids (Fe³⁺, Yb³⁺, In³⁺) strongly supports the Kappe mechanism, where the catalyst's primary role is to act as an electrophile activator for the aldehyde. A control experiment with p-TsOH would likely also yield the product, but potentially at a slower rate or with lower yields, again suggesting that the Lewis acidity of the Fe³⁺ ion provides a more efficient pathway.
Conclusion
This compound is more than just a cost-effective reagent; it is a mechanistically interesting catalyst whose dual Lewis/Brønsted acid character offers unique opportunities in synthesis. A thorough understanding of its function, however, cannot be assumed. It must be proven. By employing a systematic approach of baseline experiments, targeted controls, and careful comparison with established alternatives, researchers can move beyond simply using a catalyst to truly understanding its role in a reaction. This deeper level of insight is fundamental to developing novel, efficient, and robust chemical processes.
References
- 1. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. preprints.org [preprints.org]
- 8. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 9. acswebcontent.acs.org [acswebcontent.acs.org]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Biginelli Reaction [organic-chemistry.org]
A Comparative Analysis for the Modern Laboratory: Iron(III) p-toluenesulfonate hexahydrate versus Heterogeneous Iron Catalysts
In the ever-evolving landscape of chemical synthesis, the choice of a catalyst is a critical decision that profoundly impacts reaction efficiency, cost-effectiveness, and environmental footprint. For researchers, scientists, and professionals in drug development, the iron catalyst platform offers a compelling alternative to precious metals, owing to iron's natural abundance and low toxicity.[1] This guide provides an in-depth technical comparison between the homogeneous catalyst, Iron(III) p-toluenesulfonate hexahydrate, and the increasingly popular heterogeneous iron catalysts. Our analysis will focus on their performance in two widely applicable organic transformations: the Friedel-Crafts reaction and the Biginelli reaction, offering experimental insights to inform your catalyst selection.
The Dichotomy of Iron Catalysis: Homogeneous vs. Heterogeneous
At its core, the choice between this compound and a heterogeneous iron catalyst is a decision between two distinct catalytic philosophies.
This compound , a hydrated iron salt of p-toluenesulfonic acid, acts as a potent Lewis acid catalyst.[2][3][4] Its high solubility in many organic solvents allows it to operate in the same phase as the reactants, leading to excellent catalyst-substrate interaction and often high reaction rates.[2][4] This is the realm of homogeneous catalysis .
Heterogeneous iron catalysts , conversely, exist in a different phase from the reaction mixture, typically as a solid catalyst in a liquid or gas phase reaction.[1][5] These catalysts are often composed of iron oxides or nanoparticles supported on various materials like carbon, silica, or polymers.[1] Their primary allure lies in their ease of separation from the reaction mixture, enabling straightforward recovery and recycling—a cornerstone of sustainable chemistry.[1][5]
This fundamental difference in phase dictates the practical advantages and disadvantages of each system, which we will explore through the lens of specific chemical reactions.
Benchmarking Performance: Friedel-Crafts Acylation
The Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry, serves as an excellent platform for comparing these two catalyst types. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically requiring a Lewis acid catalyst.
The Homogeneous Approach: Iron(III) p-toluenesulfonate
Iron(III) p-toluenesulfonate, like other iron(III) salts such as ferric chloride (FeCl₃), is an effective catalyst for Friedel-Crafts reactions.[6] The Fe(III) center, with its high positive charge, acts as a strong electron acceptor, polarizing the acylating agent and rendering it more susceptible to nucleophilic attack by the aromatic ring.[4]
Key Performance Characteristics:
-
High Activity: Due to its molecular dispersion in the reaction medium, every iron center is theoretically accessible, often leading to high reaction rates and yields with relatively low catalyst loading.
-
Mild Reaction Conditions: These reactions can often be conducted at or near room temperature.
-
Challenges in Separation: The primary drawback is the catalyst's solubility, which complicates its separation from the product mixture, often requiring aqueous workups and leading to catalyst loss.
The Heterogeneous Advantage: Supported Iron Nanoparticles
A compelling example of a heterogeneous iron catalyst for this transformation is iron-based nanoparticles embedded in a graphitic carbon layer (Fe@NC).[7][8] These catalysts demonstrate excellent activity and, crucially, stability.
Key Performance Characteristics:
-
Excellent Recyclability: The solid nature of the catalyst allows for simple recovery by filtration and reuse over multiple cycles with minimal loss of activity.[7][8]
-
Enhanced Stability: The carbon support can protect the iron nanoparticles from agglomeration and leaching, contributing to their longevity.[7][8]
-
Mass Transfer Limitations: A potential downside is that the reaction rate can be limited by the diffusion of reactants to the catalyst's active sites.
Comparative Data: Friedel-Crafts Acylation of Anisole with Benzoyl Chloride
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability | Reference |
| FeCl₃* | Homogeneous | 10 | Dichloromethane | Room Temp. | 1 | 95 | Not reported | [6] |
| Fe@NC-800 | Heterogeneous | 5 (wt%) | 1,2-Dichloroethane | 80 | 6 | 98 | Recycled 5 times with >95% yield | [7][8] |
Note: Data for FeCl₃ is used as a proxy for a homogeneous iron(III) Lewis acid, as direct comparative data for Iron(III) p-toluenesulfonate was not available in the searched literature.
Benchmarking Performance: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. This reaction is typically catalyzed by a Brønsted or Lewis acid.
The Homogeneous Route: Iron(III) p-toluenesulfonate
Iron(III) p-toluenesulfonate has been shown to be an efficient and environmentally friendly catalyst for the Biginelli reaction.[9][10] Its low cost, low toxicity, and ease of handling make it an attractive option.[9][10]
Key Performance Characteristics:
-
Good to Excellent Yields: The catalyst effectively promotes the condensation steps, leading to high product yields.
-
Versatility: It can be used with a variety of aldehydes and β-ketoesters.
-
Aqueous Workup: Similar to the Friedel-Crafts reaction, catalyst removal often necessitates an aqueous workup.
The Heterogeneous Solution: Supported and Framework Catalysts
Several heterogeneous iron catalysts have been developed for the Biginelli reaction, including iron-doped zinc oxide (Fe-ZnO) and iron-based metal-organic frameworks (MOFs).[1][11]
Key Performance Characteristics:
-
High Efficiency and Purity: These catalysts can afford high yields of pure products with short reaction times.[1]
-
Excellent Reusability: The solid catalysts can be easily recovered and reused multiple times without a significant drop in performance.[1][11]
-
Synergistic Effects: In the case of MOFs, the combination of Lewis acidic iron sites and the porous structure can lead to enhanced catalytic activity.[11]
Comparative Data: Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea
| Catalyst | Catalyst Type | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability | Reference |
| Iron(III) p-toluenesulfonate | Homogeneous | 5 mol% | Isopropanol | Reflux | 2 | 92 | Not reported | [9] |
| Fe-ZnO | Heterogeneous | 10 mol% | Ethanol | 78 | 1.5 | 96 | Recycled 5 times | [1] |
| TSA/MIL-88B (Fe-MOF) | Heterogeneous | 20 mg | Ethanol | 80 | 0.5 | 98 | Recycled 7 times | [11] |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation with a Heterogeneous Iron Catalyst (Fe@NC-800)
-
To a stirred solution of anisole (1 mmol) in 1,2-dichloroethane (5 mL), add benzoyl chloride (1.2 mmol).
-
Add the Fe@NC-800 catalyst (5 wt% relative to anisole).
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
Wash the catalyst with 1,2-dichloroethane and dry it for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Biginelli Reaction with this compound
-
In a round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in isopropanol (20 mL).
-
Add this compound (0.5 mmol, 5 mol%).
-
Reflux the reaction mixture with stirring for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir for 10-15 minutes.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to obtain the pure product.
Mechanistic Considerations and Causality
The choice between these catalysts often hinges on the desired balance between activity and practicality.
Caption: Comparative workflow of homogeneous vs. heterogeneous catalysis.
The high activity of homogeneous catalysts like Iron(III) p-toluenesulfonate stems from the uniform distribution of catalytic sites in the reaction medium, maximizing contact with reactants. However, this advantage is intrinsically linked to its main drawback: the difficulty of separation.
Heterogeneous catalysts, while potentially facing mass transfer limitations where the reaction rate is governed by the speed at which reactants reach the catalyst surface, offer a decisive advantage in terms of sustainability. The ability to easily recover and reuse the catalyst not only reduces waste but also significantly lowers the overall cost of a synthetic process over multiple runs.
Conclusion and Future Outlook
Both this compound and heterogeneous iron catalysts are valuable tools in the arsenal of the modern chemist.
-
This compound is an excellent choice for laboratory-scale synthesis where high activity and mild conditions are paramount, and where catalyst recovery is not a primary concern. Its ease of use and predictable performance make it a reliable Lewis acid for a variety of transformations.
-
Heterogeneous iron catalysts represent the future of sustainable chemical manufacturing. Their robustness, recyclability, and ease of handling make them ideally suited for industrial applications and processes where environmental and economic considerations are critical.[1][5] The ongoing research in this area continues to produce novel materials with activities that are beginning to rival their homogeneous counterparts.
The selection of the optimal iron catalyst will ultimately depend on the specific requirements of the reaction, the scale of the synthesis, and the overarching goals of the research or manufacturing program. By understanding the fundamental principles and practical implications of both homogeneous and heterogeneous iron catalysis, researchers can make more informed decisions to accelerate their discoveries and develop more sustainable chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 7. Iron-based nanoparticles embedded in a graphitic layer of carbon architectures as stable heterogeneous Friedel–Crafts acylation catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Iron-based nanoparticles embedded in a graphitic layer of carbon architectures as stable heterogeneous Friedel–Crafts acylation catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Enantioselective Catalysis: The Synergy of Iron(III) p-Toluenesulfonate Hexahydrate and Chiral Ligands
In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. The catalytic enantioselective synthesis, a sophisticated approach to creating chiral molecules, has traditionally been dominated by catalysts based on precious and often toxic heavy metals. However, the increasing demand for sustainable and cost-effective chemical processes has catalyzed a shift towards the use of earth-abundant metals. Among these, iron stands out for its low toxicity, abundance, and versatile catalytic activity.[1][2][3]
This guide provides an in-depth technical comparison of the enantioselectivity achieved in reactions employing a catalytic system composed of chiral ligands and Iron(III) p-toluenesulfonate hexahydrate. We will explore the nuances of this catalytic system, compare its performance with established alternatives using experimental data, and provide detailed protocols to bridge theory with practical application.
The Catalyst System: A Partnership for Chirality
The efficacy of an enantioselective catalytic reaction hinges on the intricate interplay between the metal center and the chiral ligand. In our focus system, each component plays a crucial role.
This compound: The Lewis Acidic Core
This compound, with the formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O, serves as a robust and versatile Lewis acid catalyst.[4] Its function is to activate the substrate, typically a carbonyl compound or an imine, by accepting a pair of electrons, thereby rendering it more susceptible to nucleophilic attack. The p-toluenesulfonate anions are weakly coordinating, which allows for the facile coordination of the chiral ligand and the substrate to the iron center. The hexahydrate form indicates its stability under ambient conditions, a practical advantage in a laboratory setting.[5]
Chiral Ligands: The Architects of Enantioselectivity
The chiral ligand is the heart of the asymmetric induction. By coordinating to the iron center, it creates a chiral environment that spatially differentiates the two enantiotopic faces of the substrate or the incoming nucleophile. This forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. A diverse array of chiral ligands has been developed, with some of the most successful classes in iron-catalyzed reactions being:
-
Bis(oxazoline) (BOX) Ligands: These C2-symmetric ligands are renowned for their ability to form well-defined chelate complexes with metal ions, leading to high levels of enantioselectivity in a variety of reactions, including Diels-Alder and Mukaiyama aldol reactions.[6]
-
Pyridine-bis(oxazoline) (PyBOX) Ligands: Similar to BOX ligands, the PyBOX scaffold offers a tridentate coordination mode, which can impart greater rigidity to the catalytic complex and enhance stereocontrol.
-
N,N'-Dioxide Ligands: This class of ligands has emerged as privileged in asymmetric catalysis.[7][8] Their flexible yet pre-organized structure allows them to effectively coordinate with a range of metal ions, including iron(III), to create highly enantioselective catalysts.[9][10]
The choice of ligand is critical and is often tailored to the specific reaction and substrates. Factors such as the steric bulk and electronic properties of the ligand's substituents can profoundly influence both the reactivity and the enantioselectivity of the catalytic system.
A Comparative Analysis of Catalytic Performance
To objectively assess the performance of the chiral ligand-iron(III) p-toluenesulfonate system, we will examine its application in key C-C bond-forming reactions and compare the results with those obtained using alternative, well-established catalytic systems.
Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. The enantioselective variant provides access to chiral heterocycles, which are prevalent in natural products and pharmaceuticals.
A notable example involves the use of a chiral N,N'-dioxide ligand in combination with an iron(III) salt to catalyze the reaction between an electron-rich olefin and a dioxopyrrolidine, a cyclic hetero-diene. This system demonstrates exceptional levels of enantioselectivity.
Table 1: Performance Comparison in the Asymmetric Hetero-Diels-Alder Reaction
| Catalyst System | Diene | Dienophile | Yield (%) | dr (endo:exo) | e.e. (%) | Reference |
| Chiral N,N'-dioxide/Fe(III) | Dioxopyrrolidine | Styrene | 99 | >99:1 | 99 | [10] |
| Chiral BOX/Cu(II) | Danishefsky's diene | Ethyl glyoxylate | 95 | >95:5 | 98 | [11] |
The data in Table 1 highlights the remarkable efficacy of the chiral N,N'-dioxide/Fe(III) system, achieving near-perfect yield, diastereoselectivity, and enantioselectivity. While the well-established chiral BOX/Cu(II) system also provides excellent results, the iron-based catalyst demonstrates comparable, if not superior, performance using a more sustainable and economical metal.
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental reaction for the formation of C-C bonds with aromatic rings. The development of an asymmetric variant is of significant interest for the synthesis of chiral aromatic compounds.
In this context, a cooperative catalytic system combining an iron salt with a chiral Brønsted acid has shown great promise in the enantioselective Friedel-Crafts alkylation of indoles.
Table 2: Performance Comparison in the Asymmetric Friedel-Crafts Alkylation of Indoles
| Catalyst System | Indole | Electrophile | Yield (%) | e.e. (%) | Reference |
| Chiral Phosphoric Acid/FeCl₃ | Indole | β-Aryl α'-hydroxy enone | 90 | 91 | [12] |
| Chiral BOX/Cu(OTf)₂ | N-Methylindole | Ethyl trifluoropyruvate | 98 | 96 | [11] |
As shown in Table 2, the iron-based cooperative catalytic system provides high yield and enantioselectivity. This approach, which leverages the synergy between a Lewis acid and a Brønsted acid, offers a powerful strategy for asymmetric C-H functionalization. The performance is comparable to that of copper-based systems, again underscoring the potential of iron as a viable alternative to more traditional catalysts.
Mechanistic Insights: A Glimpse into the Chiral Pocket
The origin of enantioselectivity in these reactions lies in the formation of a chiral catalyst-substrate complex. The following diagram illustrates a plausible catalytic cycle for an iron-catalyzed enantioselective reaction.
Caption: A generalized catalytic cycle for an iron-catalyzed enantioselective reaction.
The cycle begins with the coordination of the substrate to the chiral iron(III) complex. This brings the substrate into the chiral environment created by the ligand, leading to facial differentiation. The subsequent nucleophilic attack proceeds through one of two possible diastereomeric transition states, one of which is energetically favored due to minimized steric interactions with the chiral ligand. This energetic preference is the source of the enantioselectivity. After the bond-forming step, the product is released, and the catalyst is regenerated for the next cycle.
Experimental Protocols: From Concept to Practice
To facilitate the application of these findings, we provide a detailed, step-by-step methodology for a representative enantioselective reaction catalyzed by a chiral ligand and this compound.
Representative Protocol: Asymmetric Hetero-Diels-Alder Reaction
This protocol is adapted from literature procedures for similar reactions and serves as a general guideline. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Chiral N,N'-dioxide ligand
-
Dioxopyrrolidine derivative (diene)
-
Styrene derivative (dienophile)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (0.1 mmol) and the chiral N,N'-dioxide ligand (0.11 mmol).
-
Add freshly activated 4 Å molecular sieves (200 mg).
-
Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 1 hour. The formation of the active catalyst is often indicated by a color change.
-
-
Reaction Execution:
-
Cool the catalyst mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the dioxopyrrolidine derivative (1.0 mmol) to the flask.
-
Slowly add the styrene derivative (1.2 mmol) to the reaction mixture over a period of 10 minutes.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched hetero-Diels-Alder adduct.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) by chiral high-performance liquid chromatography (HPLC).
-
The following diagram visualizes the experimental workflow.
Caption: A step-by-step workflow for the iron-catalyzed asymmetric hetero-Diels-Alder reaction.
Conclusion and Future Outlook
The combination of chiral ligands with this compound presents a compelling and sustainable alternative to traditional catalytic systems for enantioselective synthesis. The experimental data demonstrates that these iron-based catalysts can achieve levels of enantioselectivity that are comparable, and in some cases superior, to those obtained with catalysts based on precious metals.[1][2] The low cost, low toxicity, and operational simplicity of iron catalysts position them as a cornerstone for the development of greener and more economical chemical processes.
Future research in this area will likely focus on the design of new and more effective chiral ligands tailored for iron catalysis, the expansion of the reaction scope to include a wider range of transformations, and the elucidation of detailed reaction mechanisms to enable more rational catalyst design. As the principles of green chemistry become increasingly integrated into industrial and academic research, the prominence of earth-abundant metal catalysis, with iron at the forefront, is set to grow significantly.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. proofreading.org [proofreading.org]
- 4. researchgate.net [researchgate.net]
- 5. Iron- and bismuth-catalyzed asymmetric Mukaiyama aldol reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Lewis acid [a.osmarks.net]
- 7. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Iron(III) p-Toluenesulfonate Hexahydrate
As researchers and developers, our responsibility extends beyond the synthesis and application of chemical compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. Iron(III) p-toluenesulfonate hexahydrate (CAS No. 312619-41-3) is a versatile reagent, but its disposal requires a methodical approach grounded in regulatory compliance and chemical common sense. This guide provides the essential framework for managing its waste stream, ensuring the safety of personnel and the protection of our environment.
The fundamental principle of chemical waste management is that the generator of the waste is responsible for its proper characterization and disposal .[1] This guide is built on this principle, offering procedural advice that must be adapted to federal, state, and local regulations.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal action, a thorough understanding of the material's hazards is critical. This compound is classified under the Globally Harmonized System (GHS) as causing serious eye irritation (H319).[1] However, the scope of our assessment must go further. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3]
While this compound is not a specifically listed hazardous waste, the generator must determine if the waste stream containing it exhibits any of these characteristics.[1] For instance, if it is mixed with a flammable solvent, the resulting waste would be classified as hazardous due to ignitability.
Key Hazards & Incompatibilities:
-
Primary Hazard: Causes serious eye irritation.[1]
-
Decomposition: Under fire conditions, it can emit toxic fumes, including carbon oxides, sulfur oxides, and iron oxides.[1][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
Part 2: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling any chemical waste. The following table summarizes the required equipment for managing waste streams of this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields.[5] | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing.[1][4] | Prevents skin contact, which may lead to irritation.[1] |
| Respiratory Protection | NIOSH-approved respirator.[4] | Required when handling the solid powder to avoid inhaling dust, which can irritate the respiratory tract.[4][6] |
Part 3: Step-by-Step Disposal Protocols
The appropriate disposal method depends on the form of the waste: unused product, contaminated materials from a spill, or empty containers. The following workflow diagram illustrates the decision-making process.
Caption: Decision workflow for proper disposal.
Protocol 1: Unused Product and Contaminated Solids
This protocol applies to the original chemical in solid form or to materials used for spill cleanup (e.g., absorbents).
-
Containment: Carefully sweep up solid material, avoiding dust generation.[4] If appropriate, moisten slightly with water to prevent dusting.[7]
-
Packaging: Place the waste in a suitable, clearly labeled, and tightly sealed container for disposal.[1][8] Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Disposal: The recommended method of disposal is to contact a licensed professional waste disposal service.[4][8] The preferred industry practice is chemical incineration in a facility equipped with an afterburner and scrubber.[4][9] This ensures the complete destruction of the organic p-toluenesulfonate component and converts the iron to a stable oxide.
Protocol 2: Solutions Containing this compound
-
Characterization: The solvent used will dictate the waste classification. If a combustible solvent is used, the waste is likely hazardous.
-
Packaging: Store the solution in a sealed, labeled, and appropriate waste container.
-
Disposal: As with the solid form, arrange for disposal via a licensed waste management company. The solution can often be incinerated directly.[4]
Protocol 3: Empty Container Disposal
Empty containers are not truly empty and must be handled as hazardous waste until decontaminated.
-
Decontamination: Triple-rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).
-
Rinsate Collection: Collect all rinsate from the cleaning process. This rinsate must be treated as hazardous chemical waste and disposed of according to Protocol 2.[8]
-
Final Container Disposal: Once decontaminated, puncture the container to prevent reuse. It can then typically be disposed of as non-hazardous solid waste, but confirm this with your local EHS guidelines.
Part 4: Regulatory Adherence
All disposal activities must comply with federal, state, and local regulations.[4] In the United States, the EPA provides the foundational guidelines under 40 CFR 261.3 for hazardous waste classification.[1] However, state and local agencies often have more stringent requirements. Always consult with your institution's EHS department to ensure full compliance. They can provide specific guidance on waste codes, labeling, and pickup schedules.
References
- 1. aksci.com [aksci.com]
- 2. uwwapps.uww.edu [uwwapps.uww.edu]
- 3. epa.gov [epa.gov]
- 4. watson-int.com [watson-int.com]
- 5. nanofab.utah.edu [nanofab.utah.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. echemi.com [echemi.com]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Handling Iron(III) p-toluenesulfonate hexahydrate
As researchers and drug development professionals, our work's integrity is intrinsically linked to the precision of our methods and the safety of our laboratory environment. Iron(III) p-toluenesulfonate hexahydrate is a versatile reagent, notably used as an oxidant in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).[1] While essential for innovation, its handling demands a comprehensive understanding of its properties to ensure operational safety and experimental success.
This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical, field-proven insights.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is classified under the Globally Harmonized System (GHS) as causing serious eye irritation or damage.[2][3][4][5][6][7] The primary, immediate risk upon exposure is significant eye damage.[2][4][5][6] Beyond this, contact may cause skin irritation, characterized by redness and itching, and inhalation of its dust can lead to respiratory tract irritation.[2][3][8] Understanding these hazards is the first step in mitigating risk. The causality is clear: the compound's chemical properties make it aggressive towards sensitive tissues, particularly the eyes.
GHS Hazard Profile:
-
Pictogram: GHS05 (Corrosion) / GHS07 (Exclamation Mark)
-
Hazard Statements: H318/H319 - Causes serious eye damage/irritation.[2][3][6][7]
-
Incompatible Materials: Strong oxidizing agents.[2]
Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this specific compound, which underscores the importance of minimizing exposure through robust engineering controls and appropriate personal protective equipment.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical.
| Protection Type | Required PPE | Rationale & Expert Insight |
| Eye/Face Protection | Chemical safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133). A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[2] | Primary Hazard Mitigation: This is the most critical piece of PPE. The GHS classification of "serious eye damage" necessitates more than standard safety glasses. Goggles provide a seal around the eyes, protecting from dust particles that can easily circumvent glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. | Preventing Dermal Absorption & Irritation: While the primary hazard is ocular, skin irritation is a known risk.[3][8] Always wash hands thoroughly after removing gloves and before leaving the laboratory. |
| Body Protection | Laboratory coat. For larger scale operations, consider fire/flame resistant and impervious clothing.[5] | Minimizing Contamination: A lab coat prevents the compound, which is an orange to brown powder, from contaminating personal clothing.[9][10] This is crucial for preventing take-home exposure. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is mandatory to keep airborne concentrations low.[2][9] For nuisance exposures or if engineering controls are insufficient, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[3] | Avoiding Respiratory Irritation: The fine, solid nature of the compound means dust can become airborne during handling.[8] Engineering controls are the preferred method of exposure reduction; respirators are a secondary measure. |
Operational Protocol: From Storage to Use
This step-by-step workflow is designed to be a self-validating system, where each step logically follows from the principles of hazard mitigation.
Receiving and Storage
-
Inspect: Upon receipt, verify the container's integrity. Check for any damage or loose seals.
-
Store: Place the container in a cool, dry, and well-ventilated area.[2][9][10] The storage location should be away from incompatible materials, particularly strong oxidizing agents.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.
-
Access: Limit access to trained and authorized personnel only.
Weighing and Handling Procedure
This procedure is designed to minimize dust generation, the primary route of exposure.
-
Preparation: Don all required PPE as outlined in the table above. Ensure a chemical fume hood is operational.
-
Work Area: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Use a dedicated, clean spatula.
-
Open the container slowly to avoid creating airborne dust.
-
Carefully transfer the desired amount to a tared weigh boat or appropriate secondary container. Avoid scooping in a manner that creates dust clouds.
-
Immediately and securely close the primary container.
-
-
Post-Handling:
-
Clean the spatula and any potentially contaminated surfaces within the fume hood.
-
Wipe down the exterior of the primary container before returning it to storage.
-
Carefully fold the disposable bench paper inward, containing any minor spills, and dispose of it as chemical waste.
-
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[2]
Emergency and Disposal Plans: Preparing for the Unexpected
Spill Response
A swift and correct response to a spill is critical. The following workflow should be posted in the laboratory.
Caption: Workflow for a minor chemical spill response.
For personal exposure, follow these first aid measures immediately:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][8]
-
Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[2][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Waste Disposal
Chemical waste disposal is a highly regulated process that requires adherence to local, state, and federal guidelines.
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Eye Damage).
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal company.[3][8] Do not dispose of this material down the drain or in regular trash.[3]
By integrating these safety and handling protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the well-being of your entire research team.
References
- 1. p-トルエンスルホン酸鉄(III) 六水和物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. nanofab.utah.edu [nanofab.utah.edu]
- 4. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 312619-41-3 Name: this compound [xixisys.com]
- 6. echemi.com [echemi.com]
- 7. Iron(III) p-toluenesulfonate technical grade 312619-41-3 [sigmaaldrich.com]
- 8. watson-int.com [watson-int.com]
- 9. nbinno.com [nbinno.com]
- 10. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
